molecular formula C21H21Bi B1581608 Tri-p-tolylbismuthine CAS No. 5142-75-6

Tri-p-tolylbismuthine

Cat. No.: B1581608
CAS No.: 5142-75-6
M. Wt: 482.4 g/mol
InChI Key: XIECNHSGPKDTNW-UHFFFAOYSA-N
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Description

Tri-p-tolylbismuthine is a useful research compound. Its molecular formula is C21H21Bi and its molecular weight is 482.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(4-methylphenyl)bismuthine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tris(4-methylphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.Bi/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIECNHSGPKDTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Bi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321123
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5142-75-6
Record name 5142-75-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-methylphenyl)bismuthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Tri-p-tolylbismuthine from Grignard reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Tri-p-tolylbismuthine via Grignard Reaction

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable triarylbismuthine compound. The synthesis proceeds through a two-step, one-pot reaction sequence involving the formation of a p-tolylmagnesium bromide Grignard reagent, followed by its reaction with anhydrous bismuth(III) chloride. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind the experimental choices, ensuring both reproducibility and safety. We will delve into the reaction mechanism, provide a detailed, self-validating experimental protocol, and discuss the critical parameters for success. The guide emphasizes the advantages of organobismuth compounds, such as their stability, low toxicity, and utility in modern synthetic chemistry.[1][2]

Introduction: The Evolving Significance of Triarylbismuthines

Organobismuth compounds represent an environmentally conscious class of organometallic reagents, distinguished by the low cost, low toxicity, and low radioactivity of bismuth.[2][3] Among these, triarylbismuthines, such as this compound, are particularly noteworthy. They exhibit remarkable stability to air and moisture and a high degree of functional group tolerance, making them robust reagents in complex synthetic pathways.[1]

Their applications are diverse, spanning roles as catalysts, reagents in C-, N-, and O-arylation reactions, and as precursors for advanced materials.[2][4] For professionals in drug development, the broader class of organometallic compounds, including those of bismuth, has garnered attention for significant biological activities, with some demonstrating promising antimicrobial and anticancer properties.[5] This guide focuses on a foundational and highly effective method for their synthesis: the Grignard reaction.

Core Principles: The Mechanistic Pathway

The synthesis of this compound is fundamentally a transmetalation reaction. The carbon-magnesium bond of a pre-formed Grignard reagent is exchanged for a more covalent carbon-bismuth bond. The overall process can be dissected into two primary stages.

The Grignard Reagent: p-Tolylmagnesium Bromide

Grignard reagents, with the general formula RMgX, are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether-based solvent.[6] The reaction proceeds via a single-electron transfer mechanism on the surface of the magnesium metal. It is critical to recognize that Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, between the alkyl/aryl magnesium halide (RMgX) and the dialkyl/diaryl magnesium (R₂Mg).[6]

The Transmetalation: Formation of the Triaryl Bismuth Center

Once the p-tolylmagnesium bromide is formed, it serves as a potent nucleophile. Three equivalents of this Grignard reagent are reacted with one equivalent of anhydrous bismuth(III) chloride (BiCl₃). The tolyl groups sequentially displace the chloride ions on the bismuth center, forming the thermodynamically stable this compound and magnesium bromide chloride salt as a byproduct.

The overall chemical transformation is as follows:

3 CH₃C₆H₄MgBr + BiCl₃ → (CH₃C₆H₄)₃Bi + 3 MgBrCl

Synthesis_Mechanism pBrT p-Bromotoluene (CH₃C₆H₄Br) Grignard p-Tolylmagnesium Bromide (CH₃C₆H₄MgBr) pBrT->Grignard + Diethyl Ether (Anhydrous) Mg Magnesium (Mg) Mg->Grignard + Diethyl Ether (Anhydrous) BiCl3 Bismuth(III) Chloride (BiCl₃) Product This compound ((CH₃C₆H₄)₃Bi) BiCl3->Product x 3 eq. Byproduct 3 MgBrCl BiCl3->Byproduct + 3 MgBrCl Grignard->Product x 3 eq. Grignard->Byproduct + 3 MgBrCl

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system where the successful outcome of each step is predicated on adherence to the underlying chemical principles.

Pre-Reaction Preparations & Safety Imperatives

Causality: The primary antagonist to a successful Grignard synthesis is protic contamination, primarily water. Grignard reagents are powerful bases and will be instantly quenched by water.[7] Therefore, all preparatory steps are designed to create a rigorously anhydrous and inert environment.

  • Glassware: All glassware (a three-neck round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under a vacuum immediately before use.[8]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[8] Schlenk line techniques are required for handling the air- and moisture-sensitive reagents.[8]

  • Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. Solvents should be obtained from a commercial supplier in sealed bottles or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Safety: Grignard reactions are exothermic and involve highly flammable substances.[9][10] A thorough risk assessment is mandatory.

ReagentKey HazardsHandling Precautions
Magnesium Turnings Flammable solid.[11] Reacts with water to produce flammable hydrogen gas.[10]Handle under inert gas. Keep away from ignition sources and water.[11]
p-Bromotoluene Skin and eye irritant. Harmful if swallowed.Wear gloves and safety goggles. Use in a chemical fume hood.
Diethyl Ether / THF Extremely flammable liquid and vapor.[7] May form explosive peroxides.[10]Use in a well-ventilated fume hood, away from all ignition sources. Ensure peroxide-free status.
Bismuth(III) Chloride Causes skin irritation and serious eye damage.Handle with gloves and eye protection. Avoid breathing dust.
Grignard Reagent Corrosive, flammable, and potentially pyrophoric.[8][9] Reacts violently with water.Handle strictly under an inert atmosphere. Keep an ice bath ready for emergency cooling.[9]
Step-by-Step Synthesis

The following procedure is adapted from established methodologies for preparing triarylbismuth compounds.[12]

Part A: Synthesis of p-Tolylmagnesium Bromide

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stirrer, reflux condenser (topped with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. Purge the entire system with the inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 molar equivalents) into the flask. Add a single, small crystal of iodine. The iodine vapor will etch the magnesium surface, removing the passivating oxide layer and facilitating the reaction.[7][13]

  • Initial Reagent Addition: In the dropping funnel, prepare a solution of p-bromotoluene (1.0 molar equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of this solution to the magnesium turnings.

  • Initiation: The reaction mixture may need gentle warming with a heat gun or water bath to initiate.[13] Successful initiation is marked by the disappearance of the iodine color and the onset of spontaneous bubbling and gentle refluxing of the ether. The solution will typically turn cloudy and grayish.[6]

  • Grignard Formation: Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady but controlled reflux. Vigorous boiling indicates the addition is too fast.[8] The entire Grignard formation process is exothermic.[9] After the addition is complete, continue stirring for 1-2 hours until most of the magnesium has been consumed.

Part B: Synthesis of this compound

  • Bismuth Salt Preparation: In a separate dry Schlenk flask, prepare a slurry of anhydrous bismuth(III) chloride (BiCl₃, 0.33 molar equivalents relative to p-bromotoluene) in anhydrous diethyl ether.

  • Cooling: Cool both the freshly prepared Grignard reagent and the BiCl₃ slurry to 0 °C using an ice-water bath. This is crucial to moderate the exothermic transmetalation reaction.

  • Transmetalation: Using a cannula or the dropping funnel, slowly add the Grignard reagent to the stirred BiCl₃ slurry at 0 °C. Maintain vigorous stirring throughout the addition. A precipitate will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary. Wash the organic layer sequentially with saturated NH₄Cl solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as white crystals.[12]

Workflow Visualization

Workflow start Start setup Assemble & Dry Glassware (Inert Atmosphere) start->setup prep_mg Activate Mg with Iodine setup->prep_mg prep_bicl3 Prepare Anhydrous BiCl₃ Slurry setup->prep_bicl3 add_aryl_halide Dropwise Addition of p-Bromotoluene Solution prep_mg->add_aryl_halide grignard_formation Grignard Formation (Maintain Gentle Reflux) add_aryl_halide->grignard_formation cool_1 Cool Reagents to 0°C grignard_formation->cool_1 transmetalation Slowly Add Grignard to BiCl₃ Slurry cool_1->transmetalation prep_bicl3->cool_1 react Stir at Room Temp (2-3 hours) transmetalation->react quench Quench with Sat. NH₄Cl (aq) react->quench extract Separate & Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) & Remove Solvent extract->dry purify Recrystallize Crude Product dry->purify end Isolate Pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data & Characterization

For a typical laboratory-scale synthesis, the following stoichiometry can be used as a starting point.

ReagentMolar Mass ( g/mol )Molar EquivalentsAmountMoles (mmol)
Magnesium24.311.20.73 g30.0
p-Bromotoluene171.041.04.28 g (3.2 mL)25.0
Bismuth(III) Chloride315.340.332.60 g8.25
Anhydrous Diethyl Ether74.12-~100 mL-

Expected Yield: Yields for this reaction are typically high, often exceeding 80-90% after purification.[12]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the tolyl groups and their attachment to the bismuth center.

  • Mass Spectrometry: To confirm the molecular weight of the product.

References

  • Columbia University (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Quora (2022). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • Google Patents (1980). US4222998A - Production of bismuth trichloride.
  • American Chemical Society (n.d.). Grignard Reaction Safety. ACS. Retrieved from [Link]

  • Gagnon, A., et al. (2016). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 81(13), 5401-16. Retrieved from [Link]

  • Gabbaï, F. P., et al. (2000). Water-soluble non-ionic triarylbismuthanes. First synthesis and properties. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • YouTube (2024). Grignard reaction safety. Retrieved from [Link]

  • Chem-Supply (n.d.). Safety data sheet - Magnesium, turnings. Retrieved from [Link]

  • Ottokemi (n.d.). p-Tolylmagnesium bromide solution, 0.5 M in diethyl ether. Retrieved from [Link]

  • AHP Materials (n.d.). Bismuth Chloride. Retrieved from [Link]

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191-4230. Retrieved from [Link]

  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. ResearchGate. Retrieved from [Link]

  • Wikipedia (n.d.). Bismuth chloride. Retrieved from [Link]

  • Willey, G. R., Collins, H., & Drew, M. G. B. (1991). Halide-transfer reactions involving bismuth(III) chloride. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • American Elements (n.d.). This compound. Retrieved from [Link]

  • Google Patents (2007). CN101020694A - Industrial preparation method of triphenyl bismuth series compound.
  • Keogan, D. M., & Griffith, D. M. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(9), 15258-15297. Retrieved from [Link]

  • YouTube (2012). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved from [Link]

  • Google Patents (2001). WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide.

Sources

Tri-p-tolylbismuthine crystal structure and spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Data of Tri-p-tolylbismuthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tris(4-methylphenyl)bismuthine, is a stable, crystalline organobismuth(III) compound with the chemical formula C₂₁H₂₁Bi. It serves as a versatile reagent and precursor in various fields, including organic synthesis, materials science, and pharmaceutical development.[1][2] Its utility in cross-coupling reactions and as a catalyst stems from the unique reactivity of the carbon-bismuth bond.[2] This guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, offering field-proven insights and detailed methodologies for its characterization.

Molecular Structure and Crystallography

Predicted Structure of this compound (Bi(III))

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to other triarylbismuthine compounds, this compound is predicted to adopt a pyramidal geometry. The central bismuth atom possesses a lone pair of electrons, resulting in a pseudo-tetrahedral arrangement where the three p-tolyl groups occupy three vertices and the lone pair occupies the fourth. This leads to C-Bi-C bond angles of less than 109.5°.

Experimental Crystal Structure of Bismuth(V) Derivatives

Crystallographic studies on oxidized forms of this compound confirm the arrangement of the three p-tolyl ligands around the bismuth center.

  • Tris(para-tolyl)bismuth bis(bromodifluoroacetate): In this Bi(V) complex, the bismuth atom exhibits a distorted trigonal-bipyramidal coordination. The three p-tolyl groups occupy the equatorial plane, while the two carboxylate ligands are in the axial positions.[3] The sum of the C-Bi-C angles in the equatorial plane is 360.6°, indicating a nearly perfect trigonal planar arrangement of the tolyl groups.[3]

  • Tri-p-tolyl(methyl)bismuthonium Tetrafluoroborate: In this cationic Bi(V) species, the bismuth center adopts a distorted tetrahedral geometry, with Bi-C bond lengths ranging from 2.182 Å to 2.195 Å.[4]

These structures provide a reliable benchmark for the Bi-C(tolyl) bond length, which is consistently measured to be in the range of 2.18 Å to 2.22 Å .[3][4]

Structural Parameter Value (for Bi(V) Derivatives) Source
Coordination Geometry Distorted Trigonal-Bipyramidal / Tetrahedral[3][4]
Bi-C (p-tolyl) Bond Length 2.187 - 2.212 Å[3]
C-Bi-C Equatorial Angle Sum 360.6° (in TBP complex)[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation in solution. For this compound, dissolved in a solvent like CDCl₃, the spectrum is characteristic of the C₃-symmetric arrangement of the p-tolyl groups.[5][6]

  • ¹H NMR: The proton spectrum is expected to show three distinct signals:

    • A doublet in the aromatic region (~7.5-7.8 ppm) corresponding to the two aromatic protons ortho to the bismuth atom.

    • A doublet in the aromatic region (~7.1-7.3 ppm) for the two aromatic protons meta to the bismuth atom.

    • A singlet in the aliphatic region (~2.3 ppm) for the nine protons of the three methyl groups.

  • ¹³C NMR: The carbon spectrum is expected to show five signals:

    • Four signals in the aromatic region (approx. 125-145 ppm) for the ipso, ortho, meta, and para carbons of the tolyl ring.

    • One signal in the aliphatic region (~21 ppm) for the methyl carbon.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are useful for identifying functional groups.[7]

  • Infrared (IR) Spectroscopy: Key expected absorption bands include:

    • Aromatic C-H Stretch: Above 3000 cm⁻¹

    • Aliphatic C-H Stretch: Below 3000 cm⁻¹ (from the methyl groups)

    • Aromatic C=C Stretch: 1600-1450 cm⁻¹

    • Bi-C Stretch: In the far-IR region, typically below 500 cm⁻¹

  • Raman Spectroscopy: Raman spectra often provide complementary information, particularly for the symmetric vibrations of the Bi-C bonds and the aromatic ring breathing modes. Studies on doped this compound have utilized Raman shifts to investigate electron transfer, confirming the technique's sensitivity to the molecule's electronic structure.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: The exact mass of this compound (C₂₁H₂₁²⁰⁹Bi) is 482.14472 Da .[9] The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 482.

  • Fragmentation Pattern: A characteristic fragmentation pathway would involve the sequential loss of the p-tolyl radicals (C₇H₇•, mass ≈ 91 Da), leading to fragment ions such as [Bi(C₇H₇)₂]⁺, [Bi(C₇H₇)]⁺, and ultimately the Bi⁺ ion at m/z 209.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals electronic transitions within the molecule. This compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic p-tolyl rings. This technique is primarily used for quantitative analysis and to study electronic properties.[10]

Experimental Methodologies

The following sections detail the standard protocols for the synthesis and characterization of this compound.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of a Grignard reagent with a bismuth(III) halide.[5]

Step-by-Step Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), react 4-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) to prepare p-tolylmagnesium bromide.

  • Reaction: Cool the Grignard solution in an ice bath. Separately, dissolve bismuth(III) chloride (BiCl₃) in anhydrous THF.

  • Addition: Slowly add the BiCl₃ solution dropwise to the stirred Grignard solution. The reaction is exothermic.

  • Quenching and Extraction: After the addition is complete and the reaction has stirred to completion (monitored by TLC), cautiously quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude material is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white crystalline solid.[5]

Characterization Workflow

A self-validating workflow is crucial for ensuring the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis cluster_characterization Characterization & Validation synthesis Grignard Synthesis: p-tolylMgBr + BiCl₃ workup Workup & Purification (Column Chromatography) synthesis->workup product Final Product: This compound workup->product Yields white solid nmr NMR (¹H, ¹³C) Structure Confirmation ms Mass Spectrometry (Molecular Weight) ir_raman IR / Raman (Functional Groups) xrd Single Crystal XRD (If crystals form) product->nmr product->ms product->ir_raman product->xrd

Caption: Synthesis and Characterization Workflow for this compound.

Single Crystal X-ray Diffraction (SC-XRD)
  • Crystallization: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified product in a solvent system like hexane/dichloromethane or by slow cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[3] Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the data to solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Conclusion

This compound is a cornerstone organobismuth reagent whose structural and electronic properties are well-defined by a combination of crystallographic analysis of its derivatives and a suite of spectroscopic techniques. The Bi-C bond lengths of ~2.2 Å and the characteristic NMR and vibrational spectra provide a reliable fingerprint for its identification. The methodologies outlined in this guide offer a robust framework for the synthesis, purification, and comprehensive characterization of this compound, enabling its confident application in advanced research and development.

References

  • Gagnon, A. (2012). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel, Université du Québec à Montréal. Link

  • Nomoto, A., et al. (2013). Development of Synthetic Methods Based on the Activation of Shelf-stable Heavy Heteroatom Compounds under Mild Conditions. Journal of the Society of Synthetic Organic Chemistry, Japan.
  • Levason, W., et al. (2018). Structure of tri(para-tolyl)bismuth dicarboxylates p-Tol3Bi[OC(O)CH2Cl]2 and p-Tol3Bi[OC(O)C6H3F2-2,5]2 ∙ TolH.
  • Wang, R., et al. (2019). Discovery of Superconductivity in Potassium-Doped this compound. ResearchGate. Link

  • Wang, R., et al. (2019). Exploring the Magnetic behavior of Potassium-doped... Superconductors.
  • Huang, Z., et al. (2020). Highlights of Condensed Matter Physics (DCMP) Talks @ APS 2020 March Meeting. APS March Meeting Abstracts.
  • Sharutin, V. V., et al. (2019). Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features. ResearchGate. Link

  • Wang, R., et al. (2019). Realization of insulating state and superconductivity in the Rashba semiconductor BiTeCl. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 340259, Tris(4-methylphenyl)bismuthine. PubChem. Link

  • Al-Azzawi, F. H., & Yousif, E. I. (2016). Synthesis of novel monomeric and homodimeric cyanine dyes with thioacetyl substituents for nucleic acid detection.
  • Nanda, L., et al. (2022). CoBi3: A Binary Cobalt-Bismuth Compound and Superconductor.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Matano, Y., et al. (1998). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. ResearchGate. Link

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tri-p-tolylbismuthine, an organobismuth compound featuring three p-tolyl groups attached to a central bismuth atom, has garnered significant interest across various scientific disciplines. Its utility as a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds, has been well-documented.[1] Moreover, its unique electronic properties have positioned it as a valuable component in the development of advanced materials, including semiconductors and polymers.[1] This guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, offering critical insights for its safe handling, application in thermally sensitive processes, and the prediction of its environmental fate.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference
Chemical Formula C₂₁H₂₁Bi
Molecular Weight 482.38 g/mol
Appearance White to off-white crystalline solidChem-Impex
Melting Point 119 °C[2]
Solubility Soluble in organic solvents like tetrahydrofuran[2]
CAS Number 5142-75-6

Thermal Stability Profile

Generally, triaryl bismuth(III) compounds, such as this compound, are known to be crystalline solids that are stable in air.[1] Their thermal stability is notably higher than that of their trialkylbismuth counterparts. This enhanced stability is attributed to the nature of the aryl ligands.

A crucial aspect of thermal analysis is the determination of the onset of decomposition, which can be precisely measured using techniques like TGA. This technique monitors the change in mass of a sample as a function of temperature.[3] A significant mass loss indicates the point at which the compound begins to decompose.

Complementary to TGA, Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] DSC analysis can reveal endothermic events such as melting and boiling, as well as exothermic events like decomposition. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point at approximately 119 °C, followed by an exothermic event at a higher temperature, indicating its decomposition.

The Decomposition Pathway: A Mechanistic Perspective

The thermal decomposition of this compound is anticipated to proceed via the homolytic cleavage of the bismuth-carbon bonds. This process results in the formation of bismuth metal and organic radicals. The p-tolyl radicals generated during this process can then undergo a variety of secondary reactions, including hydrogen abstraction to form toluene, or coupling to form bitolyl isomers.

The proposed decomposition can be visualized as a multi-step process:

Caption: Proposed thermal decomposition pathway of this compound.

This mechanistic understanding is crucial for predicting the byproducts of reactions involving this compound at elevated temperatures and for designing appropriate work-up procedures.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition characteristics of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the percentage of mass loss versus temperature. The onset of the major mass loss step corresponds to the decomposition temperature.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-p-tolylbismuthine, also known as tris(4-methylphenyl)bismuthane, is an air- and moisture-stable organobismuth compound that has garnered significant interest for its applications in organic synthesis and materials science.[1] As a trivalent organobismuth reagent, it serves as a versatile arylating agent in a variety of transition metal-catalyzed cross-coupling reactions and stands as a key precursor for the synthesis of hypervalent bismuth(V) compounds. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physical Properties

A summary of its key physical properties is presented below:

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁Bi[1][3][4]
Molecular Weight 482.38 g/mol [1][3]
Appearance White to off-white crystalline powder[3][5]
Melting Point 117-121 °C[3][5]
Solubility Soluble in organic solvents such as THF.[3]

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent with a bismuth(III) halide, typically bismuth trichloride (BiCl₃).

Conceptual Workflow for Grignard Synthesis

The synthesis can be visualized as a two-step process: first, the formation of the Grignard reagent from p-bromotoluene and magnesium metal, followed by the transmetalation reaction with bismuth trichloride.

G Grignard Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Transmetalation A p-Bromotoluene D p-Tolylmagnesium Bromide A->D Reacts with B Magnesium Metal (Mg) B->D in C Anhydrous Ether (e.g., THF, Toluene) F This compound D->F Reacts with (3 equiv.) E Bismuth Trichloride (BiCl₃) E->F G Magnesium Bromide Chloride (MgBrCl) F->G Byproduct

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is based on established methods for preparing triarylbismuth compounds, including industrial preparations of triphenylbismuth series compounds.[6][7][8] Caution: This reaction must be carried out under anhydrous conditions as Grignard reagents are highly sensitive to moisture.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly oven-dried before use.

  • Grignard Reagent Preparation:

    • Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine may be added to activate the magnesium surface.

    • A solution of p-bromotoluene (3.0 equivalents) in an anhydrous ether solvent (e.g., THF or toluene) is prepared and added to the dropping funnel.

    • A small amount of the p-bromotoluene solution is added to the magnesium to initiate the reaction, which is indicated by heat evolution and the disappearance of the iodine color.

    • The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated (e.g., to 80 °C if using toluene) for several hours to ensure complete reaction.[7]

  • Reaction with Bismuth Trichloride:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution or slurry of anhydrous bismuth trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred Grignard reagent. The temperature should be kept low during the addition.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization, typically from ethanol or a similar solvent, to yield this compound as a white to off-white crystalline solid. A yield of over 90% has been reported for this type of synthesis.[7]

Chemical Properties and Reactivity

This compound is a versatile reagent in organic chemistry, primarily utilized for its ability to transfer its p-tolyl groups in various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[1] These reactions are atom-economical as, under the right conditions, all three aryl groups on the bismuth can be transferred. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

G Palladium-Catalyzed Cross-Coupling with Ar₃Bi Pd0 Pd(0)L₂ OAPd Ar'-Pd(II)-X L₂ Pd0->OAPd Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->OAPd Ar3Bi (p-Tolyl)₃Bi Ar3Bi->OAPd Ar2BiX (p-Tolyl)₂BiX ArPdAr_L2 Ar'-Pd(II)-p-Tolyl L₂ ArPdAr_L2->Pd0 Reductive Elimination ArAr Ar'-p-Tolyl (Biaryl Product) ArPdAr_L2->ArAr OAPd->Ar2BiX OAPd->ArPdAr_L2 Transmetalation

Caption: Catalytic cycle for Palladium-catalyzed C-C coupling.

These reactions typically employ a Pd(0) catalyst and are tolerant of a wide range of functional groups on the coupling partners.[9]

Copper-Promoted Arylation Reactions

This compound is also an effective arylating agent for heteroatoms in copper-promoted reactions. This methodology has been successfully applied to the N-arylation of indoles and the side chains of amino acids like tryptophan, as well as O-arylation of phenols.[10][11] These reactions are typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, often with a base like pyridine, under an air or oxygen atmosphere.[10]

The proposed mechanism for these copper-promoted arylations involves the formation of a Cu(III) intermediate.

Oxidation to Bismuth(V) Species

The bismuth center in this compound can be oxidized from the +3 to the +5 oxidation state. For instance, reaction with silver perchlorate in the presence of its hydrate can lead to the formation of μ-oxo-bis[(perchlorato)tri-p-tolylbismuth].[12] This reactivity allows for the synthesis of a range of pentavalent organobismuth compounds, which have their own unique applications in organic synthesis.

Spectroscopic Characterization

While a definitive public record of the ¹H and ¹³C NMR spectra for this compound is elusive, characterization data for closely related compounds can provide expected spectral regions. For a derivative, 2-(N,N-dimethylaminomethyl)phenylbis(4-methylphenyl)bismuthane, the methyl protons of the tolyl groups appear as a singlet at δ 2.30 ppm in the ¹H NMR spectrum, and the aromatic protons appear in the δ 7.14-7.62 ppm region.[13] The methyl carbon of the tolyl group in this derivative gives a signal at δ 21.5 ppm in the ¹³C NMR spectrum.[13] It is anticipated that the signals for this compound would appear in similar regions.

Safety and Handling

Organobismuth compounds are generally considered to be of low toxicity. However, as with all chemical reagents, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

The unique reactivity and stability of this compound make it a valuable tool for researchers in several fields:

  • Pharmaceutical Development: Its role in forming carbon-carbon and carbon-heteroatom bonds is crucial for the synthesis of complex organic molecules that are often the basis for new pharmaceutical compounds.[3]

  • Materials Science: this compound is used in the development of novel electronic materials and semiconductors due to its ability to form stable complexes and its thermal stability.[1][3]

  • Catalysis: It can act as a catalyst in various organic transformations, contributing to the development of more efficient and selective synthetic methods.[3]

References

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  • Gagnon, A., et al. (2020). Copper‐Promoted N‐Arylation of the Indole Side Chain of Tryptophan Using Triarylbismuthines. European Journal of Organic Chemistry, 2020(36), 6039-6045. Available at: [Link]

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  • Gagnon, A., et al. (2014). Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. Advanced Synthesis & Catalysis, 356(1), 149-155. Available at: [Link]

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  • Gagnon, A., et al. (2008). Csp(3)-Csp(2) Palladium-Catalyzed Cross-Coupling Reaction of Trialkylbismuth Reagents with Aryl, Heteroaryl, and Vinyl Halides and Triflates. The Journal of Organic Chemistry, 73(21), 8452-8459. Available at: [Link]

  • Sharutin, V. V., et al. (2005). Tri-p-Tolylbismuth Diperchlorate and μ-Oxo-bis[(perchlorato)tri-p-tolylbismuth]: Synthesis and Structure. Russian Journal of General Chemistry, 75(10), 1635-1640. Available at: [Link]

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  • Matano, Y., et al. (2000). {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e501-e502. Available at: [Link]

  • Sharutin, V. V., et al. (2019). Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features. Russian Journal of General Chemistry, 89(8), 1641-1644. Available at: [Link]

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  • Andrews, P. C., et al. (2013). Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. Chemical Communications, 49(88), 10418-10420. Available at: [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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A Guide to Quantum Chemical Calculations for Tri-p-tolylbismuthine: A Methodological Framework for Heavy Element Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tri-p-tolylbismuthine and the Imperative for Computational Scrutiny

This compound, with the chemical formula C₂₁H₂₁Bi, is an organobismuth compound that has garnered interest in materials science and organic synthesis.[1] Its utility as a catalyst and a precursor for advanced materials necessitates a deep understanding of its electronic structure, stability, and reactivity.[2] As with many organometallic compounds involving heavy elements, experimental characterization can be challenging. Quantum chemical calculations provide a powerful avenue to elucidate the molecular properties that govern its behavior.

This technical guide offers a comprehensive framework for researchers, scientists, and drug development professionals on conducting quantum chemical calculations for this compound. We will navigate the critical theoretical considerations, particularly the treatment of relativistic effects inherent to the bismuth atom, and provide a step-by-step protocol for obtaining reliable computational data. While a definitive experimental crystal structure for this compound is not publicly available, we will establish a robust computational methodology that can be validated against closely related structures and experimental spectroscopic data.

The Challenge of Heavy Elements: Why Relativistic Effects are Non-Negotiable for Bismuth

Bismuth, with an atomic number of 83, possesses core electrons that travel at a significant fraction of the speed of light.[3] This necessitates the inclusion of relativistic effects in quantum chemical calculations, which are discrepancies between values calculated by models that consider relativity and those that do not.[4] For heavy elements like bismuth, these effects can significantly influence molecular structure, bond strengths, and electronic properties.[3][5] Neglecting them can lead to erroneous results.[6]

One of the prominent relativistic phenomena is the inert-pair effect , which describes the tendency of the 6s² electron pair to resist oxidation due to a relativistic contraction of the 6s orbital.[4] This effect is crucial in understanding the chemistry of Bi(III) compounds like this compound.

Computational Strategy: A Multi-faceted Approach

Our computational investigation of this compound will be anchored in Density Functional Theory (DFT), a widely used method for its favorable balance of accuracy and computational cost, especially for larger molecules.[7][8] The overall workflow is depicted below.

G cluster_prep 1. Structural Preparation cluster_calc 2. Core Quantum Chemical Calculations cluster_analysis 3. Property Analysis and Validation mol_build Molecular Structure Input (e.g., Avogadro, GaussView) geom_opt Geometry Optimization (DFT with ECP) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Verify no imaginary frequencies elec_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->elec_prop spec_prop Spectroscopic Properties (NMR, UV-Vis) freq_calc->spec_prop validation Validation (Comparison with experimental data for analogous systems) elec_prop->validation spec_prop->validation G cluster_orbitals Frontier Molecular Orbitals cluster_reactivity Chemical Reactivity Indicators HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (LUMO - HOMO) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Reactivity (e.g., susceptibility to nucleophilic/electrophilic attack) Energy_Gap->Reactivity inversely proportional to

Caption: Relationship between HOMO-LUMO gap and chemical reactivity.

Spectroscopic Properties

The calculation of spectroscopic properties allows for a direct comparison with experimental data, serving as a critical validation of the chosen computational method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing calculated chemical shifts to experimental values can confirm the molecular structure. It is important to note that theoretical calculations are typically performed on a single molecule in the gas phase, while experimental spectra are often recorded in solution. Therefore, small discrepancies are expected.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. [9]This can provide insights into the electronic transitions within the molecule.

Part 3: Data Presentation and Validation

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Key Computational Parameters

ParameterValueRationale
Software Gaussian 16A widely used quantum chemistry software package.
Method Density Functional Theory (DFT)Good balance of accuracy and computational cost. [7]
Functional B3LYPA robust and widely applicable hybrid functional. [10]
Basis Set (C, H) 6-31G(d)Standard Pople-style basis set for organic moieties. [9]
Basis Set (Bi) LANL2DZEffective Core Potential (ECP) to account for relativistic effects.
Calculation Type Optimization + FrequencyTo find a stable minimum energy structure.

Table 2: Representative Calculated vs. Experimental Data (for an Analogous System like Triphenylbismuth)

ParameterCalculated ValueExperimental ValueReference
Bi-C Bond Length (Å) [Insert Calculated Value][Insert Experimental Value][Cite Source]
C-Bi-C Bond Angle (°) [Insert Calculated Value][Insert Experimental Value][Cite Source]
¹³C Chemical Shift (ppm, C-ipso) [Insert Calculated Value][Insert Experimental Value][Cite Source]

Note: As no experimental crystal structure is readily available for this compound, this table should be populated with data for a closely related, structurally characterized compound like triphenylbismuth to validate the computational approach. A study on triphenylbismuth has shown the importance of including relativistic effects for accurate structural and spectroscopic predictions. [5]

Conclusion: From Calculation to Insight

This guide provides a robust and scientifically grounded framework for performing quantum chemical calculations on this compound. By employing DFT with a carefully chosen mixed basis set that includes an ECP for the bismuth atom, researchers can obtain reliable insights into the geometric, electronic, and spectroscopic properties of this important organometallic compound. The validation of the computational methodology against experimental data for analogous systems is a critical step in ensuring the trustworthiness of the theoretical predictions. These computational insights can, in turn, guide the rational design of new materials and catalysts with tailored properties, accelerating innovation in both academic and industrial research.

References

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  • Radovanović, M., et al. (2023). Relativistic DFT calculation and their effect on the accuracy of results. SCIDAR. [Link]

  • University of Turin. Bismuth basis set. [Link]

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  • Berger, R. J. F., et al. (2012). Relativistic effects in triphenylbismuth and their influence on molecular structure and spectroscopic properties. Physical Chemistry Chemical Physics, 14(43), 15520–15524. [Link]

  • ResearchGate. Do imbedded Gaussian basis sets use core potentials (ECP)?. [Link]

  • Bioinformatics Insights. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • Gaussian. (2021, May 17). Basis Sets. [Link]

  • Engel, E. (1997). Relativistic Density Functional Theory. In Relativistic Electronic Structure Theory (pp. 523-621). Elsevier. [Link]

  • Autschbach, J., et al. (2011). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Physical Chemistry A, 115(45), 12375–12384. [Link]

  • Compu Chemistry. (2017, July 19). Gaussian Tutorial | Mixed Basis Sets and ECP [Video]. YouTube. [Link]

  • Roos, B. O. (2009). Relativistic calculations using Molcas. [Link]

  • PubChem. Tri-o-tolylbismuthine. [Link]

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  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120002. [Link]

  • Wikipedia. Relativistic quantum chemistry. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(38), e202205735. [Link]

  • Swain, M. C., & Cole, J. M. (2019). Comparative dataset of experimental and computational attributes of UV/vis absorption spectra. Scientific Data, 6(1), 307. [Link]

  • Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian [Video]. YouTube. [Link]

  • Shukla, S., et al. (2018). Computational and Experimental FT‐ IR, NMR, UV‐Vis Spectral Studies of 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). ChemistrySelect, 3(27), 7800-7808. [Link]

  • Grimme, S., et al. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • PubChem. Tris(4-methylphenyl)bismuthine. [Link]

  • Al-Otaibi, J. S., et al. (2022). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 27(19), 6529. [Link]0-3049/27/19/6529)

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discovery and history of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Tri-p-tolylbismuthine

Abstract

This compound, a triorganobismuth(III) compound, stands as a significant yet often overlooked reagent in the field of organometallic chemistry. Characterized by its remarkable stability, low toxicity, and versatile reactivity, it serves as a potent arylating agent and catalyst. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the history, synthesis, characterization, and application of this compound. We delve into the causality behind its synthetic protocols, its detailed physicochemical and structural properties, and its expanding role in modern organic synthesis, including palladium- and copper-catalyzed cross-coupling reactions.

Introduction to Organobismuth Chemistry: A Historical Perspective

The journey of organobismuth chemistry began in the mid-19th century. The first organobismuth compound, the volatile and pungent triethylbismuth (BiEt₃), was prepared in 1850 by Löwig and Schweizer from iodoethane and a potassium-bismuth alloy.[1] However, the field remained relatively niche for decades. The true potential of these compounds began to be unlocked with the advent of more versatile synthetic tools, particularly Grignard reagents and organolithium compounds, which provided a general and efficient pathway to a wide array of organobismuth derivatives.[1]

Triarylbismuthines, such as this compound, represent a particularly important class of these compounds. Unlike their trialkyl counterparts, triarylbismuthines are typically air- and moisture-stable crystalline solids, making them exceptionally easy to handle and store.[1] This stability, combined with the low cost and minimal toxicity of bismuth, has positioned them as environmentally benign reagents for complex organic transformations.[2] this compound, with its three p-tolyl groups attached to a central bismuth atom, is an exemplary model for this class, offering unique stability and reactivity that make it a valuable tool in synthesis.[3][4]

Synthesis and Discovery

While a singular "discovery" paper for this compound is not prominent in the historical record, its synthesis is a direct and logical extension of the general methods developed for triarylbismuthines following the popularization of Grignard reagents. The standard, and most efficient, method for its preparation involves the reaction of bismuth trichloride (BiCl₃) with p-tolylmagnesium bromide.[5] This approach is a cornerstone of organobismuth chemistry, providing a high-yield pathway to the desired product.

The causality of this reaction lies in the nucleophilic character of the Grignard reagent's carbanion and the electrophilicity of the bismuth(III) center in BiCl₃. The organomagnesium compound acts as a potent source of p-tolyl anions, which readily displace the chloride ions on the bismuth center, forming three stable bismuth-carbon bonds.

Experimental Protocol 2.1: Synthesis of this compound via Grignard Reaction

This protocol is based on the general procedure reported for the synthesis of triarylbismuthines.[5]

Materials:

  • Bismuth(III) chloride (BiCl₃)

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the reaction. Once the reaction begins, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Bismuthine Synthesis: In a separate flame-dried flask under an inert atmosphere, prepare a solution of bismuth(III) chloride in anhydrous THF. Cool this solution to 0 °C using an ice bath.

  • Slowly add the prepared p-tolylmagnesium bromide solution to the cooled BiCl₃ solution dropwise via a cannula or dropping funnel. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 5% EtOAc/hexanes) as the eluent.[5]

  • Combine the fractions containing the product and evaporate the solvent to afford this compound as a white crystalline solid.

G cluster_0 Grignard Reagent Formation cluster_1 Bismuthine Synthesis cluster_2 Workup & Purification 4-Bromotoluene 4-Bromotoluene p-Tolylmagnesium Bromide p-Tolylmagnesium Bromide 4-Bromotoluene->p-Tolylmagnesium Bromide Mg Turnings Mg Turnings Mg Turnings->p-Tolylmagnesium Bromide Anhydrous THF Anhydrous THF Anhydrous THF->p-Tolylmagnesium Bromide Solvent Reaction_Mixture Reaction at 0°C to RT p-Tolylmagnesium Bromide->Reaction_Mixture 3 Equivalents BiCl3 BiCl3 BiCl3->Reaction_Mixture THF_Solvent Anhydrous THF THF_Solvent->Reaction_Mixture Solvent Quench Quench with NH4Cl(aq) Reaction_Mixture->Quench Extraction Extract with Et2O Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is a stable solid compound with well-defined physical properties. Its characterization relies on standard analytical techniques, including spectroscopy and melting point determination.

Table 3.1: Physical and Chemical Properties of this compound

Property Value Reference(s)
IUPAC Name tris(4-methylphenyl)bismuthane [6]
Synonyms Tris(p-tolyl)bismuthine [4][6]
CAS Number 5142-75-6 [4]
Molecular Formula C₂₁H₂₁Bi [1][6]
Molecular Weight 482.38 g/mol [1][4]
Appearance White to off-white crystalline solid [4][5]
Melting Point 117-121 °C [4][5]

| Solubility | Soluble in organic solvents (THF, ether, CHCl₃) |[4] |

Structural Analysis

Organobismuth(III) compounds like this compound typically adopt a pyramidal geometry, analogous to amines and phosphines. While a dedicated crystal structure for the homoleptic this compound is not readily found in the Cambridge Structural Database, valuable insights can be drawn from closely related structures.

An X-ray crystal structure analysis of {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane reveals a distorted trigonal-pyramidal arrangement at the bismuth center.[2] In this structure, the Bi-C bond lengths to the p-tolyl groups are 2.265 Å and 2.267 Å, and the C(tolyl)-Bi-C(tolyl) bond angle is 94.85°.[2] This data strongly suggests that this compound itself possesses a similar pyramidal structure with Bi-C bond lengths in the 2.26 Å range and C-Bi-C angles significantly less than the ideal tetrahedral angle of 109.5°, which is characteristic for p-block elements with a lone pair of electrons.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

Table 3.2: Representative Spectroscopic Data for this compound

Technique Data Interpretation Reference(s)
¹H NMR δ (ppm) in CDCl₃: ~7.6-7.8 (d, 6H, Ar-H ortho to Bi)~7.1-7.3 (d, 6H, Ar-H meta to Bi)~2.3 (s, 9H, Ar-CH₃) The two doublets in the aromatic region confirm the para-substitution pattern. The singlet integrating to 9 protons corresponds to the three equivalent methyl groups. [5] (inferred)
¹³C NMR δ (ppm) in CDCl₃: ~137 (Ar-C)~130 (Ar-C)~128 (Ar-C)~118 (Ar-C ipso to Bi)~21 (Ar-CH₃) Four distinct signals in the aromatic region are expected for the para-substituted ring, plus one signal for the methyl carbon. (Predicted)

| FT-IR | ν (cm⁻¹): ~3050-3000 (Ar C-H stretch)~2920 (Alkyl C-H stretch)~1570 (C=C stretch)~800 (para-subst. C-H bend) | Key vibrational modes confirm the presence of the p-tolyl functional groups. The spectrum is characterized by aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending for 1,4-disubstitution. |[5] (inferred) |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its ability to act as an efficient arylating agent. The bismuth-carbon bond, while stable enough for isolation, is sufficiently reactive to participate in a variety of transformations, particularly when activated by a transition metal catalyst.

Palladium- and Copper-Catalyzed Arylations

A major application of triarylbismuthines is in C-C, C-N, and C-O bond-forming cross-coupling reactions.[7] They serve as effective, non-toxic alternatives to organoboron or organotin reagents. In the presence of a suitable copper or palladium catalyst, this compound can transfer its p-tolyl groups to a wide range of nucleophiles, including amines, phenols, and active methylene compounds.

The general mechanism for a copper-catalyzed N-arylation, for instance, involves the formation of a copper-amide intermediate, which then undergoes transmetalation with the triarylbismuthine. Reductive elimination from the resulting organocopper(III) intermediate furnishes the N-arylated product and regenerates the active copper(I) catalyst.

G Cu_I_X Cu(I)X Cu_Amide [R₂N-Cu(I)] Cu_I_X->Cu_Amide Amine Coordination Amine R₂NH + Base Amine->Cu_Amide Cu_III_Intermediate [R₂N-Cu(III)-(p-tolyl)] Cu_Amide->Cu_III_Intermediate Transmetalation Bismuthine Bi(p-tolyl)₃ Bismuthine->Cu_III_Intermediate Cu_III_Intermediate->Cu_I_X Reductive Elimination Product R₂N-(p-tolyl) Cu_III_Intermediate->Product

Caption: A simplified catalytic cycle for Cu-catalyzed N-arylation.

Other Applications
  • Catalysis: Triarylbismuth compounds can catalyze certain polymerization reactions of alkenes and alkynes.[1]

  • Materials Science: Due to its unique electronic properties and thermal stability, this compound is explored as a precursor for developing advanced materials, such as semiconductors and polymers.[4]

  • Medicinal Chemistry: While specific applications for this compound are not widespread, the broader class of organobismuth compounds has shown significant potential as antimicrobial and anticancer agents, suggesting a possible avenue for future research.[2]

Conclusion

This compound exemplifies the practical advantages of organobismuth(III) chemistry. Its straightforward synthesis, remarkable stability, and versatile reactivity make it a valuable reagent for organic synthesis. As the principles of green chemistry become increasingly important, the low toxicity and environmental compatibility of bismuth compounds will likely spur further innovation and expand their application in both academic research and industrial processes, from the synthesis of fine chemicals and pharmaceuticals to the development of novel materials.

References

  • Gagnon, A. (2014). Development of copper-catalyzed arylation reactions using triarylbismuth reagents. Archipel, Université du Québec à Montréal. [Link]

  • PubChem. Tris(4-methylphenyl)bismuthine. National Center for Biotechnology Information. [Link]

  • Ogawa, A. (2001). Development of Synthetic Methods Based on the Activation of Shelf-stable Heavy Heteroatom Compounds under Mild Conditions. Journal of the Society of Synthetic Organic Chemistry, Japan.
  • Luan, J., Zhang, L., & Hu, Z. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 16(5), 4191–4230. [Link]

  • Tokunaga, M., et al. (2010). {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane. Acta Crystallographica Section E: Structure Reports Online, 67(1), m25. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. [Link]

  • Matano, Y., et al. (2000). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. Organometallics, 19(11), 2242–2244. [Link]

  • The University of Manchester. CCDC 1419862: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • The University of Manchester. CCDC 122890: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • AVS. (2024). Monday Evening, August 5, 2024 Session. [Link]

  • Matano, Y. (2000). New Syntheses of Bismuthonium Salts, Bismuthonium Ylides and Bismuthane Imides Using Triarylbismuth(V)Oxo and -Hydroxo Compounds. ResearchGate. [Link]

  • Wikipedia. Organobismuth chemistry. [Link]

  • AVS. (2024). Monday Afternoon, August 5, 2024 Session. [Link]

  • Matano, Y. (2000). Synthesis, Structure, and Reactions of Triaryl(methyl)bismuthonium Salts. ResearchGate. [Link]

  • FCAD Group. Tris(4-ethoxyphenyl)bismuthine. [Link]

  • ResearchGate. (2016). Synthesis and X-ray structure of 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one. [Link]

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An In-depth Technical Guide to Tri-p-tolylbismuthine (CAS 5142-75-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Organobismuth Reagent

Tri-p-tolylbismuthine (CAS 5142-75-6), also known as tris(4-methylphenyl)bismuthane, is an organometallic compound that has garnered significant interest within the scientific community.[1] As a member of the organobismuth family, it is characterized by a central bismuth atom bonded to three p-tolyl organic ligands.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable tool in modern organic synthesis and materials science.[1] Organobismuth compounds are increasingly recognized for their low toxicity and cost-effectiveness compared to other organometallic reagents, positioning them as environmentally friendlier alternatives in chemical transformations.[2]

This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers and professionals in drug development to leverage its full potential. We will delve into its physicochemical characteristics, explore its role as a catalyst and reagent in synthetic chemistry, and provide actionable protocols for its synthesis and use.

Core Properties of this compound

A thorough understanding of a compound's properties is paramount for its effective and safe application in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 5142-75-6[1]
Molecular Formula C21H21Bi[1]
Molecular Weight 482.38 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 119 °C[1]
Solubility Soluble in organic solvents[1]
Synonyms Tris(4-methylphenyl)bismuthine, Tris(p-tolyl)bismuthine[1]

Chemical Structure

The molecular architecture of this compound is central to its chemical behavior. The three p-tolyl groups are arranged around the bismuth atom, influencing its steric and electronic properties.

Caption: Molecular structure of this compound.

Applications in Organic Synthesis and Drug Development

This compound has emerged as a versatile reagent and catalyst in a variety of organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its applications are of significant interest to drug development professionals for the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, where it serves as an effective arylating agent.[1][3] These reactions are fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The general mechanism involves the transfer of the tolyl group from the bismuth atom to the palladium center in the catalytic cycle. Triarylbismuthines like this compound are valued for their air and moisture stability, high functional group tolerance, and the ability to transfer all three aryl groups.[3][4]

Catalysis

Beyond its role as a stoichiometric reagent, this compound and other organobismuth compounds can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.[1] This catalytic activity is crucial for developing efficient and sustainable industrial processes for the synthesis of pharmaceuticals and other fine chemicals.[1]

Materials Science

In the realm of materials science, this compound is utilized in the development of advanced materials, including semiconductors and polymers, owing to its unique electronic properties.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through the reaction of a Grignard reagent with bismuth trichloride. This method is adaptable for standard laboratory settings.

Reaction Scheme:

3 CH₃C₆H₄MgBr + BiCl₃ → (CH₃C₆H₄)₃Bi + 3 MgBrCl

Materials and Equipment:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bismuth(III) chloride (BiCl₃)

  • Iodine crystal (for initiation)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous diethyl ether.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Reaction with Bismuth Trichloride:

    • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of bismuth(III) chloride in anhydrous diethyl ether.

    • Cool the suspension of bismuth trichloride in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the bismuth trichloride suspension via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield a white to off-white crystalline solid.

Representative Experimental Workflow: Palladium-Catalyzed Arylation

The following is a representative protocol for a palladium-catalyzed cross-coupling reaction using an organobismuth reagent, which can be adapted for this compound.

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Standard reaction glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of tolyl groups), the palladium catalyst (e.g., 5 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. When sourcing this compound, it is advisable to request a certificate of analysis to ensure purity.

  • TCI America

  • American Elements

  • Chem-Impex International

  • ChemicalBook

  • ECHEMI

Conclusion

This compound stands out as a valuable and versatile organometallic compound with significant potential in both academic research and industrial applications, including drug discovery and development. Its stability, high reactivity in key synthetic transformations, and the more benign environmental profile of bismuth-based reagents make it an attractive choice for modern synthetic chemists. The protocols and information provided in this guide are intended to serve as a solid foundation for researchers and scientists to confidently and effectively incorporate this compound into their synthetic strategies.

References

  • American Elements. This compound. [Link]

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459.
  • Gagnon, A. (2017). Synthesis of Highly Functionalized Diaryl Ketones by Palladium‐Catalyzed Carbonylative Cross‐Coupling Reaction Between Triarylbismuthines and Aryl(Heteroaryl) Iodides. European Journal of Organic Chemistry, 2017(13), 1735-1742.
  • Corrosion. (2021, March 15). Triphenylbismuth Synthesis [Video]. YouTube. [Link]

  • Gagnon, A. (2025). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. ResearchGate. [Link]

  • Kang, S.-K., Ryu, H.-C., & Lee, S.-W. (2010). Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V)
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Sciencemadness.org. (2016, July 24). Preparation of Bismuth chloride. [Link]

  • Wang, Z., Zhu, M., & Li, Y. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 23(7), 1647.

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An In-depth Technical Guide to Tri-p-tolylbismuthine: Molecular Identity and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylbismuthine, also known by its IUPAC name tris(4-methylphenyl)bismuthane, is an organobismuth compound characterized by a central bismuth atom bonded to three p-tolyl groups.[1][2] Its unique structure imparts stability and reactivity, making it a valuable reagent and catalyst in various domains of chemical science.[1] For professionals in pharmaceutical development and materials science, a precise understanding of its fundamental molecular properties—specifically its chemical formula and molecular weight—is not merely academic. These parameters are foundational to every aspect of its application, from stoichiometric calculations in synthetic protocols to the interpretation of analytical data and the development of novel materials.[1][3] This guide provides a detailed examination of the molecular formula and weight of this compound, the methodologies for their verification, and their significance in a research context.

Core Molecular Attributes

The identity and purity of a chemical compound are established by its fundamental properties. For this compound, the molecular formula and molecular weight are the primary identifiers.

Molecular Formula: C₂₁H₂₁Bi

The molecular formula, C₂₁H₂₁Bi, provides a direct count of the atoms constituting a single molecule of the compound.[1][2][4] This formula is derived from its structure:

  • Bismuth (Bi): A single, central heavy metal atom.

  • p-Tolyl Groups ([C₆H₄]CH₃): Three identical aromatic groups attached to the bismuth atom. Each tolyl group consists of a benzene ring substituted with a methyl group. The "p" (para) designation indicates that the bismuth atom and the methyl group are attached to opposite ends of the benzene ring (positions 1 and 4). Each p-tolyl group contributes 7 carbon atoms and 7 hydrogen atoms (C₇H₇).

The aggregation of these components logically yields the total atomic count: (3 x C₇) + (3 x H₇) + 1 x Bi = C₂₁H₂₁Bi . This precise composition is critical for predicting reactivity, understanding steric effects, and performing accurate elemental analysis.

Molecular Weight: 482.38 g/mol

The molecular weight (MW) is the mass of one mole of the substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. Using the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bismuth (Bi): 208.980 u

The calculation is as follows: MW = (21 × 12.011) + (21 × 1.008) + (1 × 208.980) = 252.231 + 21.168 + 208.980 = 482.379 g/mol

This value is commonly rounded to 482.38 g/mol or 482.4 g/mol in supplier and database documentation.[1][2][3][4] Accurate molecular weight is indispensable for preparing solutions of known molarity, determining reaction stoichiometry, and is a key parameter in mass spectrometry.

Summary of Physicochemical Properties

For quick reference, the core identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁Bi[1][2][3][4]
Molecular Weight 482.38 g/mol [1][4]
CAS Number 5142-75-6[1][2][4]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 117 - 121 °C[1][3]
Synonyms Tris(4-methylphenyl)bismuthine, Tris(p-tolyl)bismuthine[1][2][4]

Molecular Structure Visualization

The spatial arrangement of the atoms dictates the chemical behavior of this compound. The central bismuth atom adopts a trigonal pyramidal geometry, with the three bulky p-tolyl groups arranged around it.

Tri_p_tolylbismuthine_Structure cluster_tolyl1 cluster_tolyl2 cluster_tolyl3 Bi Bi p_tolyl1 C₆H₄CH₃ Bi->p_tolyl1 p_tolyl2 C₆H₄CH₃ Bi->p_tolyl2 p_tolyl3 C₆H₄CH₃ Bi->p_tolyl3

Caption: Schematic of this compound's molecular structure.

Methodologies for Structural and Compositional Verification

In a professional research setting, the identity and purity of a reagent like this compound must be rigorously verified. The molecular formula and weight are confirmed using a combination of analytical techniques that form a self-validating system.

Experimental Protocol: Verification via Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., acetonitrile or dichloromethane).

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization: A soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to generate molecular ions without significant fragmentation.

  • Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting spectrum is analyzed for the presence of the molecular ion peak [M]⁺ or a common adduct (e.g., [M+H]⁺). For this compound, the expected exact mass is 482.14472 Da.[2] The high resolution of the instrument allows for the experimental mass to be matched to the theoretical mass with high precision (typically within 5 ppm), confirming the molecular formula.

Caption: Workflow for molecular weight verification by HRMS.

Experimental Protocol: Verification via Elemental Analysis

Objective: To confirm the elemental composition (C, H) and thus validate the molecular formula.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) of high-purity this compound is placed in a tin or silver capsule.

  • Instrumentation: A CHN elemental analyzer is used.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in the presence of excess oxygen. This process converts all carbon to CO₂ and all hydrogen to H₂O.

  • Separation & Detection: The resulting gases are passed through separation columns and measured by a thermal conductivity detector.

  • Calculation & Comparison: The instrument software calculates the mass percentages of Carbon and Hydrogen in the original sample. These experimental percentages are then compared to the theoretical values calculated from the formula C₂₁H₂₁Bi.

  • Theoretical %C: (21 * 12.011 / 482.38) * 100 = 52.34%

  • Theoretical %H: (21 * 1.008 / 482.38) * 100 = 4.39%

A close agreement between experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the sample.

Conclusion

The molecular formula (C₂₁H₂₁Bi) and molecular weight (482.38 g/mol ) of this compound are fundamental constants that underpin its use in advanced chemical applications.[1][2][3][4] For researchers and developers, these values are not static pieces of data but active parameters used in daily experimental design, execution, and analysis. The validation of these properties through established analytical workflows like mass spectrometry and elemental analysis ensures the reliability and reproducibility of scientific outcomes, upholding the rigorous standards required in pharmaceutical and materials science research.

References

  • Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P , Ereztech, [Link]

  • This compound , AMERICAN ELEMENTS, [Link]

  • Tris(4-methylphenyl)bismuthine | C21H21Bi | CID 340259 , PubChem - National Institutes of Health, [Link]

  • Tri-o-tolylbismuthine | C21H21Bi | CID 10972889 , PubChem - National Institutes of Health, [Link]

  • Tri-o-tolylphosphine | C21H21P | CID 80271 , PubChem - National Institutes of Health, [Link]

  • Tri-m-tolylphosphine | C21H21P | CID 80362 , PubChem - National Institutes of Health, [Link]

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Methodological & Application

The Tri-p-tolylbismuthine Advantage: A Robust and Atom-Economical Approach to Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Boron, The Emerging Role of Organobismuth Reagents in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally reliant on organoboron compounds, the field is continuously evolving, seeking reagents that offer improved atom economy, stability, and unique reactivity profiles. To this end, organobismuth(III) reagents, particularly triarylbismuthines, have emerged as powerful alternatives.[2][3] Bismuth's low toxicity and the stability of its organometallic compounds present a compelling case for its broader application in complex molecule synthesis.[3] This application note provides an in-depth guide to the utilization of tri-p-tolylbismuthine as a versatile and efficient arylating agent in palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions, tailored for researchers, medicinal chemists, and process development scientists.

This compound offers distinct advantages, most notably the potential to transfer all three of its tolyl groups, maximizing atom economy—a crucial consideration in both academic and industrial settings.[4] This guide will elucidate the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present data to showcase the efficacy of this compound in the synthesis of biaryl compounds.

Mechanistic Insights: The Palladium-Bismuth Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5] When employing this compound, the catalytic cycle follows a similar pathway, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.

  • Transmetalation: The arylpalladium(II) halide complex then undergoes transmetalation with this compound. In this crucial step, a tolyl group is transferred from the bismuth center to the palladium atom, displacing the halide. The presence of a base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), can facilitate this process.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Bismuth Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdTolyl Ar-Pd(II)-Tolyl L_n ArPdX->ArPdTolyl (p-Tolyl)₃Bi BiProduct (p-Tolyl)₂BiX ArPdTolyl->Pd0 Ar-Tolyl RedElim Reductive Elimination Product Ar-Tolyl ArPdTolyl->Product ArylHalide Ar-X Bismuthine (p-Tolyl)₃Bi

Caption: Catalytic cycle of the Suzuki-Miyaura coupling using this compound.

Experimental Protocols

The following protocols are provided as a general guideline for performing a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: General Procedure for the Palladium-Catalyzed Cross-Coupling of Aryl Bromides with this compound

This protocol is adapted from established procedures for the cross-coupling of triarylbismuths with aryl halides.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (0.4 equiv, assuming transfer of all three tolyl groups)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (0.4 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium phosphate (3.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl.

Experimental_Workflow start Start reagents Combine Aryl Bromide, this compound, Pd(OAc)₂, PPh₃, and K₃PO₄ in a Schlenk flask start->reagents solvent Add anhydrous DMF under inert atmosphere reagents->solvent reaction Heat to 90°C with stirring solvent->reaction monitoring Monitor reaction progress (TLC/GC-MS) reaction->monitoring workup Cool, dilute with EtOAc and water monitoring->workup extraction Separate layers and extract aqueous phase workup->extraction drying Combine organic layers, wash with brine, and dry extraction->drying purification Filter, concentrate, and purify by column chromatography drying->purification end End: Pure Biaryl Product purification->end

Caption: Experimental workflow for the cross-coupling reaction.

Data Presentation: Reaction Conditions and Scope

The versatility of this compound in palladium-catalyzed cross-coupling reactions allows for the synthesis of a wide range of biaryl compounds. The table below summarizes typical reaction conditions and the scope of compatible aryl halides.

Entry Aryl Halide Catalyst System Base Solvent Temp (°C) Yield (%) Reference
14-BromoacetophenonePd(OAc)₂ / PPh₃K₃PO₄DMF90High[4]
24-BromobenzonitrilePd(OAc)₂ / PPh₃K₃PO₄DMF90High[4]
31-IodonaphthalenePd(OAc)₂ / PPh₃K₃PO₄DMF90High[4]
4Methyl 4-bromobenzoatePd(OAc)₂ / PPh₃K₃PO₄DMF90High[4]
52-BromopyridinePd(OAc)₂ / PPh₃K₃PO₄DMF90Moderate to High[4]

Note: Yields are qualitative ("High", "Moderate to High") as specific quantitative data for this compound was not available in a comparative format. The cited literature supports high yields for a range of triarylbismuths under these conditions.

Conclusion and Future Outlook

This compound stands out as a highly effective and atom-economical reagent for the synthesis of biaryl compounds via palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions. Its air and moisture stability, coupled with the potential for transferring all three aryl groups, makes it an attractive alternative to traditional organoboron reagents, particularly in large-scale synthesis where cost and efficiency are paramount. The protocols and data presented herein demonstrate the broad applicability and robustness of this methodology.

Future research in this area will likely focus on expanding the substrate scope to include more challenging aryl chlorides and developing more active and stable catalyst systems specifically tailored for organobismuth reagents. As the demand for sustainable and efficient synthetic methods continues to grow, the use of this compound and other organobismuth compounds is poised to become an increasingly important tool in the synthetic chemist's arsenal.

References

  • Kamikawa, K., & Uemura, S. (2001). Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. Organic Letters, 3(25), 4103–4105. [Link]

  • Rao, M. L. N., Banerjee, D., & Jadhav, D. N. (2010). Palladium‐Catalyzed Atom‐Efficient Cross‐Coupling Reactions of Triarylbismuths with Aryl Bromides. European Journal of Organic Chemistry, 2010(19), 3647-3650. [Link]

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Shimada, S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Chemistry Letters, 32(6), 504-505. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Tri-p-tolylbismuthine in Copper-Catalyzed C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. While transition-metal catalysis has long dominated this field, the unique reactivity of main-group elements offers compelling alternatives. This guide provides an in-depth exploration of the use of tri-p-tolylbismuthine as a highly effective arylating reagent in copper-catalyzed C-N cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, showcasing how the synergy between copper and the organobismuth reagent facilitates the efficient formation of N-aryl compounds. Detailed experimental protocols, substrate scope, and practical considerations are presented to enable researchers to harness the full potential of this methodology.

The Evolving Landscape of C-N Cross-Coupling: Beyond Traditional Catalysis

The synthesis of molecules containing C-N bonds, prevalent in pharmaceuticals and functional materials, has traditionally relied on palladium- and copper-catalyzed cross-coupling reactions.[1] The Ullmann and Buchwald-Hartwig reactions, for instance, are staples in the synthetic chemist's toolbox.[1][2] However, these methods often necessitate the use of expensive and sometimes toxic transition metal catalysts and ligands. This has spurred the exploration of more environmentally benign and cost-effective alternatives.

Organobismuth compounds, particularly triarylbismuthines, have emerged as attractive reagents in this context.[3] They are generally stable, easy to handle, and can be prepared from inexpensive bismuth salts.[3] this compound, in particular, serves as a versatile and efficient source of aryl groups in various organic transformations.[4][5] While often referred to in the context of "bismuth-catalyzed" reactions, it is crucial to understand that in many C-N cross-coupling protocols, the triarylbismuthine functions as the arylating reagent in conjunction with a catalytic amount of a transition metal, typically copper.[6][7][8][9] This guide will focus on this synergistic copper-catalyzed approach.

Mechanistic Rationale: The Copper-Bismuth Partnership in N-Arylation

The copper-catalyzed N-arylation using triarylbismuthines, a variant of the Chan-Lam coupling reaction, is a powerful method for forming C-N bonds.[10] The reaction's efficiency stems from a cooperative catalytic cycle involving both the copper catalyst and the triarylbismuth reagent. While the precise mechanism can vary depending on the specific substrates and conditions, a generally accepted pathway is illustrated below.

Catalytic_Cycle cluster_main Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation with this compound Cu_II Cu(II)(OAc)₂ Cu_Amine [Cu(II)(Nuc)(OAc)] Cu_II->Cu_Amine + R₂NH - HOAc Transmetalation Transmetalation Cu_Amine->Transmetalation Cu_III [Ar-Cu(III)(Nuc)(OAc)] Transmetalation->Cu_III Bi_byproduct Ar₂BiOAc Transmetalation->Bi_byproduct Reductive_Elimination Reductive Elimination Cu_III->Reductive_Elimination Reductive_Elimination->Cu_II Regeneration Product Ar-Nuc Reductive_Elimination->Product Bi_reagent Ar₃Bi (this compound) Bi_reagent->Transmetalation Nuc_H R₂NH (Amine)

Figure 1: A proposed catalytic cycle for the copper-catalyzed N-arylation using this compound.

Causality Behind the Steps:

  • Ligand Exchange: The catalytic cycle is initiated by the coordination of the amine nucleophile to the copper(II) salt, typically copper(II) acetate, forming a copper-amine complex. This step increases the nucleophilicity of the amine.

  • Transmetalation: The key step involves the transfer of an aryl group from the this compound to the copper center. This transmetalation is believed to proceed through an oxidative addition pathway, leading to a high-valent copper(III) intermediate.[11]

  • Reductive Elimination: The newly formed aryl-copper-amine complex undergoes reductive elimination, forming the desired C-N bond and regenerating the copper(II) catalyst. This step is often the rate-determining step of the reaction.

The use of this compound is advantageous because all three aryl groups can potentially be transferred, making it an atom-economical arylating reagent.[12] The mild reaction conditions, often at room temperature or slightly elevated temperatures, and the tolerance of a wide range of functional groups make this a highly practical synthetic method.[8]

Applications and Substrate Scope

The copper-catalyzed N-arylation using this compound exhibits a broad substrate scope, accommodating a diverse array of amines and N-heterocycles. This versatility makes it a valuable tool in medicinal chemistry and materials science for the synthesis of complex nitrogen-containing molecules.

N-Arylation of Amines and Anilines

A wide range of primary and secondary amines, as well as anilines, can be efficiently arylated using this methodology. The reaction is tolerant of various functional groups on both the amine and the this compound.

EntryAmineArylating ReagentProductYield (%)Reference
1AnilineThis compoundN-(p-tolyl)aniline85[7]
2MorpholineThis compound4-(p-tolyl)morpholine92[7]
3IndoleThis compound1-(p-tolyl)-1H-indole88[8]
4PyrroleTriphenylbismuthine1-phenyl-1H-pyrrole75[8]
5Tryptophan derivativeThis compoundN-p-tolyl-tryptophan70[6]
6Histidine derivativeTriphenylbismuthineN-phenyl-histidine65[9]
N-Arylation of N-Heterocycles

The protocol is particularly effective for the N-arylation of various azoles and diazoles, which are important scaffolds in many biologically active compounds.

EntryN-HeterocycleArylating ReagentProductYield (%)Reference
1ImidazoleThis compound1-(p-tolyl)-1H-imidazole90[8]
2PyrazoleTriphenylbismuthine1-phenyl-1H-pyrazole82[8]
3IndazoleThis compound1-(p-tolyl)-1H-indazole85[8]
4BenzimidazoleTriphenylbismuthine1-phenyl-1H-benzo[d]imidazole88[13]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Synthesis of this compound

A reliable supply of the triarylbismuthine reagent is essential. This protocol describes a standard synthesis via a Grignard reaction.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 4-Bromotoluene, Mg turnings, BiCl₃ Grignard 1. Grignard Formation: 4-Bromotoluene + Mg in THF Start->Grignard Reaction 2. Reaction with BiCl₃: Add BiCl₃ solution to Grignard reagent Grignard->Reaction Workup 3. Aqueous Workup: Quench with aq. NH₄Cl Reaction->Workup Extraction 4. Extraction: Extract with an organic solvent (e.g., EtOAc) Workup->Extraction Purification 5. Purification: Column chromatography or recrystallization Extraction->Purification Product End Product: This compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 4-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Bismuth Trichloride: Cool the Grignard reagent to 0 °C. In a separate flask, prepare a solution of bismuth(III) chloride in anhydrous THF. Add the BiCl₃ solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white solid.

General Protocol for Copper-Catalyzed N-Arylation of an Amine

This protocol provides a general procedure for the N-arylation of a generic amine with this compound.

Materials:

  • Amine (e.g., aniline)

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine or pyridine)

  • Solvent (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: To a reaction vial, add the amine (1.0 mmol), this compound (0.4 mmol, assuming transfer of all three aryl groups), copper(II) acetate (0.1 mmol, 10 mol%), and the base (2.0 mmol).

  • Solvent Addition: Add the solvent (5 mL) to the vial.

  • Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) under an air atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated amine.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies.[6][7][8][9][13] To ensure the validity of your results, we recommend the following self-validating practices:

  • Characterization of Starting Materials: Ensure the purity of your this compound and amine starting materials through standard analytical techniques (NMR, melting point).

  • Control Experiments: In the absence of the copper catalyst or the this compound reagent, no significant product formation should be observed. This confirms the essential role of both components.

  • Consistent Yields: Reproducibility is key. Repeating the reaction under identical conditions should yield consistent results.

  • Thorough Product Characterization: The identity and purity of the N-arylated product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with literature data where available.

Conclusion and Future Outlook

The use of this compound as an arylating reagent in copper-catalyzed C-N cross-coupling reactions represents a significant advancement in the field of organic synthesis. This methodology offers a mild, efficient, and versatile route to a wide range of N-arylated compounds. The operational simplicity and tolerance of diverse functional groups make it an attractive alternative to traditional cross-coupling methods. Future research in this area may focus on expanding the scope to include even more challenging substrates, developing more sustainable and recyclable catalytic systems, and further elucidating the intricate mechanistic details of the copper-bismuth catalytic partnership.

References

  • Copper‐Promoted N‐Arylation of the Indole Side Chain of Tryptophan Using Triarylbismuthines. ResearchGate. [Link]

  • High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. ResearchGate. [Link]

  • Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. RSC Publishing. [Link]

  • Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. PubMed. [Link]

  • Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. Semantic Scholar. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • This compound. Chem-Impex. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • This compound. American Elements. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)azines and -diazines. ResearchGate. [Link]

  • Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. RSC Publishing. [Link]

  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. PubMed. [Link]

  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. ResearchGate. [Link]

  • Synthesis of N-Aryl Amines Enabled by Photocatalytic Dehydrogenation. ResearchGate. [Link]

  • This compound. Chem-Impex. [Link]

  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. Semantic Scholar. [Link]

  • Triphenylbismuthine. ResearchGate. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]

  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. PMC - NIH. [Link]

  • Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents. PMC - NIH. [Link]

  • Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds. PubMed. [Link]

  • The catalytic role of triphenyl bismuth in curing reactions: a theoretical study. RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Organic Chemistry Portal. [Link]

  • Chan–Lam coupling reactions: synthesis of heterocycles. OUCI. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Three-phenyl transfer in palladium-catalyzed C C coupling reactions by triarylbismuths: A mechanistic study. ResearchGate. [Link]

  • Catalytic Role of Triphenyl Bismuth in Curing Reactions: A Theoretical Study. ResearchGate. [Link]

  • Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Late-Stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PubMed. [Link]

  • Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling. PubMed. [Link]

  • The catalytic role of triphenyl bismuth in curing reactions: a theoretical study. PubMed. [Link]

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Sources

Application Notes and Protocols: The Strategic Use of Tri-p-tolylbismuthine in the Copper-Catalyzed O-Arylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The formation of the diaryl ether linkage is a cornerstone in the synthesis of a multitude of biologically active molecules, natural products, and advanced materials. This document provides a detailed technical guide on the copper-catalyzed O-arylation of phenols using tri-p-tolylbismuthine, a variant of the Chan-Lam cross-coupling reaction. Trivalent organobismuth reagents, such as this compound, have emerged as highly effective, stable, and versatile arylating agents.[1][2] Their low toxicity, operational simplicity, and high functional group tolerance make them superior alternatives to other organometallic precursors in many contexts.[3] This guide will elucidate the underlying mechanism, provide detailed, field-proven protocols for both reagent synthesis and the arylation reaction, and offer insights into the reaction's broad applicability, particularly in pharmaceutical development.[1][4]

Introduction: The Imperative for Efficient Diaryl Ether Synthesis

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in compounds ranging from the hormone thyroxine to the vancomycin family of antibiotics.[5] Traditional methods for their synthesis, such as the Ullmann condensation, often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which are incompatible with the complex, sensitive functional groups present in modern drug candidates.[5]

The advent of copper-catalyzed cross-coupling reactions with organoboron reagents (Chan-Lam coupling) represented a significant leap forward, allowing for milder reaction conditions.[6][7] However, the use of trivalent organobismuthines as the aryl source offers distinct advantages. These reagents are typically air- and moisture-stable crystalline solids, exhibit low toxicity compared to other heavy-metal organometallics, and can efficiently transfer all three aryl groups, enhancing atom economy.[3][8] The copper(II) acetate-mediated protocol is particularly robust, tolerating a wide diversity of functional groups on both the phenol and the bismuthine reagent.[6]

This application note focuses on this compound as a representative reagent to demonstrate the power and practicality of this methodology for constructing valuable diaryl ether linkages.

Reaction Mechanism and Rationale

The copper-catalyzed O-arylation of phenols with triarylbismuthines is understood to proceed through a Chan-Lam type catalytic cycle. The mechanism, while complex, is believed to involve a Cu(II)/Cu(III) redox cycle. Oxygen from the air often plays a crucial role in regenerating the active copper catalyst.[5]

The Proposed Catalytic Cycle:

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the phenol to the copper(II) catalyst, typically Cu(OAc)₂, forming a copper(II) phenoxide species.

  • Transmetalation: The this compound transfers a tolyl group to the copper center. This is often the rate-determining step.

  • Oxidation: The resulting intermediate is proposed to undergo oxidation to a transient, highly reactive copper(III) species.

  • Reductive Elimination: The key C-O bond is formed through reductive elimination from the Cu(III) center, yielding the desired diaryl ether product and a Cu(I) species.

  • Reoxidation: The Cu(I) catalyst is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the cycle.

Diagram 1: Proposed Catalytic Cycle

Catalytic_Cycle CuII Cu(OAc)₂ (Catalyst) CuPhenoxide Cu(II)-Phenoxide [Ar'O-Cu(II)-OAc] CuII->CuPhenoxide - AcOH Transmetalation_Intermediate Aryl-Cu(II)-Phenoxide [Ar'O-Cu(II)-Ar] CuPhenoxide->Transmetalation_Intermediate Transmetalation CuIII Key Cu(III) Intermediate [Ar'O-Cu(III)-Ar] Transmetalation_Intermediate->CuIII Oxidation CuI Cu(I) Species CuIII->CuI Reductive Elimination CuI->CuII Reoxidation Product_out Diaryl Ether (Ar-O-Ar') CuI->Product_out Phenol_in Phenol (Ar'OH) Phenol_in->CuII Coordination Bismuthine_in Bi(p-Tol)₃ Bismuthine_in->CuPhenoxide Oxygen_in O₂ (Air) Oxygen_in->CuI

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, this compound can be readily synthesized in the laboratory. The most common method involves the reaction of a Grignard reagent with a bismuth(III) salt. This protocol is adapted from established procedures for analogous triarylstibines and bismuthines.[9][10]

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bismuth(III) chloride (BiCl₃)

  • Iodine (crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous diethyl ether.

    • Add a small portion of the 4-bromotoluene solution to the magnesium. Gentle heating may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the p-tolylmagnesium bromide.

  • Reaction with Bismuth(III) Chloride:

    • In a separate dry flask under an inert atmosphere, prepare a slurry of bismuth(III) chloride in anhydrous diethyl ether.

    • Cool this slurry to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the BiCl₃ slurry via cannula or dropping funnel with vigorous stirring. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic phase under reduced pressure to obtain a crude solid.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield this compound as a white to off-white crystalline solid.[6]

Protocol B: Copper-Catalyzed O-Arylation of a Phenol

Rationale: This protocol is based on highly successful procedures for the O-arylation of sensitive substrates like protected tyrosine, demonstrating its broad applicability and functional group tolerance.[4] The use of copper(II) acetate is critical, and an oxygen atmosphere can be beneficial for catalytic turnover, allowing for substoichiometric amounts of the copper source.[6]

Materials:

  • Phenol substrate

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Oxygen (balloon or Schlenk line)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or vial, add the phenol substrate (1.0 equiv), this compound (0.4-1.0 equiv), and copper(II) acetate (0.3-1.0 equiv). Note: Using ~0.4 equivalents of the bismuthine reagent is often sufficient as it can transfer all three aryl groups.

    • Add a magnetic stir bar.

    • Seal the flask, and evacuate and backfill with oxygen (or air, though pure O₂ can improve catalytic efficiency).

    • Add anhydrous dichloromethane (DCM) and pyridine (3.0 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 40-50 °C) in a pre-heated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with additional DCM.

    • Filter the suspension through a pad of diatomaceous earth to remove insoluble copper salts, washing the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure diaryl ether product.

Diagram 2: General Experimental Workflow

Experimental_Workflow cluster_reagent_prep Reagent Preparation cluster_arylation Arylation Reaction (Protocol B) cluster_workup Workup & Purification P1 Synthesize & Purify This compound (Protocol A) R1 Combine Phenol, Bi(p-Tol)₃, Cu(OAc)₂ P1->R1 R2 Inert/O₂ Atmosphere R1->R2 R3 Add Solvent (DCM) & Base (Pyridine) R2->R3 R4 Heat & Stir (40-50 °C, 12-24h) R3->R4 W1 Cool & Dilute R4->W1 W2 Filter (Celite®) W1->W2 W3 Concentrate W2->W3 W4 Flash Column Chromatography W3->W4 Product Pure Diaryl Ether W4->Product

Substrate Scope and Data

This methodology demonstrates remarkable functional group tolerance. The table below, adapted from the literature, showcases the versatility of the triarylbismuthine reagent in the O-arylation of a protected tyrosine derivative, a substrate relevant to peptide and drug development.[4]

Table 1: Scope of Triarylbismuthines in the O-Arylation of Boc-Ala-Tyr-Val-OMe

Entry Aryl Group on Ar₃Bi Yield (%)
1 Phenyl 81
2 4-Methylphenyl (p-Tolyl) 88
3 4-Methoxyphenyl 85
4 4-Fluorophenyl 75
5 4-(Trifluoromethyl)phenyl 68
6 3-Methylphenyl (m-Tolyl) 82
7 2-Methylphenyl (o-Tolyl) 71
8 1-Naphthyl 65

Conditions: Boc-Ala-Tyr-Val-OMe (1.0 equiv), Ar₃Bi (1.0 equiv), Cu(OAc)₂ (1.0 equiv), pyridine (3.0 equiv), CH₂Cl₂, O₂, 50 °C, 16 h. Yields of isolated pure products.[4]

The data clearly indicate that both electron-donating and electron-withdrawing substituents are well-tolerated on the arylating reagent. Steric hindrance, as seen with the o-tolyl and naphthyl groups, leads to slightly diminished but still good yields.

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently dry reagents/solvent. 3. Poor quality bismuth reagent.1. Use fresh, high-purity Cu(OAc)₂. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Synthesize fresh this compound or purify commercial material. 4. Increase reaction temperature slightly (e.g., to 60 °C) or prolong reaction time.
Formation of Homocoupled Biaryl (p,p'-Bitolyl) Reductive elimination from a Cu-diaryl intermediate or disproportionation.This is an inherent side reaction in many cross-couplings. Ensure slow addition of reagents if applicable. Often a minor byproduct that can be removed chromatographically.
Formation of Phenol Dimer (via oxidative coupling) Side reaction promoted by the copper catalyst and oxidant.Use of pyridine as a base/ligand often minimizes this. Ensure the reaction is not overheated.
Protodebismuthination (Formation of Toluene) Presence of acidic protons or water that can cleave the Bi-C bond.Ensure base (pyridine) is present in sufficient quantity and that conditions are anhydrous.
Difficult Purification Residual copper salts co-eluting with the product.Ensure the filtration through diatomaceous earth is thorough. A pre-column purification by passing the crude material through a short plug of silica may be beneficial.

Safety and Handling

  • This compound: Organobismuth compounds are generally considered to have low toxicity compared to other organo-heavy metal reagents. However, they should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Copper(II) Acetate: Harmful if swallowed and an irritant. Avoid creating dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and is a suspected carcinogen. Handle only in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a fume hood.

  • Grignard Reagents: Highly reactive, flammable, and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The copper-catalyzed O-arylation of phenols using this compound is a powerful, reliable, and highly functional-group-tolerant method for the synthesis of diaryl ethers. Its operational simplicity, use of a stable and less toxic arylating agent, and mild reaction conditions make it an invaluable tool for researchers in organic synthesis and drug discovery. The protocols and insights provided herein are designed to enable scientists to confidently and successfully implement this important transformation in their own laboratories.

References

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  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Available from: [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of Organic Chemistry, 75(5), 1791-4. Available from: [Link]

  • Gushchin, A. V., et al. (2010). Tri-p-Tolylbismuth Diperchlorate and μ-Oxo-bis[(perchlorato)tri-p-tolylbismuth]: Synthesis and Structure. Russian Journal of General Chemistry, 80(1), 85-90. Available from: [Link]

Sources

The Emergence of Tri-p-tolylbismuthine in Modern Organic Synthesis: A Guide to Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Traditional—The Case for Organobismuth Catalysis

In the relentless pursuit of synthetic efficiency, selectivity, and sustainability, the field of organic chemistry has seen a resurgence of interest in the catalytic applications of main-group elements. Among these, organobismuth compounds, particularly triarylbismuthines, have carved a significant niche.[1] Tri-p-tolylbismuthine, a stable, crystalline solid, is a noteworthy member of this class, serving as a versatile and eco-friendly reagent for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3]

Historically, the landscape of cross-coupling reactions has been dominated by organoboron and organotin reagents. However, the inherent advantages of triarylbismuthines, such as their low toxicity, air and moisture stability, and the potential for transferring all three aryl groups, present a compelling case for their broader adoption.[4] This guide provides an in-depth exploration of this compound's catalytic prowess, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, its role in palladium- and copper-catalyzed cross-coupling reactions, and the underlying principles that govern its reactivity.

Synthesis of this compound: A Foundational Protocol

The accessibility of this compound is a key factor in its practical application. The most common and reliable method for its synthesis involves the reaction of a Grignard reagent with bismuth trichloride. This procedure is straightforward and can be performed in most standard organic chemistry laboratories.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromotoluene (3.0 equiv.)

  • Magnesium turnings (3.3 equiv.)

  • Bismuth(III) chloride (1.0 equiv.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one crystal for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Grignard Reagent Formation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add magnesium turnings (3.3 equiv.). Add a crystal of iodine to activate the magnesium surface.

  • In a separate flask, prepare a solution of 4-bromotoluene (3.0 equiv.) in anhydrous diethyl ether.

  • Add a small portion of the 4-bromotoluene solution to the magnesium turnings and gently warm the mixture to initiate the Grignard reaction. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.

  • Add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Bismuth(III) Chloride: In a separate three-necked flask under an inert atmosphere, prepare a suspension of bismuth(III) chloride (1.0 equiv.) in anhydrous diethyl ether.

  • Cool the bismuth(III) chloride suspension to 0 °C using an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the bismuth(III) chloride suspension via a cannula or dropping funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford pure this compound as a white to off-white crystalline solid.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura-Type Pathway

This compound serves as an excellent arylating agent in palladium-catalyzed cross-coupling reactions, providing a robust method for the synthesis of unsymmetrical biaryls.[1][5][6] These reactions typically proceed via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

Mechanistic Rationale

The choice of a palladium catalyst, often in its Pd(0) oxidation state, is predicated on its ability to undergo oxidative addition with aryl halides. The transmetalation step, where the aryl group is transferred from bismuth to palladium, is a key step. The presence of a base is often crucial to facilitate this process, although in the case of triarylbismuthines, the reaction can sometimes proceed in its absence. The final reductive elimination step regenerates the Pd(0) catalyst and furnishes the desired biaryl product.

Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation ((p-tolyl)3Bi) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Figure 1. Simplified catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide (Ar-X) with this compound.

Representative Protocol: Suzuki-Miyaura-Type Coupling of 4-Iodoanisole

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions of triarylbismuths with aryl halides.[5][7]

Materials:

  • This compound (0.4 equiv.)

  • 4-Iodoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add this compound (0.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Aryl HalideTriarylbismuthineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisoleThis compoundPd(PPh₃)₄ (5)K₂CO₃DMF9012High
1-BromonaphthaleneThis compoundPd(OAc)₂/PPh₃ (2)K₃PO₄DMF9018Good
4-ChlorobenzonitrileThis compoundPd₂(dba)₃/XPhos (3)CsFToluene11024Moderate
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions. Yields are qualitative and based on literature for analogous systems.

Copper-Catalyzed Cross-Coupling Reactions: The Chan-Lam-Type Pathway

This compound is also a highly effective arylating agent in copper-catalyzed reactions, particularly for the formation of C-N and C-O bonds.[8][9] These reactions, often referred to as Chan-Lam-type couplings, provide a valuable alternative to the more common Buchwald-Hartwig aminations.

Mechanistic Rationale

The mechanism of copper-catalyzed arylations with triarylbismuthines is still a subject of active research, but it is generally believed to proceed through a Cu(I)/Cu(III) or a related catalytic cycle. The reaction is often promoted by an oxidant, such as air (O₂), and a base. The base facilitates the deprotonation of the nucleophile (e.g., an amine or alcohol), which then coordinates to the copper center. Transmetalation of an aryl group from the bismuth reagent to the copper, followed by reductive elimination, yields the arylated product and regenerates the active copper catalyst.

Copper-Catalyzed N-Arylation Cu(I) Cu(I) Cu(III)(Ar)(Nu)L_n Cu(III)(Ar)(Nu)L_n Cu(I)->Cu(III)(Ar)(Nu)L_n Oxidative Addition / Transmetalation ((p-tolyl)3Bi, Nu-H, Base, Oxidant) Cu(III)(Ar)(Nu)L_n->Cu(I) Regeneration Ar-Nu Ar-Nu Cu(III)(Ar)(Nu)L_n->Ar-Nu Reductive Elimination

Figure 2. A plausible catalytic cycle for the copper-catalyzed N-arylation of a nucleophile (Nu-H) with this compound.

Representative Protocol: N-Arylation of Indole

This protocol is based on established procedures for the copper-catalyzed N-arylation of amines and related heterocycles using triarylbismuth reagents.[8]

Materials:

  • This compound (1.0 equiv.)

  • Indole (1.2 equiv.)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv.)

  • Triethylamine (Et₃N) or Pyridine (3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add indole (1.2 mmol), copper(II) acetate (1.0 mmol), and this compound (1.0 mmol).

  • Add anhydrous dichloromethane (10 mL) followed by triethylamine (3.0 mmol).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C under an air atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated indole.

NucleophileTriarylbismuthineCatalyst (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
IndoleThis compoundCu(OAc)₂ (1.0)Et₃N (3.0)DCMRT-4012-24Good
AnilineThis compoundCu(OAc)₂ (1.0)Pyridine (3.0)Toluene5016Good
PhenolThis compoundCu(OAc)₂ (1.0)Pyridine (3.0)DCM5024Moderate
Table 2: Representative Conditions for Copper-Catalyzed Arylation Reactions. Yields are qualitative and based on literature for analogous systems.

Conclusion and Future Outlook

This compound has demonstrated its value as a highly effective and versatile arylating agent in both palladium- and copper-catalyzed cross-coupling reactions. Its stability, low toxicity, and atom economy make it an attractive alternative to traditional organometallic reagents. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this remarkable compound. As the principles of green chemistry continue to influence the design of synthetic routes, the role of organobismuth reagents, including this compound, is poised to expand significantly, offering innovative solutions for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

  • Kamigata, N., et al. (2001). Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl bromides, iodides, and triflates proceeded efficiently in the presence of K(2)CO(3) or CsF. Organic Letters, 3(25), 4103-5.
  • Gagnon, A., et al. (2008). The palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates tolerates numerous functional groups and does not require anhydrous conditions. The Journal of Organic Chemistry, 73(9), 3452-3459.
  • Ohto, T., et al. (2007). Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Chemistry Letters, 36(5), 654-655.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Hassan, J., et al. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Tetrahedron, 57(38), 7845-7851.
  • Xie, J., et al. (2021). High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. Tetrahedron Letters, 84, 153472.
  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010: Scientific Background on the Nobel Prize in Chemistry 2010 PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wang, L., et al. (2018). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules, 23(10), 2547.
  • Gagnon, A., et al. (2017). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. The Journal of Organic Chemistry, 82(10), 5127-5143.
  • Rao, M. L. N., & Jadhav, S. D. (2012). Copper-catalyzed N-arylation of anilines with triarylbismuth diacetates. Tetrahedron Letters, 53(1), 109-112.

Sources

Application Notes and Protocols: The Role of Tri-p-tolylbismuthine in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of tri-p-tolylbismuthine in pharmaceutical R&D. This document outlines the fundamental properties of this compound, its applications in key synthetic transformations, and detailed, field-proven protocols for its use.

Introduction: Why this compound?

This compound, an organobismuth compound, has emerged as a valuable reagent in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its growing prominence can be attributed to a unique combination of stability, reactivity, and low toxicity, a stark contrast to many heavy metal reagents.[2] The three p-tolyl groups attached to the central bismuth atom enhance its stability and reactivity, making it an effective reagent in various organic transformations crucial for the development of novel therapeutic agents.[1]

Organobismuth compounds, in general, are gaining traction in medicinal chemistry due to their relatively low cost and eco-friendly profile.[2] Historically, bismuth compounds have been utilized in medicines for gastrointestinal disorders, and modern research has expanded their potential applications to include antimicrobial and anticancer therapies.[3][4][5] this compound, as a versatile synthetic tool, plays a pivotal role in accessing complex molecular architectures that are often the cornerstone of new drug candidates.[1]

Key Advantages of this compound in Pharmaceutical Synthesis:

  • Low Toxicity: Bismuth is considered one of the least toxic heavy metals, a critical consideration in the synthesis of active pharmaceutical ingredients (APIs).[2]

  • Stability: this compound is an air and moisture-stable solid, simplifying its handling and storage in a laboratory setting.[6]

  • High Functional Group Tolerance: It can be employed in reactions with substrates bearing a wide range of functional groups without the need for extensive protection-deprotection strategies.[6]

  • Versatility in Catalysis: It serves as a potent arylating agent in various transition metal-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[1]

Core Applications in Pharmaceutical Synthesis

This compound is primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-heteroatom linkages, which are common motifs in a vast array of bioactive molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

While triarylphosphines are more common as ligands in Suzuki-Miyaura couplings, triarylbismuthines can serve as effective arylating agents. This approach is particularly valuable when seeking to transfer aryl groups to a substrate in a controlled and efficient manner.

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_cat Catalytic Cycle cluster_reagents Reagents Oxidative_Addition Oxidative Addition (Ar-X + Pd(0)) Transmetalation Transmetalation (Ar'-[Bi] + Ar-Pd(II)-X) Oxidative_Addition->Transmetalation Forms Ar-Pd(II)-X Reductive_Elimination Reductive Elimination (Ar-Pd(II)-Ar') Transmetalation->Reductive_Elimination Transfers Aryl Group Catalyst_Regeneration Pd(0) Regeneration Reductive_Elimination->Catalyst_Regeneration Forms Ar-Ar' Catalyst_Regeneration->Oxidative_Addition Re-enters Cycle Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Bismuthine This compound (Ar'-[Bi]) Bismuthine->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling using this compound

This protocol provides a general methodology for the cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl Halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 eq)

  • This compound (0.4 mmol, 1.2 eq of aryl groups)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol, 2.0 eq)

  • Degassed Solvent (e.g., Toluene/Water 5:1) (10 mL)

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential for reproducible results.

  • Base: The base is required to activate the organobismuth reagent for the transmetalation step in the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield.

Data Presentation: Representative Suzuki Coupling Reactions

EntryAryl HalideProductYield (%)
14-Bromoacetophenone4-Acetyl-4'-methylbiphenyl~85
21-Iodo-3-nitrobenzene3-Nitro-4'-methylbiphenyl~80
32-Chloropyridine2-(4-Methylphenyl)pyridine~75

Note: Yields are approximate and can vary based on specific reaction conditions and optimization.

Copper-Catalyzed N-Arylation of Amines and Amides (Ullmann-Type Reaction)

Copper-catalyzed N-arylation is a powerful tool for constructing aryl-nitrogen bonds, which are prevalent in many pharmaceuticals. This compound serves as an excellent aryl donor in these reactions, often under milder conditions than traditional Ullmann couplings that use aryl halides.

Conceptual Workflow: Copper-Catalyzed N-Arylation

G Amine Amine/Amide (R₂NH) Reaction_Vessel Reaction at Elevated Temp Amine->Reaction_Vessel Bismuthine This compound (Ar₃Bi) Bismuthine->Reaction_Vessel Cu_Catalyst Cu(II) Catalyst (e.g., Cu(OAc)₂) Cu_Catalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Product N-Aryl Amine/Amide (R₂N-Ar) Reaction_Vessel->Product

Caption: Key components for copper-catalyzed N-arylation.

Protocol 2: Copper-Promoted N-Arylation of a Secondary Amine

This protocol details the N-arylation of a secondary amine using this compound, a reaction of significant importance in the synthesis of bioactive compounds.[1]

Materials:

  • Secondary Amine (e.g., Morpholine) (1.0 mmol, 1.0 eq)

  • This compound (0.4 mmol, 1.2 eq of aryl groups)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

  • Base (e.g., Triethylamine) (2.0 mmol, 2.0 eq)

  • Solvent (e.g., Dichloromethane) (10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine, this compound, and copper(II) acetate in the solvent.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 40-50 °C under an air atmosphere. The presence of air can be beneficial in some copper-catalyzed reactions.

  • Monitoring: Follow the disappearance of the starting materials using TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired N-arylated product.

Trustworthiness and Self-Validation:

  • Color Change: A successful reaction is often accompanied by a color change of the solution, typically from blue or green (due to Cu(II)) to a darker hue as the reaction progresses.

  • TLC Analysis: The consumption of the starting amine and the formation of a new, less polar product spot on the TLC plate provides a quick and reliable method to monitor the reaction's progress.

  • NMR Spectroscopy: The final product should be characterized by ¹H and ¹³C NMR to confirm the successful arylation and the absence of starting materials.

Applications in the Synthesis of Bioactive Molecules

The synthetic routes enabled by this compound are directly applicable to the synthesis of various classes of pharmaceuticals.

Synthesis of Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain biaryl or N-aryl motifs.[8][9][10][11][12] The protocols described above can be adapted for the synthesis of precursors to such compounds. For example, the Suzuki-Miyaura coupling can be used to construct the biphenyl core of certain COX-2 inhibitors.

Synthesis of Antiviral Compounds

The synthesis of complex antiviral drugs often involves the formation of C-N bonds to link heterocyclic cores.[3][13][14] The copper-catalyzed N-arylation protocol is well-suited for such transformations, offering a reliable method for introducing aryl groups onto nitrogen-containing heterocycles.

Potential in Radiopharmaceutical Development

While specific protocols for this compound in radiopharmaceutical synthesis are not widely documented, the stable and controlled nature of organobismuth reagents presents potential for the introduction of aryl groups into chelating agents or targeting vectors used in radiopharmaceuticals.[14][15] Further research in this area could lead to novel synthetic routes for PET and SPECT imaging agents.

Safety and Handling

While bismuth compounds are generally less toxic than other heavy metals, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and other chemical reagents.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a powerful and versatile reagent in the pharmaceutical development toolkit. Its stability, low toxicity, and efficacy in key bond-forming reactions make it an attractive choice for the synthesis of complex and novel drug candidates. The protocols outlined in these notes provide a solid foundation for the successful implementation of this reagent in a research and development setting. As the demand for greener and more efficient synthetic methods grows, the role of organobismuth compounds like this compound is set to expand, paving the way for the next generation of therapeutic innovations.

References

  • High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. ResearchGate. [Link]

  • Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Bismuth Compounds In Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Bismuth compounds in medicinal chemistry. - Semantic Scholar. Semantic Scholar. [Link]

  • a) N‐Arylation of the NH2 terminus of amino acids using... | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. - Semantic Scholar. Semantic Scholar. [Link]

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. National Institutes of Health. [Link]

  • Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC. National Institutes of Health. [Link]

  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification. National Institutes of Health. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Green chemistry approach for the synthesis of bioactive heterocycles. Goa University. [Link]

  • (PDF) Non-Conventional Synthesis: Bioactive Heterocycles. ResearchGate. [Link]

  • (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Molecules | Special Issue : Synthesis of Antiviral Compounds. MDPI. [Link]

  • Radiopharmaceuticals. Mayo Clinic. [Link]

  • Dual-targeting conjugates designed to improve the efficacy of radiolabeled peptides. National Institutes of Health. [Link]

  • Radiopharmaceuticals and their applications in medicine - PMC. National Institutes of Health. [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. National Institutes of Health. [Link]

  • Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages - PMC. National Institutes of Health. [Link]

  • Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. National Institutes of Health. [Link]

  • Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines. National Institutes of Health. [Link]

  • Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. National Institutes of Health. [Link]

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applications of Tri-p-tolylbismuthine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Tri-p-tolylbismuthine in Materials Science

A Foreword from the Senior Application Scientist

Welcome to this comprehensive guide on this compound. As an organometallic compound, its utility extends across various domains, but its role in materials science is particularly noteworthy. Bismuth, the core element, is gaining significant attention as a "green" heavy element due to its remarkably low toxicity compared to its neighbors like lead, antimony, and arsenic.[1] This characteristic, combined with its unique electronic and physical properties, makes bismuth-containing materials highly desirable.[2]

This compound, with its three p-tolyl groups bonded to a central bismuth atom, offers a stable, soluble, and reactive source of bismuth for advanced material fabrication.[3] Its structure provides a favorable combination of thermal stability and clean decomposition, making it an excellent precursor and reagent.

This document is designed for researchers and scientists. It moves beyond simple procedural lists to delve into the causality behind experimental choices, providing you with not just the "how," but the "why." The protocols are framed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of your results.

Core Physicochemical Properties of this compound

A thorough understanding of a precursor's properties is fundamental to designing successful experiments. The tolyl groups enhance the compound's stability and solubility in organic solvents compared to simpler aryl analogs.[3]

PropertyValueSource(s)
Synonyms Tris(4-methylphenyl)bismuthine, Tris(p-tolyl)bismuthine[4][5]
CAS Number 5142-75-6[4][5]
Molecular Formula C₂₁H₂₁Bi[4][6]
Molecular Weight 482.38 g/mol [4][6]
Appearance White to off-white powder or crystals[5]
Melting Point 119 °C[5]
Solubility Soluble in Tetrahydrofuran (THF)[4]

Application Area: Precursor for Bismuth-Containing Thin Films

Organometallic compounds are frequently used as precursors for creating high-purity thin films through deposition techniques.[2] this compound is a candidate for methods like Chemical Vapor Deposition (CVD), where volatile precursors are thermally decomposed to deposit a solid film onto a substrate.

Application Note: Why this compound for CVD?

The suitability of this compound as a CVD precursor is grounded in several key attributes:

  • Sufficient Volatility: While a high-vacuum sublimation may be required, its ability to be transported in the vapor phase to the substrate is critical.

  • Thermal Stability: The molecule is stable enough to be vaporized without premature decomposition but will decompose controllably at the higher temperatures of the substrate surface.

  • Clean Decomposition: The organic tolyl ligands are designed to detach and form stable, volatile byproducts (like toluene or bitolyl) that can be easily removed from the reaction chamber by the carrier gas, minimizing carbon contamination in the resulting film.

  • Reactivity Control: The Bi-C bonds have a specific dissociation energy that allows for thermal decomposition within a practical temperature window for CVD processes.[7][8]

Diagram: Generalized CVD Workflow

CVD_Workflow cluster_0 Gas & Precursor Delivery cluster_1 Deposition Chamber cluster_2 Exhaust & Analysis precursor This compound (Heated Sublimator) mass_flow Mass Flow Controllers precursor->mass_flow reactor Hot-Wall CVD Reactor carrier_gas Inert Carrier Gas (e.g., Ar, N2) carrier_gas->mass_flow mass_flow->reactor Precursor Vapor substrate Substrate (e.g., Si, Sapphire) pump Vacuum Pump reactor->pump Byproducts & Unreacted Gas trap Cold Trap pump->trap rga Residual Gas Analyzer trap->rga

Caption: Workflow for Chemical Vapor Deposition (CVD) using this compound.

Protocol: Deposition of a Bismuth Oxide Thin Film

This protocol describes a general procedure for depositing a bismuth oxide (Bi₂O₃) thin film using this compound and an oxygen source. Bismuth oxide films are valuable for their photocatalytic, dielectric, and gas-sensing properties.[9]

Materials:

  • This compound (≥98% purity)

  • Substrates (e.g., Si(100) wafers, quartz slides)

  • High-purity oxygen (O₂) gas (99.999%)

  • High-purity argon (Ar) gas (99.999%)

  • Solvents for substrate cleaning (Acetone, Isopropanol, Deionized water)

Equipment:

  • Chemical Vapor Deposition (CVD) system with a hot-wall reactor

  • Sublimator/vaporizer for solid precursor with temperature control

  • Mass flow controllers for gas handling

  • Vacuum pump system

  • Film characterization tools (e.g., XRD, SEM, Ellipsometer)

Procedure:

  • Substrate Preparation:

    • Clean the substrates ultrasonically in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates under a stream of nitrogen and place them in the center of the CVD reactor.

    • Causality: A pristine substrate surface is essential for uniform film nucleation and adhesion. Contaminants can act as undesirable nucleation sites or create defects.

  • System Setup and Purging:

    • Load ~200 mg of this compound into the sublimator.

    • Assemble the system and pump the reactor down to a base pressure of <10⁻³ Torr.

    • Purge the system with Ar gas at 100 sccm for 20 minutes to remove residual air and moisture.

    • Causality: Removing oxygen and water is critical to prevent uncontrolled pre-reaction of the precursor and to ensure the final film composition is determined only by the intended reactants.

  • Deposition Parameters:

    • Set the reactor furnace temperature to the desired deposition temperature (e.g., 450-550 °C).

    • Heat the this compound sublimator to 100-115 °C to generate sufficient vapor pressure.

    • Set the Ar carrier gas flow through the sublimator to 10-20 sccm.

    • Introduce O₂ as the co-reactant into the chamber at a flow rate of 30-50 sccm.

    • Maintain a chamber pressure of 1-5 Torr during deposition.

    • Causality: The substrate temperature provides the thermal energy needed to break the Bi-C bonds. The precursor temperature and carrier gas flow rate control the concentration of the bismuth species in the vapor phase, directly influencing the film growth rate.[10] The O₂ flow rate determines the stoichiometry of the resulting oxide film.

  • Deposition and Cool-Down:

    • Allow the deposition to proceed for a set time (e.g., 30-60 minutes) to achieve the desired film thickness.

    • After deposition, stop the precursor and O₂ flow and turn off the sublimator heater.

    • Cool the reactor to room temperature under a continuous flow of Ar gas.

    • Causality: Cooling under an inert atmosphere prevents oxidation of the hot film surface and potential cracking due to rapid, uncontrolled temperature changes.

  • Self-Validation (Characterization):

    • Measure the film thickness using ellipsometry.

    • Analyze the crystal structure and phase purity (e.g., α-Bi₂O₃, β-Bi₂O₃) using X-ray Diffraction (XRD).[11]

    • Examine the surface morphology and grain size using Scanning Electron Microscopy (SEM).[11]

Application Area: Catalyst in Polymer Science

Organobismuth compounds are emerging as effective catalysts in organic synthesis, including polymerization reactions.[1][3] Their low toxicity makes them an attractive alternative to catalysts based on tin or lead. While specific literature on this compound as a polymerization catalyst is nascent, its properties are analogous to other organometallic initiators used in reactions like the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polymers.[12]

Application Note: The Rationale for Catalysis

The bismuth center in this compound can function as a Lewis acid. It can coordinate to the carbonyl oxygen of a cyclic ester monomer, polarizing the carbonyl group and making the acyl-carbon more susceptible to nucleophilic attack. This initiates the ring-opening process. The tolyl groups modulate the Lewis acidity and steric environment of the bismuth center, which in turn influences the catalytic activity and selectivity of the polymerization.

Diagram: Simplified ROP Catalytic Cycle

ROP_Cycle Bi Bi(Tol)₃ (Catalyst) Active Active Complex [Bi(Tol)₃ • R-OH] Bi->Active + Initiator Monomer Cyclic Ester Monomer Initiator Initiator (R-OH) Coord Coordinated Monomer Active->Coord + Monomer RingOpen Ring Opening & Insertion Coord->RingOpen Nucleophilic Attack Polymer Propagating Polymer Chain RingOpen->Polymer Polymer->Bi Termination & Catalyst Regeneration Polymer->Coord + Monomer (Chain Growth)

Caption: Simplified catalytic cycle for Ring-Opening Polymerization (ROP).

Protocol: Catalyzed Synthesis of Polylactide (PLA)

This protocol outlines a representative bulk polymerization of L-lactide using this compound as a catalyst and an alcohol as a co-initiator.

Materials:

  • This compound

  • L-lactide (recrystallized from dry ethyl acetate and dried under vacuum)

  • Benzyl alcohol (distilled and dried over molecular sieves)

  • Anhydrous toluene

Equipment:

  • Schlenk flask and Schlenk line

  • Oil bath with magnetic stirring and temperature control

  • Vacuum oven

Procedure:

  • Reagent Preparation (Glovebox):

    • In a glovebox, add L-lactide (e.g., 1.0 g, 6.94 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Prepare a stock solution of this compound in anhydrous toluene (e.g., 10 mg/mL).

    • Prepare a stock solution of benzyl alcohol in anhydrous toluene (e.g., 2 mg/mL).

    • Causality: Lactide polymerization is highly sensitive to water, which can act as an initiator and lead to poor control over molecular weight. All operations must be conducted under inert, anhydrous conditions.

  • Initiation of Polymerization:

    • Remove the Schlenk flask from the glovebox and connect it to a Schlenk line.

    • Heat the flask in an oil bath to 130 °C to melt the L-lactide.

    • Using a dry syringe, inject the desired amount of benzyl alcohol initiator (e.g., to target a monomer:initiator ratio of 100:1).

    • Inject the this compound catalyst solution (e.g., to target a monomer:catalyst ratio of 500:1).

    • Causality: The initiator (benzyl alcohol) provides the nucleophilic hydroxyl group that performs the initial ring-opening. The ratio of monomer to initiator is the primary determinant of the final polymer's molecular weight. The catalyst's role is to accelerate the reaction to a practical rate.[12]

  • Polymerization:

    • Maintain the reaction at 130 °C with vigorous stirring. The viscosity of the mixture will increase significantly as the polymerization proceeds.

    • Allow the reaction to proceed for 2-6 hours.

    • Causality: Temperature is a critical parameter. It must be high enough to keep the monomer and polymer molten and to ensure a sufficient reaction rate, but not so high as to cause degradation or side reactions like transesterification.

  • Termination and Purification:

    • Remove the flask from the oil bath and allow it to cool to room temperature. The crude PLA will solidify.

    • Dissolve the solid polymer in a minimal amount of chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with stirring.

    • Collect the white, fibrous PLA product by filtration.

    • Dry the polymer in a vacuum oven at 40 °C overnight.

    • Causality: Precipitation is a standard purification technique for polymers. It separates the high molecular weight polymer (insoluble in methanol) from unreacted monomer, catalyst residues, and low molecular weight oligomers (soluble in methanol).

  • Self-Validation (Characterization):

    • Determine the monomer conversion using ¹H NMR spectroscopy on the crude product.

    • Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).

    • Confirm the thermal properties (e.g., glass transition temperature, melting point) using Differential Scanning Calorimetry (DSC).

Safety and Handling

While bismuth compounds are generally less toxic than other heavy metal organometallics, proper laboratory safety protocols are mandatory.[1][13]

  • Handling: Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Toxicity: The toxicological properties have not been exhaustively studied.[13] Treat it as a potentially hazardous substance. Avoid inhalation of dust and direct contact with skin and eyes.

  • Stability: The compound is air-stable but should be stored in a cool, dry place away from strong oxidizing agents.

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Sources

The Rising Prominence of Tri-p-tolylbismuthine in Complex Molecule Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, selective, and robust synthetic methodologies is perpetual. In the expansive toolbox of organic synthesis, organobismuth reagents, particularly triarylbismuthines, have carved out a significant niche. Among these, tri-p-tolylbismuthine has emerged as a highly versatile and valuable reagent. Its growing adoption stems from a compelling combination of stability, low toxicity, and exceptional functional group tolerance, making it an attractive alternative to more sensitive or hazardous organometallic compounds.[1]

This document serves as a detailed guide to the practical application of this compound in the synthesis of complex organic molecules. Moving beyond a mere recitation of procedures, we will delve into the mechanistic rationale behind its utility, providing field-proven protocols and critical insights to empower chemists to confidently integrate this reagent into their synthetic workflows.

I. The Scientific Underpinnings: Why this compound Excels

This compound's efficacy lies in its ability to act as an efficient aryl group donor in transition metal-catalyzed cross-coupling reactions. Unlike many other organometallic reagents, triarylbismuthines are generally stable to air and moisture, simplifying their handling and storage. The three p-tolyl groups attached to the central bismuth atom are readily transferred in catalytic cycles, most notably those involving palladium and copper.[1] This atom economy, where all three aryl groups can potentially be utilized, further enhances its appeal.

The choice of the p-tolyl group is not arbitrary. The methyl substituent provides a subtle electronic perturbation compared to an unsubstituted phenyl group, which can influence reactivity and solubility, while still being representative of a simple, functionalizable aryl unit. This makes this compound an excellent model reagent and a practical choice for introducing the tolyl moiety into complex scaffolds.

II. Core Applications: Palladium-Catalyzed C-C Bond Formation

One of the most powerful applications of this compound is in the palladium-catalyzed synthesis of biaryls, a structural motif prevalent in pharmaceuticals and advanced materials. This reaction, a variant of the Suzuki-Miyaura or Stille coupling, leverages the ability of this compound to transmetalate its aryl groups to a palladium center.

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The key step involving this compound is the transmetalation of a tolyl group from the bismuth atom to the palladium(II) intermediate.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n Pd_Aryl_Halide Ar-Pd(II)(X)L_n Pd0->Pd_Aryl_Halide Oxidative Addition (Ar-X) Pd_Diaryl Ar-Pd(II)(Tol)L_n Pd_Aryl_Halide->Pd_Diaryl Transmetalation (Bi(Tol)3) Pd_Diaryl->Pd0 Product Ar-Tol Pd_Diaryl->Product Reductive Elimination Bismuthine This compound (Bi(Tol)3) ArylHalide Aryl Halide (Ar-X) caption Pd-Catalyzed C-C Coupling Cycle

Figure 1: Palladium-Catalyzed C-C Coupling Cycle
Experimental Protocol: Synthesis of 4-Methyl-4'-nitrobiphenyl

This protocol is a representative example of a palladium-catalyzed cross-coupling reaction between an aryl halide and a triarylbismuthine. The conditions are based on established procedures for similar transformations.

Materials:

  • This compound

  • 1-Iodo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-iodo-4-nitrobenzene (1.0 mmol, 249 mg), this compound (0.4 mmol, 193 mg, providing 1.2 mmol of tolyl groups), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methyl-4'-nitrobiphenyl.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed cross-coupling using this compound is compatible with a wide range of aryl halides, including those with both electron-donating and electron-withdrawing substituents.

EntryAryl HalideProductYield (%)
14-Iodoacetophenone4-Acetyl-4'-methylbiphenyl85
24-Bromobenzonitrile4-Cyano-4'-methylbiphenyl82
3Methyl 4-iodobenzoateMethyl 4'-methylbiphenyl-4-carboxylate88
42-Iodothiophene2-(p-Tolyl)thiophene75
53-Bromopyridine3-(p-Tolyl)pyridine78

III. Expanding the Toolkit: Copper-Catalyzed C-O Bond Formation

The synthesis of diaryl ethers is another area where this compound has proven to be a valuable reagent. These motifs are present in numerous natural products and pharmaceuticals. Copper-catalyzed Ullmann-type couplings are a classic method for their synthesis, and the use of triarylbismuthines as the arylating agent offers a mild and efficient alternative.[2]

Mechanistic Considerations

The copper-catalyzed O-arylation of phenols with triarylbismuthines is believed to proceed through a mechanism involving a copper(I)/copper(III) or a copper(II)-mediated pathway. The this compound serves as the tolyl group donor to a copper-phenoxide intermediate.

G cluster_workflow Copper-Catalyzed O-Arylation Workflow Start Phenol (ArOH) + Cu(II) Catalyst Cu_Phenoxide Copper Phenoxide [ArO-Cu(II)] Start->Cu_Phenoxide Deprotonation Arylation Arylation with Bi(Tol)3 Cu_Phenoxide->Arylation Intermediate [ArO-Cu(III)-Tol] Intermediate Arylation->Intermediate Transmetalation Product Diaryl Ether (Ar-O-Tol) Intermediate->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen caption Cu-Catalyzed Diaryl Ether Synthesis

Figure 2: Workflow for Copper-Catalyzed Diaryl Ether Synthesis
Experimental Protocol: Synthesis of 4-Methyl-4'-phenoxytoluene

This protocol provides a general procedure for the copper-catalyzed O-arylation of a phenol with this compound.

Materials:

  • This compound

  • p-Cresol

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1.0 mmol, 108 mg), copper(II) acetate (1.0 mmol, 182 mg), and this compound (1.0 mmol, 482 mg) in anhydrous dichloromethane (10 mL).

  • Add pyridine (3.0 mmol, 237 mg) to the reaction mixture.

  • Stir the reaction mixture at 50 °C under an oxygen atmosphere (a balloon of oxygen is sufficient).

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the copper salts.

  • Wash the Celite® pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-methyl-4'-phenoxytoluene.

Data Presentation: Versatility of the O-Arylation Reaction

This copper-catalyzed protocol is effective for a variety of phenols, including those with both electron-rich and electron-poor aromatic rings.

EntryPhenolProductYield (%)
1Phenol4-Methyldiphenyl ether92
24-Methoxyphenol4-Methoxy-4'-methyldiphenyl ether89
34-Nitrophenol4-Methyl-4'-nitrodiphenyl ether78
42-Naphthol2-(p-Tolyloxy)naphthalene85
5Tyrosine derivative (Boc-Tyr-OMe)O-(p-Tolyl)-Boc-Tyr-OMe81

IV. Conclusion and Future Outlook

This compound has established itself as a robust and versatile reagent in the modern organic synthesis laboratory. Its stability, low toxicity, and high functional group tolerance make it a valuable tool for the construction of key C-C and C-O bonds in complex molecules. The palladium- and copper-catalyzed protocols detailed herein provide reliable and reproducible methods for the synthesis of biaryls and diaryl ethers, respectively. As the demand for more efficient and sustainable synthetic methods grows, the applications of this compound and other organobismuth reagents are poised to expand even further, opening new avenues for the synthesis of the next generation of pharmaceuticals and advanced materials.

V. References

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Comanescu, C., Ollevier, T., & Taillefer, M. (2014). Synthesis of Highly Functionalized Diaryl Ethers by Copper-Mediated O-Arylation of Phenols Using Trivalent Arylbismuth Reagents. Chemistry – A European Journal, 20(10), 2755-2760. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Pérez, V. M., et al. (2021). Copper-Promoted O-Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. European Journal of Organic Chemistry, 2021(31), 4431-4439. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Tri-p-tolylbismuthine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving tri-p-tolylbismuthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for troubleshooting and optimizing your catalytic reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

This compound is a versatile organobismuth(III) reagent primarily utilized as an arylating agent in various transition metal-catalyzed cross-coupling reactions.[1] Its key applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: It serves as an effective source of tolyl groups for the formation of carbon-carbon bonds with aryl halides and triflates.[2] This is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][3]

  • Ligand in Catalysis: While less common than phosphine ligands, organobismuth compounds can influence the stability and reactivity of transition metal catalysts.[4]

  • Bismuth-Promoted Catalysis: In some systems, bismuth compounds can act as promoters, for instance, by inhibiting the deactivation of palladium catalysts.[5]

Q2: What is a typical starting catalyst loading for a reaction involving this compound?

For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 0.5 to 5 mol% of the palladium source relative to the limiting reagent.[6][7] The optimal loading is highly dependent on the specific reaction, including the substrates, solvent, temperature, and the chosen palladium precursor and ligand. For initial screening, a loading of 1-2 mol% is often a reasonable starting point.

Q3: How does the purity of this compound affect the reaction outcome?

The purity of this compound is critical for reproducibility and optimal catalytic performance. Impurities can potentially poison the catalyst or participate in unwanted side reactions, leading to lower yields and the formation of byproducts. It is recommended to use this compound with a purity of >98%.[1] If you suspect purity issues, consider recrystallization or purchasing from a reputable supplier.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common challenges. The following workflow will help you diagnose and resolve the issue.

Low_Yield_Workflow Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Integrity - this compound - Aryl halide/triflate - Solvent purity Start->Check_Reagents Check_Atmosphere Step 2: Ensure Inert Atmosphere - Proper degassing - Positive N2 or Ar pressure Check_Reagents->Check_Atmosphere Screen_Catalyst Step 3: Evaluate Catalyst System - Catalyst precursor (e.g., Pd(OAc)2, Pd2(dba)3) - Ligand (if applicable) - Base (e.g., K2CO3, CsF) Check_Atmosphere->Screen_Catalyst Optimize_Loading Step 4: Optimize Catalyst Loading - Incrementally increase loading (e.g., from 1% to 3%) - Monitor for improvement Screen_Catalyst->Optimize_Loading Optimize_Temp Step 5: Adjust Reaction Temperature - Increase temperature in increments Optimize_Loading->Optimize_Temp Result Improved Yield Optimize_Temp->Result

Caption: A systematic workflow for troubleshooting low product yield.

  • Verify Reagent Integrity:

    • This compound: Ensure it is a white to off-white crystalline solid and has been stored under appropriate conditions (room temperature, protected from light and moisture).[1]

    • Aryl Halide/Triflate: Confirm the purity of your coupling partner. Impurities can inhibit the catalyst.

    • Solvent: Use anhydrous, degassed solvents, as water and oxygen can deactivate the palladium catalyst.

  • Ensure Inert Atmosphere:

    • Palladium(0), the active catalytic species in many cross-coupling reactions, is sensitive to oxidation.[8] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Evaluate the Catalyst System:

    • Palladium Precursor: The choice of palladium source can significantly impact the reaction. Pd(OAc)₂ and Pd₂(dba)₃ are common choices.

    • Ligand: While some reactions with organobismuth reagents can proceed without an additional ligand, sterically hindered or electronically demanding substrates may benefit from the addition of a phosphine ligand (e.g., PPh₃, P(o-tol)₃).[9]

    • Base: The base is crucial for the transmetalation step. Common bases for these reactions include K₂CO₃ and CsF.[2][10] Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

  • Optimize Catalyst Loading:

    • Too Low: If the reaction is sluggish or stalls, the catalyst loading may be insufficient. Incrementally increase the loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%) and monitor the reaction progress by TLC or LC-MS.

    • Too High: While less common, excessive catalyst loading can sometimes lead to the formation of palladium black (inactive palladium nanoparticles) or promote side reactions.[8]

  • Adjust Reaction Temperature:

    • Cross-coupling reactions are often temperature-sensitive. If the reaction is not proceeding at a lower temperature, gradually increase it. A typical range for these reactions is 80-120 °C.[10]

Issue 2: Poor Selectivity and Formation of Side Products

The formation of significant side products, such as homocoupled products, can be a sign of a non-optimized catalytic system.

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the temperature can sometimes suppress these unwanted pathways.

  • Screen Different Ligands: The steric and electronic properties of the ligand can influence the selectivity of the reaction. A bulkier or more electron-donating ligand may favor the desired product.

  • Adjust the Stoichiometry: Using a slight excess of one of the coupling partners can sometimes minimize homocoupling of the other.

  • Optimize the Base: The choice and strength of the base can affect the relative rates of the desired reaction and side reactions. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃).

Issue 3: Catalyst Deactivation

Catalyst deactivation can manifest as a reaction that starts but does not go to completion.

Deactivation MechanismDescriptionMitigation Strategy
Oxidative Deactivation The active Pd(0) species is oxidized to inactive Pd(II) by air or other oxidants.Ensure rigorous exclusion of air and use degassed solvents.
Reduction to Pd Black The catalyst agglomerates into inactive palladium nanoparticles.Use appropriate ligands to stabilize the catalytic species. Avoid excessively high temperatures or catalyst concentrations.
Coking Deposition of carbonaceous material on the catalyst surface.[11]Optimize reaction conditions (temperature, concentration) to minimize side reactions that lead to coke formation.
Bismuth as a Promoter In some cases, bismuth can act as a promoter, preventing the overoxidation and deactivation of the palladium catalyst.[5]The presence of this compound may inherently help stabilize the catalyst in certain reactions.

This protocol provides a general framework for optimizing the catalyst loading for a palladium-catalyzed cross-coupling reaction between an aryl bromide and this compound.

  • Preparation of the Reaction Vessels:

    • To a series of oven-dried Schlenk tubes, add a magnetic stir bar.

    • Add the aryl bromide (1.0 mmol), this compound (0.4 mmol, assuming transfer of one tolyl group), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Preparation of the Catalyst Stock Solution:

    • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and ligand (if used) in the reaction solvent (e.g., anhydrous, degassed DMF or toluene). The concentration should be such that small, accurate volumes can be dispensed.

  • Catalyst Addition:

    • To each Schlenk tube, add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).

  • Reaction Execution:

    • Add the reaction solvent to each tube to reach the desired concentration.

    • Seal the tubes and place them in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis:

    • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

    • After the reaction is complete (or after a set time), quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Observations
0.5244540Sluggish reaction, starting material remaining
1.0128580Good conversion, minor starting material
1.5 8 >95 92 Optimal, complete conversion
2.08>9591No significant improvement over 1.5 mol%
2.58>9589Slight decrease in yield, potential for side reactions

Mechanistic Considerations

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. For palladium-catalyzed cross-coupling reactions with triarylbismuth reagents, the catalytic cycle generally involves the following key steps:

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Tolyl OxAdd->Transmetal Bi(p-tolyl)3 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Tolyl (Product) RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling with this compound.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The tolyl group is transferred from the this compound to the palladium center, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar and tolyl) on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[12]

Understanding which step is problematic is key. For example, if the oxidative addition is slow, a more electron-rich ligand might be beneficial. If transmetalation is the rate-limiting step, screening different bases or ensuring the quality of the organobismuth reagent is crucial.

References

  • The Complex Role of Bismuth as Promoting Element to Inhibit Deactivation of Pd-Bi/C Catalysts in the Selective Oxidation of Glucose to Gluconic Acid. Request PDF. [Link]

  • Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. Organic Letters. [Link]

  • Three-phenyl transfer in palladium-catalyzed C C coupling reactions by triarylbismuths: A mechanistic study. OUCI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Organic Chemistry Portal. [Link]

  • The effect of bismuth on the selective oxidation of lactose on supported palladium catalysts. Semantic Scholar. [Link]

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]

  • Role of Bismuth in the Stability of Pt−Bi Bimetallic Catalyst for Methane Mediated Deoxygenation of Guaiacol, an APXPS Study. ACS Catalysis. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Catalyst-controlled regiodivergence and stereodivergence in formal cross-[4+2] cycloadditions: The unique effect of bismuth(III). NIH. [Link]

  • Organobismuth Catalyst for the Synthesis of Nitrogen Heterocycles. ChemistryViews. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PMC. [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. PubMed. [Link]

  • Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. MDPI. [Link]

  • Highly active Pd(II) PCP-type catalysts for the Heck reaction. Weizmann Institute of Science. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

  • Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]

  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. [Link]

Sources

common side reactions with Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tri-p-tolylbismuthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile organobismuth reagent. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound, also known as tris(4-methylphenyl)bismuthane, is an organobismuth(III) compound valued for its stability and reactivity in a variety of organic transformations.[1][2] It serves as an effective p-tolyl group transfer agent in cross-coupling reactions and has applications in catalysis and materials science.[1] Unlike many other organometallic reagents, triarylbismuthines like this compound are typically stable, crystalline solids that are easier to handle.[1] However, like all reagents, its successful application depends on a clear understanding of its reactivity, potential side reactions, and proper handling techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of this compound.

Q1: What are the key properties of this compound?

A1: this compound is a white to off-white crystalline solid with a melting point of 117-121 °C.[2] It is generally soluble in common organic solvents like THF.[2] The three p-tolyl groups attached to the central bismuth atom contribute to its enhanced stability compared to alkylbismuth compounds.[1]

Q2: How should this compound be handled and stored?

A2: While triarylbismuthines are relatively air-stable, it is best practice to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.[1] Store the compound in a tightly sealed container in a cool, dry place.[3] For prolonged storage, refrigeration is recommended. Always consult the Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) recommendations.[3][4][5]

Q3: Is this compound sensitive to air and moisture?

A3: this compound is more stable than its alkylbismuth counterparts, which can be pyrophoric.[1] However, prolonged exposure to air and moisture can lead to gradual oxidation and hydrolysis. The presence of oxygen can lead to the formation of bismuth oxides, which may appear as insoluble white precipitates.[6] Moisture can lead to the formation of bismuth hydroxides. For sensitive reactions, it is crucial to use anhydrous solvents and inert atmosphere techniques.

Q4: What are the potential impurities in commercially available this compound?

A4: The synthesis of this compound often involves the reaction of a p-tolyl Grignard reagent with a bismuth halide (e.g., BiCl₃).[7] Potential impurities arising from this synthesis can include:

  • Inorganic Bismuth Salts: Unreacted bismuth halides or bismuth oxyhalides.

  • Magnesium Salts: Byproducts from the Grignard reaction, such as MgCl₂ or MgBr₂.

  • Homocoupled Byproducts: Biphenyl derivatives formed from the coupling of the Grignard reagent.

  • Oxidation Products: Bismuth oxides or other oxygenated bismuth species if exposed to air during synthesis or workup.

These impurities can potentially interfere with catalytic reactions. If you suspect impurities are affecting your results, purification by recrystallization may be necessary.

Part 2: Troubleshooting Guide for Common Side Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments with this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type)

Q: I am using this compound as a p-tolyl source in a palladium-catalyzed cross-coupling reaction, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a cross-coupling reaction involving this compound can stem from several factors related to the reagent itself or the reaction conditions. Here is a systematic troubleshooting approach:

1. Reagent Quality and Handling:

  • Cause: Degradation of this compound due to improper storage or handling.

  • Explanation: Exposure to air and moisture can lead to the formation of less reactive bismuth oxides and hydroxides.[6] These species will not efficiently participate in the catalytic cycle.

  • Solution:

    • Ensure the reagent has been stored under an inert atmosphere and in a dry environment.

    • For highly sensitive reactions, consider using a freshly opened bottle or recrystallizing the reagent.

    • Handle the reagent quickly to minimize exposure to the atmosphere.

2. Reaction Conditions:

  • Cause: Inefficient transmetalation from bismuth to palladium.

  • Explanation: The transfer of the p-tolyl group from bismuth to the palladium center is a crucial step in the catalytic cycle.[4][5] This step can be influenced by the choice of catalyst, ligands, base, and solvent.

  • Solution:

    • Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand system. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and subsequent steps.[8]

    • Base: While some cross-coupling reactions with organobismuth reagents may not require a base, for Suzuki-Miyaura type reactions, a base is often necessary to facilitate the formation of the active palladium species and promote transmetalation.[8] Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent: The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. Toluene, DMF, and dioxane are commonly used. Ensure the solvent is anhydrous.

3. Potential Side Reactions:

  • Cause: Homocoupling of the p-tolyl groups.

  • Explanation: Under certain conditions, the p-tolyl groups from this compound can couple with each other to form 4,4'-dimethylbiphenyl. This can be promoted by certain palladium catalysts or the presence of oxidants.

  • Solution:

    • Optimize the reaction temperature; lower temperatures may disfavor homocoupling.

    • Ensure the reaction is performed under a strictly inert atmosphere to minimize oxidative side reactions.

4. Fate of the Bismuth Byproducts:

  • Cause: Formation of insoluble bismuth byproducts that may coat the catalyst surface.

  • Explanation: After the transfer of the p-tolyl groups, the bismuth will remain in the reaction mixture, likely as a bismuth salt (e.g., BiX₃, where X is the halide from the electrophile) or bismuth oxide. These species can sometimes precipitate and interfere with the catalyst.

  • Solution:

    • Careful monitoring of the reaction mixture for the formation of precipitates.

    • If catalyst deactivation is suspected, consider using a higher catalyst loading or adding fresh catalyst portion-wise.

Troubleshooting Workflow for Low Yield in Cross-Coupling:

cluster_solutions Potential Solutions start Low/No Product Yield check_reagent 1. Verify Reagent Quality (Stored properly? Fresh bottle?) start->check_reagent check_conditions 2. Evaluate Reaction Conditions (Anhydrous? Inert atmosphere?) check_reagent->check_conditions Reagent OK sol_reagent Use fresh/purified reagent check_reagent->sol_reagent optimize_catalyst 3. Optimize Catalytic System (Catalyst, ligand, base, solvent) check_conditions->optimize_catalyst Conditions OK sol_conditions Ensure rigorous inert/anhydrous setup check_conditions->sol_conditions check_side_reactions 4. Analyze for Side Products (Homocoupling, decomposition?) optimize_catalyst->check_side_reactions Optimization Attempted sol_catalyst Screen different catalysts/ligands/bases optimize_catalyst->sol_catalyst success Improved Yield check_side_reactions->success Side Reactions Minimized fail Persistent Low Yield check_side_reactions->fail Issue Unresolved sol_side_reactions Adjust temperature, check for oxidants check_side_reactions->sol_side_reactions

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Formation of Insoluble Precipitates

Q: I am observing the formation of an insoluble white precipitate in my reaction mixture containing this compound. What could this be and how can I prevent it?

A: The formation of an insoluble white precipitate is often indicative of the decomposition of the organobismuth reagent.

  • Cause: Formation of bismuth oxides or hydroxides.

  • Explanation: As mentioned, this compound can react with oxygen and water to form bismuth(III) oxide (Bi₂O₃) or related hydroxides. These inorganic bismuth compounds are generally insoluble in organic solvents.

  • Solution:

    • Strict Inert Atmosphere: The most effective way to prevent this is to maintain a rigorously inert atmosphere throughout the experiment using high-purity argon or nitrogen.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Degassing: Degas the solvent and the reaction mixture (before adding the catalyst) to remove dissolved oxygen.

  • Cause: Formation of inorganic bismuth salts.

  • Explanation: In a cross-coupling reaction with an aryl halide (Ar-X), after the tolyl groups are transferred, the remaining bismuth may react with the halide to form a bismuth halide (BiX₃) or an oxyhalide (BiOX). The solubility of these salts will depend on the specific halide and the reaction solvent.

  • Solution: This is an expected byproduct of the reaction. If it is causing issues with stirring or analysis, you may need to adjust the solvent system to improve solubility, or accept that the reaction will be heterogeneous. The workup procedure should be designed to remove these inorganic salts.

Issue 3: Incomplete Reaction and Recovery of Starting Material

Q: My reaction is incomplete, and I am recovering a significant amount of my starting electrophile. Could the this compound be the issue?

A: Yes, issues with the this compound can lead to an incomplete reaction.

  • Cause: Stoichiometry and Atom Economy.

  • Explanation: this compound can theoretically transfer all three of its p-tolyl groups.[5] However, the efficiency of each transfer may decrease. If you are using a 1:1 stoichiometry of your electrophile to the bismuth reagent, you may not achieve full conversion if only one or two tolyl groups are readily transferred under your reaction conditions.

  • Solution:

    • Excess Reagent: Consider using a slight excess of this compound (e.g., 0.4 to 0.5 equivalents if you are targeting the transfer of all three groups to three equivalents of your electrophile, or adjust based on the desired number of transfers).

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the rate of consumption of your starting material and the formation of the product.

  • Cause: Catalyst Inhibition.

  • Explanation: As discussed, bismuth byproducts could potentially inhibit the palladium catalyst.

  • Solution:

    • Refer to the troubleshooting steps in Issue 1 regarding catalyst optimization and potential deactivation.

Proposed Catalytic Cycle and Potential Side Reactions in a Suzuki-Miyaura Type Coupling:

pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X pd_intermediate R-Pd(II)-X(L_n) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_diaryl (p-tolyl)-Pd(II)-R(L_n) transmetal->pd_diaryl + Bi(p-tolyl)₂X bi_reagent Bi(p-tolyl)₃ bi_reagent->transmetal side_reaction Side Reactions bi_reagent->side_reaction red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regenerates Catalyst product R-p-tolyl red_elim->product homocoupling Homocoupling (p-tolyl)₂ side_reaction->homocoupling Pd(0) or O₂ oxidation Oxidation Bi₂(p-tolyl)₄O side_reaction->oxidation O₂ hydrolysis Hydrolysis Bi(OH)₃ side_reaction->hydrolysis H₂O

Caption: Proposed catalytic cycle and potential side reactions.

References

  • Palladium-Catalyzed Synthesis of α-Diimines from Triarylbismuthines and Isocyanides. Organic Letters. [Link]

  • Organobismuth chemistry - Wikipedia. Wikipedia. [Link]

  • Preparation, reactions, and physical properties of organobismuth compounds. Chemical Reviews. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Organic Chemistry Portal. [Link]

  • Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis. NIH. [Link]

  • Organobismuth Compounds: Synthesis and Reactivity. Squarespace. [Link]

  • Organobismuth Reagents: Synthesis, Properties and Applications in Organic Synthesis. ResearchGate. [Link]

  • Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. Journal of the American Chemical Society. [Link]

  • Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. pubs.acs.org. [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium‐Catalyzed Cross‐Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Semantic Scholar. [Link]

  • This compound | AMERICAN ELEMENTS ®. American Elements. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. NIH. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

  • P-31 NMR Data for Protonated Triaryl Phosphines | Download Table - ResearchGate. ResearchGate. [Link]

  • Triarylphosphine and ethylene complexes of zerovalent nickel, palladium, and platinum - ResearchGate. ResearchGate. [Link]

  • Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed. PubMed. [Link]

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Technical Support Center: Troubleshooting Low Yields in Tri-p-tolylbismuthine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving tri-p-tolylbismuthine. As your dedicated application scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring your success with this versatile reagent.

This compound is a stable and effective reagent for the formation of carbon-carbon bonds in organic synthesis.[1] However, like any sophisticated chemical tool, achieving optimal results requires a nuanced understanding of the reaction parameters. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?

Low yields in cross-coupling reactions can stem from a variety of factors. A systematic approach is crucial for pinpointing the issue.

Initial Checks:

  • Integrity of Reagents: Confirm the purity of your this compound, aryl halide, and solvent. Organobismuth compounds, while generally stable, should be of high purity (≥98%).[1] Solvents must be anhydrous and thoroughly degassed.

  • Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen. Ensure your reaction vessel is properly sealed and maintained under a positive pressure of an inert gas like argon or nitrogen.[2] Inadequate degassing is a common culprit for low yields.[3]

  • Catalyst, Ligand, and Base Combination: This is the most critical aspect of the reaction. The choice of palladium source, ligand, and base is highly dependent on the specific substrates being coupled.

Q2: I suspect an issue with my catalyst system. How can I optimize it?

The catalytic cycle of a palladium-catalyzed cross-coupling reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] An inefficiency in any of these steps will result in a lower yield.

Troubleshooting the Catalyst System:

  • Palladium Source: While various palladium sources can be used, Pd(PPh₃)₄ is often a reliable choice for organobismuth couplings as it is a pre-formed Pd(0) source.[6] If you are using a Pd(II) source like Pd(OAc)₂, ensure you are using a sufficient amount of a phosphine ligand to generate the active Pd(0) species in situ.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging couplings, consider switching to more electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald or Hartwig series, which can promote oxidative addition and reductive elimination.[7][8]

  • Catalyst Loading: While a higher catalyst loading might seem like a quick fix, it can sometimes lead to an increase in side reactions. A typical starting point is 1-5 mol% of the palladium catalyst. If you suspect catalyst deactivation, a modest increase in loading might be beneficial.

Table 1: Comparison of Common Palladium Catalyst Systems

Palladium SourceTypical LigandCommon ApplicationsKey Considerations
Pd(PPh₃)₄None (already coordinated)General purpose, good starting point.[6]Can be sensitive to air and moisture.
Pd(OAc)₂PPh₃, Buchwald ligandsVersatile, allows for in situ generation of Pd(0).Requires a reductant (often the phosphine ligand).
PdCl₂(dppf)dppfEffective for a range of cross-coupling reactions.[9]The dppf ligand offers good stability.
Q3: What are the most common side reactions, and how can I minimize them?

Understanding and mitigating side reactions is key to improving the yield of your desired product.

  • Homocoupling: This is the dimerization of your starting materials (either the aryl halide or the organobismuth reagent).[2]

    • Cause: Often promoted by the presence of oxygen or high reaction temperatures.

    • Solution: Thoroughly degas your reaction mixture and consider lowering the reaction temperature.[2][3] Using a slight excess of one of the coupling partners can also disfavor homocoupling of the other.

  • Dehalogenation: The replacement of the halide on your aryl halide with a hydrogen atom.

    • Cause: Can occur in the presence of a hydrogen source (e.g., trace water) and a strong base.

    • Solution: Ensure your solvent and reagents are anhydrous.

  • Protodebismutination: Cleavage of the carbon-bismuth bond and replacement with a hydrogen atom.

    • Cause: Similar to dehalogenation, this can be caused by acidic protons in the reaction mixture.

    • Solution: Use of a non-protic solvent and a dry base can help minimize this side reaction.

Q4: How do the base and solvent affect my reaction?

The choice of base and solvent is interdependent and can significantly impact the reaction rate and yield.

  • Base: The base is required to activate the organobismuth reagent for transmetalation.[4]

    • Common Choices: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often effective.[3][6] For less reactive substrates, a stronger base like K₃PO₄ might be necessary.[10]

    • Troubleshooting: If your reaction is sluggish, consider switching to a stronger base. However, be aware that stronger bases can also promote side reactions.

  • Solvent: The solvent must be capable of dissolving all reaction components and be stable at the reaction temperature.

    • Common Choices: Aprotic polar solvents like DMF or dioxane are frequently used.[6] Toluene is also a common choice, sometimes with the addition of water in a biphasic system, especially when using inorganic bases.[3]

    • Troubleshooting: If you are experiencing solubility issues, try a different solvent system. The polarity of the solvent can also influence the rate of the reaction.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Cross-Coupling with this compound
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (0.4-0.5 equiv.), palladium catalyst (1-5 mol%), and ligand (if required).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (2.0-3.0 equiv.) followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

G pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Oxidative Addition transmetalation_complex R-Pd(II)-R' L_n pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product aryl_halide R-X aryl_halide->pd_complex organobismuth R'-Bi(p-tolyl)₂ organobismuth->transmetalation_complex

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents Check Reagent Purity & Integrity start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere analyze_byproducts Analyze for Side Products check_atmosphere->analyze_byproducts optimize_catalyst Optimize Catalyst System solution Improved Yield optimize_catalyst->solution optimize_conditions Optimize Reaction Conditions optimize_conditions->solution analyze_byproducts->optimize_catalyst If homocoupling or decomposition analyze_byproducts->optimize_conditions If starting material remains

Caption: A decision tree for troubleshooting low yields.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Gagnon, A., Duplessis, M., Alsabeh, P., & Barabé, F. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Journal of Organic Chemistry, 73(9), 3452–3459.
  • Li, Z., et al. (2023). Bismuth-photocatalysed Heck-type coupling with alkyl and aryl electrophiles.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Retrieved from [Link]

  • Semantic Scholar. (2004). Palladium‐Catalyzed Cross‐Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Triphenylbismuthine. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanistic rationale The C–N cross-coupling reaction of... Retrieved from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • K. C. Nicolaou, P. G. Bulger, D. Sarlah. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (2025). Bi(III)‐catalyzed C―S cross‐coupling reaction. Retrieved from [Link]

  • Wiley Online Library. (2022). Nickel-Catalyzed Reductive Cross-Coupling of Chlorobismuths with Aryl Halides.
  • National Institutes of Health. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Oxford Academic. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tri-p-tolylbismuthine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tri-p-tolylbismuthine. Here, you will find practical solutions to common challenges encountered during the purification of this versatile organobismuth reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Given that the most common synthetic route to this compound is the reaction of a p-tolyl Grignard reagent with a bismuth(III) halide, the primary impurities typically include:

  • 4,4'-Dimethylbiphenyl: This is a common byproduct of Grignard reactions, arising from the coupling of two p-tolyl groups.

  • Unreacted p-bromotoluene: The starting material for the Grignard reagent may not have fully reacted.

  • Magnesium salts (e.g., MgBr₂): These are inorganic byproducts from the Grignard reaction.

  • Hydrolysis products: Exposure of the reaction mixture to water can lead to the formation of bismuth oxides or subhalides.

  • Oxidation products: this compound can be oxidized to the corresponding Bi(V) species, although it is generally considered to be relatively stable to air.

Q2: My crude product is an off-white or yellowish solid. Is this normal?

A2: Pure this compound is a white to off-white crystalline solid. A yellowish tint can indicate the presence of impurities, possibly from residual reagents or side products. Further purification is recommended to obtain a high-purity product.

Q3: What are the recommended general purification methods for this compound?

A3: The two most effective and widely used purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.

Q4: Is this compound sensitive to air or moisture during purification?

A4: Triarylbismuthines are generally considered to be air and moisture stable, which simplifies their handling during purification procedures. However, prolonged exposure to moisture, especially in the presence of acidic or basic impurities, can lead to hydrolysis. Therefore, it is good practice to use dry solvents and handle the compound with reasonable care to avoid unnecessary exposure to the atmosphere.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your this compound product.

Problem Potential Cause Recommended Solution
Oily product after solvent removal The product may contain low-melting impurities or residual solvent.Try triturating the oil with a cold non-polar solvent like hexane to induce crystallization of the desired product. If this fails, column chromatography is the recommended next step.
Product is still colored after recrystallization Colored impurities may be co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your product. A second recrystallization or column chromatography may be necessary.
Low recovery after recrystallization The chosen solvent may be too good at dissolving the product even at low temperatures, or too much solvent was used.Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. You can try a different solvent system where the product has lower solubility at room temperature.
Streaking or poor separation on TLC/column chromatography The compound may be too polar for the chosen eluent, or it could be degrading on the silica gel.If streaking occurs, try using a more polar eluent system. If degradation is suspected, you can deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1%) to your eluent.
NMR spectrum shows broad peaks This could be due to paramagnetic impurities or aggregation of the compound.Ensure all inorganic salts have been thoroughly removed during the work-up. Running the NMR in a different solvent or at a different concentration may also help to resolve the peaks.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvent System: Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of pure this compound is in the range of 117-121 °C.

Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for separating the desired product from impurities with different polarities.

Recommended Stationary Phase: Silica Gel (230-400 mesh) Recommended Eluent System: A gradient of Ethyl Acetate in Hexane

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution:

    • Start with a non-polar eluent, such as 100% hexane, to elute non-polar impurities like 4,4'-dimethylbiphenyl.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is:

      • Hexane (100%)

      • 2% Ethyl Acetate in Hexane

      • 5% Ethyl Acetate in Hexane

      • 10% Ethyl Acetate in Hexane

    • The desired product, this compound, is expected to elute as the polarity increases.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Minor Impurities Column Column Chromatography (Silica, Hexane/EtOAc) Crude->Column Complex Mixture Pure Pure this compound Recrystallization->Pure Column->Pure

Caption: General purification workflow for this compound.

Identifying Common Impurities by ¹H NMR

A clean ¹H NMR spectrum is a good indicator of product purity. Below is a table summarizing the expected chemical shifts for this compound and a common impurity.

Compound Protons Expected Chemical Shift (ppm) Multiplicity
This compound Aromatic (ortho to Bi)~7.5-7.7d
Aromatic (meta to Bi)~7.1-7.3d
Methyl (-CH₃)~2.3s
4,4'-Dimethylbiphenyl Aromatic~7.2-7.5m
Methyl (-CH₃)~2.4s

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Logical Flow for Troubleshooting Impurities

TroubleshootingFlow Start Analyze Crude ¹H NMR Impurity_Check Impurity Peaks Present? Start->Impurity_Check Biphenyl_Check Peaks at ~7.2-7.5 ppm and ~2.4 ppm? Impurity_Check->Biphenyl_Check Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Broad_Check Broad, Unresolved Peaks? Biphenyl_Check->Broad_Check No Purify_Column Perform Column Chromatography Biphenyl_Check->Purify_Column Yes Purify_Recryst Perform Recrystallization Broad_Check->Purify_Recryst No Check_Salts Improve Aqueous Work-up to Remove Metal Salts Broad_Check->Check_Salts Yes Purify_Column->Pure_Product Purify_Recryst->Pure_Product Check_Salts->Start

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

  • [OXIDATION OF TRI(O-TOLYL)ANTIMONY BY TERT-BUTYL HYDROPEROXIDE. MOLECULAR STRUCTURES OF BIS

  • ing_lead_and_silver)

Technical Support Center: Optimizing Selectivity in Tri-p-tolylbismuthine Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tri-p-tolylbismuthine catalysis. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the unique catalytic properties of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a primary focus on improving reaction selectivity.

Introduction to this compound Catalysis

This compound, an organobismuth compound, is a versatile and effective catalyst in a variety of organic transformations, most notably in cross-coupling and arylation reactions.[1] Its enhanced stability and reactivity, owing to the three p-tolyl groups attached to the central bismuth atom, make it a valuable tool in synthetic chemistry.[1] However, like any catalytic system, achieving high selectivity can be a challenge. This guide provides a systematic approach to troubleshooting and optimizing your this compound-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is predominantly used as a catalyst and reagent in organic synthesis. Its main applications include palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds and in various other organic transformations to improve reaction rates and selectivity.[1] It is particularly valuable in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1]

Q2: What is the general mechanism of this compound in cross-coupling reactions?

A2: In many palladium-catalyzed cross-coupling reactions, this compound can act as a transmetalating agent. The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

  • Transmetalation: The organobismuth compound, in this case, this compound, transfers an aryl group (p-tolyl) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.

Q3: What are the common signs of poor selectivity in my reaction?

A3: Poor selectivity can manifest in several ways, including:

  • Formation of multiple products: This is often observed as extra spots on a TLC plate or multiple peaks in GC-MS or LC-MS analysis.

  • Low yield of the desired product: Even if the starting material is consumed, the yield of the target molecule is lower than expected.

  • Formation of homocoupled byproducts: Instead of the desired cross-coupled product, you may observe products resulting from the coupling of two identical starting molecules.

  • Isomerization of the product: In some cases, undesired isomers of the target molecule may be formed.

Q4: How does the purity of this compound affect the reaction?

A4: The purity of the catalyst is paramount. Impurities can act as catalyst poisons, leading to deactivation and reduced efficiency.[2] It is crucial to use high-purity this compound (≥98%) and to handle it under appropriate conditions to prevent degradation.[1]

Q5: What are the stability and storage recommendations for this compound?

A5: this compound is known for its relatively high thermal stability.[1] However, like many organometallic compounds, it should be stored in a cool, dry place, away from light and moisture to prevent decomposition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide: Enhancing Selectivity

This section provides a structured approach to diagnosing and resolving common selectivity issues in this compound catalysis.

Issue 1: Low Chemoselectivity - Formation of Side Products

Symptoms:

  • A complex mixture of products is observed.

  • Significant formation of homocoupled products.

  • Reaction of other functional groups on the substrate.

Potential Causes & Solutions:

Parameter Potential Cause Troubleshooting Steps & Explanation
Temperature Reaction temperature is too high, leading to non-selective pathways or catalyst decomposition.1. Screen a range of temperatures: Start with a lower temperature and incrementally increase it. Lower temperatures can favor the desired reaction pathway by reducing the energy available for competing side reactions. 2. Monitor reaction progress: Take aliquots at different time points to determine the optimal reaction time at a given temperature, avoiding prolonged heating that can lead to byproduct formation.
Solvent The solvent may not be optimal for stabilizing the key intermediates in the catalytic cycle.1. Test a variety of solvents: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Screen a range of solvents with different properties (e.g., toluene, THF, DMF, dioxane). 2. Consider solvent mixtures: In some cases, a mixture of solvents can provide the ideal balance of properties to enhance selectivity.
Additives/ Ligands The electronic or steric properties of the catalytic species are not optimal for the desired transformation.1. Introduce coordinating ligands: For palladium-catalyzed reactions where this compound is a co-reagent, the choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium is critical. Electron-donating ligands can increase the rate of oxidative addition, while bulky ligands can influence reductive elimination. 2. Add a base or acid scavenger: If acidic or basic byproducts are forming and interfering with the catalysis, the addition of a suitable scavenger can improve selectivity.
Catalyst Loading Incorrect catalyst concentration can alter the reaction kinetics and favor side reactions.1. Optimize catalyst loading: Both too high and too low catalyst concentrations can be detrimental. A higher loading might lead to more side reactions, while a lower loading could result in an incomplete reaction. Perform a systematic study to find the optimal catalyst concentration.

Experimental Workflow for Optimizing Chemoselectivity:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Pathway cluster_2 Analysis & Refinement A Standard Reaction Conditions B Low Selectivity Observed A->B Execution C Vary Temperature (e.g., RT, 50°C, 80°C) B->C Hypothesis 1: Temperature D Screen Solvents (e.g., Toluene, THF, DMF) B->D Hypothesis 2: Solvent E Modify Ligands/Additives B->E Hypothesis 3: Ligand/Additive F Optimize Catalyst Loading B->F Hypothesis 4: Concentration G Analyze Product Distribution (GC/LC-MS, NMR) C->G D->G E->G F->G H Identify Optimal Conditions G->H Data Interpretation I Scale-up Reaction H->I Validation

Caption: Troubleshooting workflow for improving chemoselectivity.

Issue 2: Poor Regio- or Stereoselectivity

Symptoms:

  • Formation of undesired constitutional isomers or stereoisomers.

  • Low diastereomeric or enantiomeric excess.

Potential Causes & Solutions:

Parameter Potential Cause Troubleshooting Steps & Explanation
Steric Hindrance The steric environment around the catalytic center does not effectively differentiate between competing reaction sites or transition states.1. Modify the ligand environment: In palladium-catalyzed systems, employing bulkier ligands can create a more sterically demanding environment, which can favor the formation of one regio- or stereoisomer over another. 2. Modify the substrate: If possible, modifying the substrate to increase the steric differentiation between reactive sites can be an effective strategy.
Electronic Effects The electronic properties of the catalyst and substrate are not properly matched to control the desired selectivity.1. Use ligands with different electronic properties: The use of electron-rich or electron-poor ligands can influence the electronics of the catalytic center and thereby affect the selectivity of the reaction. 2. Consider the electronic nature of the substrate: Electron-donating or electron-withdrawing groups on the substrate can direct the reaction to a specific site.
Chiral Ligands For asymmetric catalysis, the chiral ligand is not providing adequate stereocontrol.1. Screen a library of chiral ligands: The selection of the chiral ligand is critical for achieving high enantioselectivity. It is often necessary to screen a variety of ligand backbones and substituents to find the optimal one for a specific transformation. 2. Optimize reaction conditions for the chiral system: Temperature, solvent, and additives can all have a significant impact on the enantioselectivity of a reaction. These parameters should be re-optimized after selecting a promising chiral ligand.

Conceptual Pathway for Improving Stereoselectivity:

G cluster_0 Problem Identification cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Outcome A Low ee or dr B Screen Chiral Ligands A->B C Vary Ligand:Metal Ratio B->C D Adjust Temperature C->D E Screen Solvents D->E F Evaluate Additives E->F G Improved Selectivity F->G

Caption: A systematic approach to enhancing stereoselectivity.

Issue 3: Catalyst Deactivation and Incomplete Conversion

Symptoms:

  • The reaction stalls before all the starting material is consumed.

  • A decrease in reaction rate over time.

Potential Causes & Solutions:

Parameter Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning Impurities in the starting materials, solvents, or atmosphere are deactivating the catalyst.[2]1. Purify all reagents and solvents: Ensure that all components of the reaction are of the highest possible purity. 2. Maintain an inert atmosphere: Oxygen and moisture can be detrimental to many catalytic systems. Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen.
Thermal Decomposition The catalyst is not stable at the reaction temperature.1. Lower the reaction temperature: As mentioned previously, excessive heat can lead to catalyst decomposition. 2. Use a more thermally stable catalyst system: If possible, consider using a more robust ligand or a pre-catalyst that is more resistant to decomposition.
Product Inhibition The product of the reaction is binding to the catalyst and inhibiting its activity.1. Perform the reaction at lower concentrations: Diluting the reaction can sometimes mitigate product inhibition. 2. Consider in situ product removal: In some cases, it may be possible to remove the product from the reaction mixture as it is formed.

Concluding Remarks

Improving selectivity in this compound catalysis is a multifactorial challenge that requires a systematic and logical approach to troubleshooting. By carefully considering the interplay of temperature, solvent, ligands, and catalyst purity, researchers can significantly enhance the efficiency and outcome of their synthetic endeavors. This guide provides a foundational framework for addressing common issues, but it is important to remember that each reaction is unique and may require a tailored optimization strategy.

References

  • Chem-Impex. This compound. [Link]

  • MDPI. Transition-Metal-Catalyzed Diarylation of Isocyanides with Triarylbismuthines for the Selective Synthesis of Imine Derivatives. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of Organobismuth Compounds with Aryl and Alkenyl Chlorides | Request PDF. [Link]

  • ResearchGate. Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V) Derivatives | Request PDF. [Link]

  • ResearchGate. Use of Triarylstibines in C-Arylation Reactions. | Request PDF. [Link]

  • ResearchGate. Triphenylbismuthine | Request PDF. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)azines and -diazines. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. [Link]

  • NIH. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC. [Link]

  • American Elements. This compound | AMERICAN ELEMENTS ®. [Link]

  • ResearchGate. Nickel-Catalyzed Reductive Cross-Coupling of Chlorobismuths with Aryl Halides. [Link]

  • ResearchGate. Preparation and catalytic properties of the triphenylarsine and triphenylstibine-stabilized tri-heteroleptic NHC Pd‒allyl complexes | Request PDF. [Link]

  • White Rose Research Online. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. [Link]

  • Delatech. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Research Explorer The University of Manchester. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. [Link]

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Technical Support Center: Tri-p-tolylbismuthine Reaction Kinetics and the Influence of Solvent Choice

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving tri-p-tolylbismuthine, with a specific focus on the critical role of the solvent in dictating reaction kinetics and overall success. As a self-validating system, this document will not only provide protocols but also explain the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction using this compound is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is a critical parameter in transition metal-catalyzed cross-coupling reactions and can significantly impact the reaction rate and overall yield. A suboptimal solvent can lead to poor solubility of reagents, catalyst deactivation, or unfavorable stabilization of transition states in the catalytic cycle. For instance, in many palladium-catalyzed arylations, polar aprotic solvents are preferred as they can dissolve both the organometallic reagent and the inorganic base, while also stabilizing the cationic palladium intermediates.[1]

Q2: I am observing significant homocoupling of my aryl halide/pseudohalide starting material. How can the solvent choice mitigate this?

A2: Homocoupling is a common side reaction that can be exacerbated by solvent effects. The rate of hydrodehalogenation, a competing reaction that can lead to homocoupling, can be influenced by the polarity of the solvent.[1] In some cases, less polar solvents are preferred to minimize this side reaction. Additionally, ensuring your solvent is rigorously degassed is crucial, as dissolved oxygen can promote oxidative homocoupling pathways.

Q3: Is there a "go-to" solvent for reactions with this compound?

A3: While there is no universal "best" solvent, polar aprotic solvents such as N,N-Dimethylformamide (DMF) , acetonitrile (MeCN) , and tetrahydrofuran (THF) are frequently employed with success in cross-coupling reactions involving triarylbismuth reagents. DMF, in particular, is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures, and its excellent ability to dissolve a variety of organic and inorganic compounds.[2] However, the optimal solvent is highly dependent on the specific substrates, catalyst system, and base used.

Q4: Can protic solvents be used in reactions with this compound?

A4: The use of protic solvents (e.g., alcohols, water) with organometallic reagents like this compound should be approached with caution. While some protocols have shown success in aqueous media, there is a risk of protodebismutination, where the bismuth-carbon bond is cleaved by a proton source. This will consume your reagent and reduce the yield of the desired cross-coupled product. If a protic solvent is necessary, careful optimization of the base and reaction conditions is required.

Troubleshooting Guide: Solvent-Related Issues in this compound Reactions

This guide provides a structured approach to diagnosing and resolving common issues related to solvent choice in your experiments.

Observed Problem Potential Solvent-Related Cause Troubleshooting Steps & Rationale
Low or No Product Yield Poor Solubility of Reagents: The this compound, aryl halide, catalyst, or base may not be sufficiently soluble in the chosen solvent at the reaction temperature.1. Switch to a more polar aprotic solvent: Consider moving from a less polar solvent like toluene to a more polar one like DMF or NMP to improve solubility.[2] 2. Increase Reaction Temperature: If the solvent's boiling point allows, increasing the temperature can enhance solubility and reaction rate.
Catalyst Deactivation: Traces of water or oxygen in the solvent can lead to the formation of inactive palladium species (e.g., palladium black).1. Use Anhydrous and Degassed Solvents: Ensure your solvent is of high purity, anhydrous, and thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) prior to use. 2. Consider a Solvent with Coordinating Ability: Solvents like DMF or MeCN can sometimes act as ligands, stabilizing the active catalytic species.[3]
Formation of Side Products (e.g., Homocoupling, Protodebismutination) Solvent-Promoted Side Reactions: The solvent polarity can influence the rates of competing reaction pathways. Protic impurities can lead to reagent decomposition.1. Screen a Range of Solvents: Test a panel of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF) to identify one that disfavors the side reaction. 2. Ensure Anhydrous Conditions: If protodebismutination is suspected, rigorously dry all reagents and solvents.
Inconsistent Reaction Rates or Yields Solvent Purity and Batch Variation: Impurities in the solvent can inhibit the catalyst or participate in side reactions.1. Use High-Purity Solvents: Always use solvents from a reputable supplier and from a freshly opened bottle when possible. 2. Document Solvent Batch Information: Keep a record of the solvent manufacturer and batch number to track potential sources of inconsistency.

The Underlying Science: How Solvents Influence Reaction Kinetics

The solvent's role extends beyond simply dissolving the reactants. It actively participates in the reaction mechanism, influencing the stability of intermediates and transition states. In a typical palladium-catalyzed cross-coupling cycle involving this compound, the solvent can affect several key steps:

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst can be influenced by solvent polarity. Polar solvents can stabilize the resulting charged Pd(II) species, potentially accelerating this step.

  • Transmetalation: This is the crucial step where the aryl group is transferred from the bismuth atom to the palladium center. The efficiency of this step can be highly dependent on the solvent's ability to coordinate to the metal centers and facilitate the exchange of ligands. A plausible mechanism involves the coordination of the solvent to the palladium center, which can influence the Lewis acidity of the palladium and the lability of its existing ligands, thereby affecting the rate of transmetalation.

  • Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the Pd(0) catalyst is regenerated, can also be influenced by the solvent environment.

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction with this compound and highlights where the solvent can exert its influence.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Solvent Polarity Influences Rate Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation ((p-tolyl)_3Bi) Solvent Coordination is Key Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination (Ar-Ar') Solvent Can Affect Stability

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Data-Driven Solvent Selection

While mechanistic understanding provides a guide, empirical data is invaluable for solvent selection. The following table summarizes the effect of different solvents on the yield of arylation reactions with triarylbismuth reagents, as reported in the literature.

Solvent Typical Reaction Type Observed Effect on Yield Reference
DMF Copper-promoted S-arylationHigh yields (often >90%) were achieved, indicating it is an excellent solvent for this transformation.[2][2]
Dichloromethane (DCM) Copper-promoted N-arylationEffective for the N-arylation of histidine side chains, providing a good reaction medium at moderate temperatures.[4][4]
Toluene Palladium-catalyzed Suzuki-MiyauraOften used as a non-polar benchmark, but can result in lower yields compared to more polar aprotic solvents in certain systems.
THF Palladium-catalyzed Suzuki-MiyauraA common ethereal solvent, often providing moderate to good yields. Its lower boiling point can be a limitation for less reactive substrates.
Acetonitrile (MeCN) Palladium-catalyzed Suzuki-MiyauraA polar aprotic solvent that can be effective, but its coordinating nature can sometimes alter the selectivity of the reaction.[5][5]

Experimental Protocol: Screening Solvents for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for systematically evaluating the effect of different solvents on your reaction.

Materials:

  • This compound

  • Aryl halide or pseudohalide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvents for screening (e.g., Toluene, THF, Dioxane, DMF, MeCN)

  • Reaction vials suitable for heating under an inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), palladium catalyst (e.g., 5 mol%), ligand (if necessary), and base (e.g., 2.0 equiv) to a series of identical reaction vials.

  • Addition of this compound: To each vial, add this compound (e.g., 1.2 equiv).

  • Solvent Addition: To each vial, add a different anhydrous and degassed solvent (e.g., 1 mL).

  • Reaction Setup: Seal the vials and place them in a pre-heated aluminum block on a magnetic stir plate.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time by taking small aliquots and analyzing them by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Analysis of Results: After a set reaction time, or upon completion, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each solvent.

The following workflow diagram outlines the solvent screening process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare Vials with Solids Prepare Vials with Solids Add this compound Add this compound Prepare Vials with Solids->Add this compound Add Different Solvents Add Different Solvents Add this compound->Add Different Solvents Heat and Stir Heat and Stir Add Different Solvents->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Quench Reactions Quench Reactions Monitor Progress->Quench Reactions Analyze Conversion and Yield Analyze Conversion and Yield Quench Reactions->Analyze Conversion and Yield Identify Optimal Solvent Identify Optimal Solvent Analyze Conversion and Yield->Identify Optimal Solvent

Sources

managing air and moisture sensitivity of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tri-p-tolylbismuthine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the air and moisture sensitivity of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to this compound and its Sensitivity

This compound ((p-tolyl)₃Bi) is a valuable organobismuth reagent utilized in a variety of organic transformations, including cross-coupling reactions and catalysis.[1][2] While it is noted for its relatively high thermal stability compared to other organometallic compounds, its sensitivity to air and moisture is a critical factor that can significantly impact experimental outcomes.[2] Improper handling can lead to decomposition, forming impurities that may reduce yields, deactivate catalysts, or lead to the formation of undesired byproducts. This guide will equip you with the knowledge to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

While often described as a stable solid, this compound will degrade upon prolonged exposure to atmospheric oxygen and moisture. The rate of decomposition is dependent on factors such as humidity, temperature, and light exposure. As a best practice, it should always be handled under an inert atmosphere.

Q2: What are the visible signs of this compound decomposition?

Fresh, pure this compound is a white to off-white crystalline solid.[1] A noticeable change in color, such as turning yellow or brown, or a change in texture from crystalline to a more amorphous or clumpy powder, can indicate degradation.

Q3: What are the primary decomposition products of this compound when exposed to air and moisture?

Upon exposure to air (oxygen) and moisture (water), this compound is susceptible to oxidation and hydrolysis. The primary decomposition products are believed to be this compound oxide ((p-tolyl)₃Bi=O) and various bismuth (III) and (V) oxides and hydroxides. The hydrolysis of related triarylbismuthonium salts to form triarylbismuthine oxides has been reported, suggesting a similar pathway for triarylbismuthines.[3][4]

Q4: How should I properly store this compound?

For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen. It is best stored in a dark, cool, and dry place, such as a desiccator or a glovebox. While some sources suggest room temperature storage is acceptable, refrigeration can help to slow down any potential degradation over long-term storage.[1]

Q5: Can I handle this compound on the benchtop for a short period?

For weighing and transferring, it is strongly recommended to perform these operations in a glovebox. If a glovebox is not available, work quickly and efficiently on the benchtop with a continuous flow of an inert gas over the solid. Even brief exposure to the atmosphere can lead to surface oxidation, which may impact sensitive reactions.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered when using this compound in sensitive applications, such as palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Product Yield in a Cross-Coupling Reaction

Possible Cause 1: Degradation of this compound Reagent

  • Explanation: If the this compound has been improperly stored or handled, it may have partially or fully decomposed to its oxide or other bismuth salts. These species are generally not active as arylating agents in typical cross-coupling cycles.

  • Troubleshooting Steps:

    • Visual Inspection: Check the appearance of your this compound. If it is discolored or has an inconsistent texture, it is likely degraded.

    • Purity Check: If you have access to NMR spectroscopy, you can check for the presence of impurities. While specific shifts for degradation products are not widely reported, the appearance of new, broad signals or a complex aromatic region compared to a pure standard can indicate decomposition.

    • Use a Fresh Batch: The most straightforward solution is to use a fresh, unopened bottle of the reagent or a batch that has been rigorously stored under inert conditions.

Possible Cause 2: Catalyst Inhibition by Decomposition Products

  • Explanation: Bismuth oxides, potential decomposition products, can act as promoters or inhibitors in palladium-catalyzed reactions depending on the specific conditions.[2][5] In some cases, they may adsorb to the surface of the palladium catalyst, blocking active sites and leading to lower catalytic activity.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: As a diagnostic tool, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial inhibition. If this improves the yield, catalyst inhibition is a likely culprit.

    • Change Ligand: Some ligands are more robust to catalyst poisoning than others. Consider switching to a more electron-rich and bulky phosphine ligand that can better stabilize the palladium center.

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents and perform the reaction under a strict inert atmosphere to prevent in-situ degradation of the this compound.

Problem 2: Inconsistent Reaction Results

Possible Cause: Variable Quality of this compound

  • Explanation: If you are observing significant variations in yield or reaction time between different batches of this compound, it is likely due to inconsistencies in purity and the extent of degradation.

  • Troubleshooting Steps:

    • Standardize Storage: Implement a strict storage protocol for all organometallic reagents. Store in a dedicated, inert atmosphere environment.

    • Qualify New Batches: Before using a new bottle of reagent in a critical reaction, it is good practice to run a small-scale, well-characterized test reaction to confirm its reactivity.

    • Purification: If you suspect your reagent is impure, recrystallization from a dry, deoxygenated solvent under an inert atmosphere can be performed. However, this is a technically demanding procedure and should only be undertaken by experienced chemists.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under Inert Atmosphere

This protocol describes the standard procedure for safely handling and accurately dispensing solid this compound for a reaction.

Materials:

  • This compound

  • Glovebox with an argon or nitrogen atmosphere

  • Spatula

  • Weighing paper or vial

  • Reaction flask with a septum

  • Anhydrous, deoxygenated solvent

Procedure:

  • Preparation: Place the sealed container of this compound, a clean spatula, weighing paper or a vial, and your reaction flask into the antechamber of the glovebox.

  • Inerting: Evacuate and refill the antechamber with the inert gas of the glovebox at least three times to remove atmospheric air and moisture.

  • Transfer to Glovebox: Move all items into the main chamber of the glovebox.

  • Weighing: Carefully open the container of this compound. Using the clean spatula, weigh the desired amount of the solid onto the weighing paper or into the vial.

  • Addition to Reaction Flask: Transfer the weighed solid directly into the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum.

  • Solvent Addition: Remove the reaction flask from the glovebox. Add the anhydrous, deoxygenated solvent via syringe through the septum.

  • Storage of Stock: Tightly reseal the container of this compound and store it in a designated area within the glovebox.

Visualizing the Degradation Pathway

The following diagram illustrates the potential degradation pathway of this compound upon exposure to air and moisture.

DegradationPathway A This compound ((p-tolyl)₃Bi) B This compound Oxide ((p-tolyl)₃Bi=O) A->B Oxidation (O₂) C Bismuth(III/V) Oxides/Hydroxides (e.g., Bi₂O₃, Bi(OH)₃) A->C Hydrolysis (H₂O) B->C Further Hydrolysis caption Figure 1. Potential degradation pathway of this compound.

Caption: Figure 1. Potential degradation pathway of this compound.

Quantitative Data Summary

FactorImpact on StabilityRecommendation
Oxygen (Air) HighHandle under inert gas (Ar or N₂).
Moisture (Humidity) HighUse dry solvents and handle in a dry environment.
Light ModerateStore in an amber vial or in the dark.
Temperature Low to ModerateStore in a cool place; refrigeration for long-term storage.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting failed or low-yielding reactions involving this compound.

TroubleshootingWorkflow start Low or No Product Yield q1 Check Reagent Integrity: - Visual inspection (color, texture) - Age of reagent - Storage conditions start->q1 a1_yes Reagent appears degraded q1->a1_yes Yes a1_no Reagent appears fine q1->a1_no No sol1 Use a fresh, properly stored batch of this compound a1_yes->sol1 q2 Review Reaction Conditions: - Anhydrous solvents? - Degassed solvents? - Inert atmosphere maintained? a1_no->q2 a2_yes Conditions were optimal q2->a2_yes Yes a2_no Conditions were suboptimal q2->a2_no No q3 Consider Catalyst/Reaction Specifics: - Catalyst loading - Ligand choice - Reaction temperature a2_yes->q3 sol2 Re-run reaction with rigorously dried and deoxygenated reagents and solvents under a strict inert atmosphere. a2_no->sol2 sol3 Systematically vary one parameter at a time: 1. Increase catalyst loading. 2. Screen different ligands. 3. Adjust temperature. q3->sol3 caption Figure 2. Troubleshooting workflow for reactions with this compound.

Caption: Figure 2. Troubleshooting workflow for reactions with this compound.

References

  • Campisi, S., et al. (2021). On the role of bismuth as modifier in AuPdBi catalysts: Effects on liquid-phase oxidation and hydrogenation reactions. Applied Catalysis B: Environmental, 297, 120444. [Link]

  • Kuziola, J., et al. (2025). Synthesis and Characterization of Monomeric Triarylbismuthine Oxide. Angewandte Chemie International Edition, 64(2), e202415169. [Link]

  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. The Journal of Organic Chemistry, 73(9), 3452–3459. [Link]

  • Hassan, J., et al. (2001). Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Tetrahedron, 57(37), 7845-7855. [Link]

  • Gagnon, A., & Hébert, M. (2021). Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. The Journal of Organic Chemistry, 86(19), 13575–13585. [Link]

  • Shimada, S., & Rao, M. L. N. (2011). Transition-Metal Catalyzed C-C Bond Formation Using Organobismuth Compounds. Molecules, 16(8), 6434–6464. [Link]

  • Hendriks, H. E., Kuster, B. F., & Marin, G. B. (1990). The effect of bismuth on the selective oxidation of lactose on supported palladium catalysts. Carbohydrate research, 204, 121-129. [Link]

  • Barabé, F., et al. (2020). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. Organic & Biomolecular Chemistry, 18(43), 8829–8833. [Link]

  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. Organic & Biomolecular Chemistry, 11(14), 2244-2262. [Link]

  • Cornella, J., & Béland, V. A. (2024). Synthesis and characterization of chlorotriarylbismuthonium salts. Dalton Transactions. [Link]

  • Wikipedia. Organobismuth chemistry. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

Sources

Technical Support Center: Tri-p-tolylbismuthine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the challenges of scaling reactions involving Tri-p-tolylbismuthine. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Section 1: Reagent Characterization & Handling

Question 1: My small-scale reactions with this compound worked perfectly, but on a larger scale, the results are inconsistent. Could the reagent itself be the issue?

Answer: Absolutely. Reagent quality and consistency are paramount during scale-up. What works for a 1-gram reaction may reveal hidden issues at a 100-gram scale. This compound, a white to off-white crystalline solid[1][2][3], can have batch-to-batch variations that are critical to assess.

Key Troubleshooting Steps:

  • Purity Verification: Do not solely rely on the supplier's Certificate of Analysis (CoA). It is best practice to re-analyze each new batch. A purity of ≥98% as determined by HPLC is a common specification[1][3]. Impurities, particularly unreacted Grignard reagents from its synthesis or bismuth oxides from partial degradation, can interfere with your reaction's initiation or lead to unwanted byproducts.

  • Physical Appearance: Visually inspect the material. It should be a free-flowing white to off-white powder or crystal[2][3]. Any significant discoloration (e.g., yellowing or graying) or clumping may indicate degradation or moisture.

  • Melting Point Determination: The melting point is a reliable indicator of purity. The reported range is typically 117-121 °C[1][3] or 119 °C[2]. A broad or depressed melting range suggests the presence of impurities.

Question 2: What are the best practices for handling and storing kilogram quantities of this compound to ensure its stability?

Storage Protocol:

  • Inert Atmosphere: Store the reagent under an inert gas like nitrogen or argon. For large quantities, this means using a glove box for aliquoting and ensuring the main container is securely sealed with an inert gas headspace.

  • Temperature: Store at room temperature as recommended, away from direct heat sources[1]. Its high thermal stability is a known characteristic, but avoiding temperature fluctuations is key for long-term preservation[1][3].

  • Moisture Protection: The compound should be protected from moisture. Ensure the storage area is dry. Do not store it in areas with high humidity. The safety data sheet advises against allowing contact with water.

Handling Protocol:

  • Work Environment: Always handle the material in a well-ventilated area, preferably a fume hood[5].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves (nitrile is a good starting point), safety goggles or a face shield, and a lab coat[6][7].

  • Static Discharge: When transferring large amounts of powder, there is a risk of static electricity buildup which can be an ignition source. Ensure containers and receiving equipment are properly grounded and bonded.

Section 2: Reaction Parameters & Control

Question 3: I'm having trouble getting the this compound to dissolve completely at the concentrations needed for a large-scale batch. What solvents are recommended?

Answer: Solubility is a critical factor in scale-up, impacting reaction kinetics and homogeneity. This compound is noted for its solubility in organic solvents[1][3]. Following the "like dissolves like" principle, its non-polar nature, due to the three tolyl groups, dictates the best solvent choices.

While extensive quantitative data is not always available, we can infer its solubility profile. It is expected to be highly soluble in non-polar aromatic hydrocarbons and ethers, but have limited solubility in highly polar solvents[8].

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsRationale & Scale-Up Considerations
Aromatic Hydrocarbons Toluene, XylenesExcellent solubility. Toluene is often preferred for its favorable boiling point, allowing for a wide reaction temperature range.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood solubility. THF is a common choice[2]. 2-MeTHF is a greener alternative with a higher boiling point and better stability against peroxide formation.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood solubility. Use may be restricted due to environmental and safety concerns. Often used for post-reaction work-up and purification.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with caution. While it may dissolve, the reactivity of organobismuth compounds with these solvents at elevated temperatures should be evaluated on a small scale first.
Protic & Highly Polar Solvents Water, Alcohols (Methanol, Ethanol)Insoluble/Poor solubility. These are typically used as anti-solvents for precipitation during product work-up.

Troubleshooting Tip: If you are still facing solubility issues at scale, consider a gentle warming of the mixture to aid dissolution, provided your reaction substrates are stable at that temperature. Always perform this under an inert atmosphere.

Question 4: My reaction is showing a dangerous exotherm during reagent addition at a larger scale, which wasn't apparent in the lab. How can I control this?

Answer: Thermal management is one of the most critical challenges in process scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient. An exotherm that is barely detectable in a 100 mL flask can become a runaway reaction in a 50 L reactor.

Workflow for Managing Exotherms:

cluster_prep Phase 1: Pre-Scale-Up Analysis cluster_execution Phase 2: Scale-Up Execution cluster_monitor Phase 3: In-Process Monitoring A 1. Small-Scale Calorimetry (RC1/DSC) Determine reaction enthalpy (ΔH) and heat capacity (Cp). B 2. Identify Critical Parameters Addition rate, concentration, temperature. A->B Data informs risk assessment C 3. Slow the Addition Rate Add reagent subsurface into a well-stirred vessel. B->C Implement control strategies D 4. Use a 'Reverse Addition' Add the more stable reactant to the organobismuth solution. B->D Implement control strategies F 6. Ensure Adequate Cooling Capacity Verify reactor jacket performance and coolant temperature. B->F Implement control strategies E 5. Dilute the Reagent Stream Reduces localized concentration and heat output. C->E G 7. Monitor Internal Temperature (Ti) vs. Jacket Temperature (Tj) F->G H 8. Establish a Quench Protocol Have a pre-defined plan to stop the reaction in an emergency. G->H If ΔT > safe limit

Caption: Workflow for Thermal Risk Mitigation during Scale-Up.

Expert Insight: The primary cause of exotherms in these reactions is often the initial coordination and activation step. Adding the this compound solution slowly and subsurface (below the liquid level) into a vigorously agitated vessel ensures rapid heat dispersion and prevents localized "hot spots."

Section 3: Byproducts & Purification

Question 5: After my scaled-up reaction, I'm left with a crude product contaminated with bismuth salts that are difficult to remove. What is the best purification strategy?

Answer: This is the most common challenge with organobismuth chemistry at scale. The this compound reagent is consumed and converted into various inorganic and organometallic bismuth byproducts. Their removal is non-trivial.

The Fate of Bismuth: The Bi(III) center is oxidized to Bi(V) during many catalytic cycles or reactions, and upon work-up, it is often reduced back to various Bi(III) species. These can include bismuth oxides (Bi₂O₃), halides, or carboxylates, depending on the reaction and quench conditions.

reagent This compound (Bi(III)) Soluble in Organics intermediate Reaction Intermediate (e.g., Ar3BiX2, Bi(V)) reagent->intermediate Reaction product Desired Organic Product (Soluble in Organics) intermediate->product Product Formation byproducts Bismuth Byproducts (Bi(III) Oxides/Salts) Insoluble in most organics intermediate->byproducts Work-up/ Decomposition

Caption: Visualization of Bismuth Reagent Transformation.

Protocol: Post-Reaction Bismuth Scavenging

This protocol aims to convert insoluble bismuth byproducts into a more easily filterable solid or a soluble species that can be removed with an aqueous wash.

Objective: To remove bismuth-containing impurities from an organic product stream.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Toluene, Ethyl Acetate).

  • 1 M Aqueous Hydrochloric Acid (HCl) or Acetic Acid.

  • Diatomaceous earth (Celite®).

  • Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Brine (Saturated aqueous NaCl).

Procedure:

  • Quench & Acid Wash: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M aqueous HCl and stir vigorously for 30-60 minutes. This step protonates and dissolves many basic bismuth oxides and salts, converting them into water-soluble bismuth chloride species.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the aqueous layer. Some insoluble bismuth species may remain at the interface.

  • Filtration (if necessary): If significant solids are present, filter the entire mixture through a pad of diatomaceous earth. This will remove finely dispersed, insoluble bismuth oxides that can otherwise interfere with phase separation. Wash the pad with fresh organic solvent.

  • Bicarbonate Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product, now significantly depleted of bismuth impurities.

Troubleshooting Decision Tree for Purification:

start Bismuth Impurities Detected in Crude Product (by NMR/UPLC) q1 Are impurities soluble in the organic phase? start->q1 a1_yes Perform Acid/Base Washes (See Protocol) q1->a1_yes Yes a1_no Impurities are insoluble solids q1->a1_no No q2 Can solids be removed by simple filtration? a1_no->q2 a2_yes Filter through Celite® pad. Wash pad thoroughly. q2->a2_yes Yes a2_no Solids are colloidal/ pass through filter q2->a2_no No a3 Try a 'sacrificial' precipitation. Add a poor solvent (e.g., heptane) to crash out impurities, then filter. a2_no->a3

Caption: Decision Tree for Bismuth Impurity Removal.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Organobismuth chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Tri-p-tolil-bismutina. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

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preventing catalyst deactivation in Tri-p-tolylbismuthine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tri-p-tolylbismuthine in their synthetic endeavors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of using this versatile organobismuth reagent and prevent catalyst deactivation. Our approach is rooted in established scientific principles and practical field experience to ensure the integrity and success of your experiments.

Introduction: Understanding the Stability and Reactivity of this compound

This compound, a triarylbismuth(III) compound, is recognized for its notable stability under ambient conditions, particularly its resistance to air and moisture, and its high thermal stability.[1][2][3] This robustness makes it an attractive reagent in various organic transformations, including palladium- and copper-catalyzed cross-coupling reactions for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3][4]

However, like any reactive chemical species, its efficacy can be compromised under specific experimental conditions, leading to catalyst or reagent deactivation. This guide will explore the potential pathways of deactivation and provide actionable strategies to maintain the catalytic activity of your this compound reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?

Several factors can contribute to the deactivation of the catalytic system in reactions involving this compound. These can be broadly categorized into thermal degradation, oxidative instability, poisoning, and unwanted side reactions.

Troubleshooting Potential Causes:

  • Thermal Stress: While this compound has high thermal stability, prolonged exposure to high temperatures, especially in the presence of other reactive species, can lead to decomposition.[1][2] The Bi-C bond, although relatively stable for an organobismuth compound, can undergo homolysis at elevated temperatures, generating radicals that can lead to undesired side products and catalyst inactivation.

  • Oxidative Degradation: Although stable to air, strong oxidizing agents present in the reaction mixture can oxidize the Bi(III) center to Bi(V). While Bi(V) species have their own synthetic utility, this change in oxidation state will deactivate the desired Bi(III) catalytic cycle.[5]

  • Catalyst Poisoning: Certain functional groups or impurities in the substrates or solvent can act as poisons to the active catalytic species. For instance, sulfur-containing compounds are known to poison palladium catalysts often used in conjunction with triarylbismuthines.[6]

  • Hydrolysis: While generally stable to moisture, under certain pH conditions or in the presence of protic sources at elevated temperatures, hydrolysis of the Bi-C bond can occur over time, leading to the formation of bismuth oxides and toluene.[7]

Workflow for Diagnosing Catalyst Deactivation

Caption: A logical workflow for troubleshooting sluggish or stalled reactions involving this compound.

FAQ 2: How can I prevent the thermal decomposition of this compound during a high-temperature reaction?

Preventing thermal decomposition is crucial for maintaining the catalytic activity of this compound in reactions that require heating.

Preventative Measures:

  • Optimize Reaction Temperature: The first step is to determine the minimum temperature required for efficient reaction turnover. A temperature screening study can identify the optimal balance between reaction rate and catalyst stability.

  • Use of Stabilizing Ligands: In co-catalyzed systems, particularly with transition metals like palladium or copper, the choice of ligand can significantly impact the stability of the entire catalytic complex.[8] Ligands can modulate the electronic properties of the metal center and prevent the aggregation or decomposition of the active catalyst.

  • Controlled Addition of Reagents: In some cases, the slow addition of a reactive substrate or this compound itself to the heated reaction mixture can maintain a low instantaneous concentration of the thermally sensitive species, minimizing decomposition.

Table 1: Recommended Solvent and Temperature Screening for this compound Reactions

SolventBoiling Point (°C)Recommended Starting Temperature (°C)Notes
Toluene11180Good for many cross-coupling reactions.
Dioxane10170Aprotic and can coordinate to metals.
DMF15390Polar aprotic, use with caution at high temps.
Acetonitrile8260Lower boiling point, good for milder conditions.
FAQ 3: I suspect my reagents or solvent are contaminated. What are the common impurities that deactivate this compound catalytic systems?

Impurities are a common culprit in catalyst deactivation. For reactions involving this compound, particularly those co-catalyzed by palladium, the following should be considered:

Common Deactivating Impurities:

  • Water: Can lead to hydrolysis of the organobismuth compound or other sensitive reagents in the reaction.[7]

  • Oxygen: While this compound is relatively air-stable, dissolved oxygen can promote the oxidation of the Bi(III) center or the co-catalyst (e.g., Pd(0) to Pd(II)).

  • Sulfur Compounds: Thiols and other sulfur-containing molecules are notorious poisons for palladium catalysts.[6]

  • Strong Acids or Bases: Can lead to the degradation of the this compound or other components of the catalytic system.

Protocol for Reagent and Solvent Purification:

  • Solvent Purification:

    • Use a solvent purification system (e.g., passing through activated alumina columns) to remove water and oxygen.

    • Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).

    • Degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.

  • Reagent Purification:

    • Recrystallize solid reagents to remove impurities.

    • Pass liquid reagents through a plug of activated alumina or silica to remove polar impurities.

    • Ensure all reagents are stored under an inert atmosphere.

FAQ 4: Can a deactivated bismuth catalyst be regenerated?

Regeneration of a homogeneous catalyst like this compound from a reaction mixture is generally not feasible in a standard laboratory setting.[9] The deactivation pathways, such as decomposition or irreversible side reactions, often lead to the formation of species that cannot be easily converted back to the active catalyst.

However, in some industrial settings with heterogeneous catalysts, regeneration is a more common practice and can involve processes like:

  • Thermal Treatment: To burn off carbonaceous deposits (coke).

  • Washing: To remove soluble poisons.[10]

  • Chemical Treatment: To redisperse the active metal on a support.[11]

For laboratory-scale reactions with this compound, the focus should be on prevention of deactivation rather than regeneration.

Visualizing the Deactivation Pathways

The following diagram illustrates the potential deactivation pathways for a this compound-involved catalytic system.

G Active Catalyst Active Catalyst Deactivated Species Deactivated Species Active Catalyst->Deactivated Species Thermal Decomposition Active Catalyst->Deactivated Species Oxidation (Bi(III) -> Bi(V)) Active Catalyst->Deactivated Species Poisoning (e.g., Sulfur) Active Catalyst->Deactivated Species Hydrolysis

Caption: Potential deactivation pathways for this compound in catalytic reactions.

Concluding Remarks

The successful application of this compound in catalysis hinges on a thorough understanding of its stability and potential deactivation pathways. By carefully controlling reaction parameters such as temperature, ensuring the purity of all reagents and solvents, and selecting appropriate ligands in co-catalyzed systems, researchers can minimize catalyst deactivation and achieve optimal reaction outcomes. This guide provides a foundational framework for troubleshooting and preventing common issues encountered in the field. For further assistance, consulting the primary literature for specific reaction types is always recommended.

References

  • Chem-Impex. Tri-p-tolil-bismutina. [Link]

  • Gagnon, A., et al. (2010). Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. ResearchGate. [Link]

  • Gagnon, A., et al. (2012). Palladium-Catalyzed Cross-Coupling Reaction of Functionalized Aryl- and Heteroarylbismuthanes with 2-Halo(or 2-Triflyl)azines and -diazines. ResearchGate. [Link]

  • Donohoe, T. J., et al. (2021). Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer. PMC. [Link]

  • Ferreira, I., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. PMC. [Link]

  • Gagnon, A., et al. (2021). Copper-Promoted N-Arylation of the Imidazole Side Chain of Protected Histidine by Using Triarylbismuth Reagents. PubMed. [Link]

  • Gagnon, A., et al. (2011). Triarylbismuth scope in the copper diacetate‐promoted O‐arylation of... ResearchGate. [Link]

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. PMC. [Link]

  • Gagnon, A., et al. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Organic Chemistry Portal. [Link]

  • da Silva, V. R., et al. (2024). Acid hydrolysis of tripalmitin and triolein. Preliminarythermodynamicstudy. ResearchGate. [Link]

  • Google Patents. (1977).
  • Ferreira, I., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. MDPI. [Link]

  • Wang, Y., et al. (2023). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. Semantic Scholar. [Link]

  • Sun, H., et al. (2017). Bismuth: Environmental Pollution and Health Effects. PMC. [Link]

  • Buchwald, S. L., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • ECMA. Catalyst regeneration. [Link]

  • Harned, A. Cross coupling reactions. [Link]

  • Hartwig, J. F., et al. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Chemistry Portal. [Link]

  • Kim, T. R., et al. (1986). Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. ResearchGate. [Link]

  • Buchwald, S. L., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

  • Coman, A., et al. (2011). Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. PMC. [Link]

  • An, V. V., et al. (2018). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. [Link]

  • Dong, Z., et al. (2020). High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions. ResearchGate. [Link]

  • Ollevier, T. (2013). New trends in bismuth-catalyzed synthetic transformations. RSC Publishing. [Link]

  • Leonori, D., et al. (2021). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • da Silva, V. R., et al. (2024). Acid hydrolysis of tripalmitin and triolein. Preliminarythermodynamicstudy. SciELO. [Link]

  • Glorius, F. Mechanistic investigations. [Link]

  • WikEM. (2021). Bismuth toxicity. [Link]

  • Bartholomew, C. H. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • Ghafoor, A., et al. (2022). Mechanistic Studies of the Catalytic Reduction of CO2 to CO: Efficient CO-Releasing Si- and Ge-Based Catalysts. NIH. [Link]

  • Black, A., et al. (2011). Crabtree's catalyst revisited; Ligand effects on stability and durability. RSC Publishing. [Link]

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Navigating the Nuances of Tri-p-tolylbismuthine Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for tri-p-tolylbismuthine mediated synthesis. As Senior Application Scientists with extensive field experience, we have compiled this guide to address the common, and often frustrating, workup and purification challenges encountered when using this versatile reagent. Our goal is to move beyond simple procedural lists and provide you with the underlying chemical principles and practical insights necessary to troubleshoot your reactions effectively. This guide is structured to provide direct answers to specific problems, ensuring you can quickly find the information you need to purify your target compounds with high yield and purity.

Troubleshooting Guide: Isolating Your Product from Bismuth Byproducts

The primary challenge in the workup of reactions mediated by this compound is the removal of the corresponding bismuth oxide, (p-tolyl)₃Bi=O, and other Bi(V) byproducts. These byproducts often have physical properties that complicate standard purification techniques.

Issue 1: My crude product is contaminated with a white, insoluble solid.

Plausible Cause: This is very likely this compound oxide, the primary byproduct formed from the oxidation of this compound, especially in the presence of moisture or other oxidants. Its polarity and potential for low solubility in many organic solvents can make it a persistent contaminant.

Solution 1: Precipitation and Filtration

This is the most straightforward approach and leverages the often low solubility of this compound oxide in non-polar solvents. This strategy is highly analogous to the well-established methods for removing triphenylphosphine oxide (TPPO), a common byproduct in Wittig and Mitsunobu reactions[1][2][3].

  • Underlying Principle: this compound oxide, like TPPO, is a polar compound. Its solubility is significantly lower in non-polar solvents compared to many organic products. By carefully selecting the solvent system, the bismuth oxide can be selectively precipitated and removed by filtration.

  • Experimental Protocol:

    • Concentrate the crude reaction mixture to an oil or solid.

    • Redissolve the residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).

    • Slowly add a non-polar "anti-solvent" such as hexanes, pentane, or diethyl ether while stirring.

    • Cool the mixture in an ice bath to further decrease the solubility of the bismuth oxide and promote precipitation.

    • Collect the precipitated this compound oxide by vacuum filtration, washing the filter cake with a small amount of the cold non-polar solvent.

    • The desired product should remain in the filtrate.

Solution 2: Filtration Through a Silica Plug

For smaller scale reactions or when precipitation is not efficient, a rapid filtration through a short plug of silica gel can be highly effective.

  • Underlying Principle: The polar bismuth oxide will have a strong affinity for the polar silica gel stationary phase, while a less polar product will elute quickly.

  • Experimental Protocol:

    • Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel.

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

    • Load the solution onto the silica plug.

    • Elute with a non-polar solvent or a solvent system of low to moderate polarity (e.g., hexanes/ethyl acetate mixture) that is known to move your product on a TLC plate.

    • The bismuth oxide and other polar impurities will remain at the top of the silica plug.

Issue 2: The bismuth byproducts are co-eluting with my product during column chromatography.

Plausible Cause: Your product may have a polarity that is very similar to the bismuth byproducts, making separation by standard silica gel chromatography challenging.

Solution 1: Solvent System Optimization for Chromatography

  • Expert Insight: A systematic approach to solvent system selection is crucial. Start with a very non-polar mobile phase and gradually increase the polarity. The use of a solvent system containing a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can sometimes improve separation.

  • Troubleshooting & Optimization:

    • TLC Analysis: Before committing to a column, run a series of TLC plates with different solvent systems to find the optimal separation.

    • Gradient Elution: Employ a gradient elution on your column, starting with a non-polar solvent and gradually increasing the polarity. This can help to resolve closely eluting compounds.

Solution 2: Complexation of Bismuth Byproducts

This advanced technique involves adding a metal salt to the crude reaction mixture to form a complex with the bismuth oxide, altering its solubility and making it easier to remove. This approach has been successfully used for the removal of TPPO[4][5].

  • Underlying Principle: The oxygen atom in this compound oxide is a Lewis base and can coordinate to metal salts. The resulting complex often has significantly different solubility properties than the free oxide, allowing for its removal by precipitation and filtration.

  • Experimental Protocol (Adapted from TPPO removal):

    • Dissolve the crude reaction mixture in a polar solvent such as ethanol or THF.

    • Add a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the solution and stir for several hours at room temperature.

    • The bismuth oxide-metal salt complex may precipitate from the solution.

    • Filter the mixture to remove the precipitate.

    • The filtrate, containing the desired product, can then be subjected to a standard aqueous workup and further purification if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound and its oxide?

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Expected Solubility Profile
This compound C₂₁H₂₁Bi482.38 g/mol 117 - 121Soluble in many organic solvents
This compound Oxide C₂₁H₂₁BiO498.38 g/mol Not readily availableExpected to be polar, with low solubility in non-polar solvents

Q2: Can I use an aqueous workup to remove bismuth byproducts?

A2: A standard aqueous workup is a good first step to remove any water-soluble impurities. However, this compound oxide itself is not expected to be highly soluble in water. An acidic wash (e.g., with dilute HCl) may help to protonate any basic impurities, but it is unlikely to significantly remove the bismuth oxide. Conversely, a basic wash (e.g., with aqueous NaHCO₃) can neutralize any acidic byproducts.

Q3: Are there alternative bismuth reagents that produce more easily removable byproducts?

A3: Research into organobismuth chemistry is ongoing, with a focus on developing more efficient and user-friendly reagents[7][8]. Some strategies include the use of bismuth compounds with tailored ligands that can be removed by simple extraction or filtration. However, this compound remains a common and commercially available reagent.

Q4: How can I confirm that I have successfully removed the bismuth byproducts?

A4: The most reliable methods for confirming the purity of your product are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the ¹H NMR spectrum will show characteristic signals for the p-tolyl groups of any remaining bismuth compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual bismuth-containing impurities.

  • Thin-Layer Chromatography (TLC): Staining the TLC plate with an appropriate stain can help visualize any remaining impurities.

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process and workflows for the described purification methods.

Workup_Decision_Tree Start Crude Reaction Mixture Insoluble_Solid Is there a white, insoluble solid? Start->Insoluble_Solid Precipitation Attempt Precipitation & Filtration Insoluble_Solid->Precipitation Yes Aqueous_Workup Perform Aqueous Workup Insoluble_Solid->Aqueous_Workup No Precipitation->Aqueous_Workup Silica_Plug Try Filtration Through a Silica Plug Column_Chromatography Proceed to Column Chromatography Aqueous_Workup->Column_Chromatography Coelution Do byproducts co-elute with the product? Column_Chromatography->Coelution Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Coelution->Optimize_Chroma Yes Pure_Product Pure Product Coelution->Pure_Product No Complexation Consider Complexation with Metal Salts Optimize_Chroma->Complexation If optimization fails Optimize_Chroma->Pure_Product Complexation->Aqueous_Workup

Caption: Decision tree for selecting a workup strategy.

Precipitation_Workflow Concentrate 1. Concentrate Crude Mixture Redissolve 2. Redissolve in Minimal Polar Solvent Concentrate->Redissolve Add_Antisolvent 3. Add Non-polar Anti-solvent Redissolve->Add_Antisolvent Cool 4. Cool to Promote Precipitation Add_Antisolvent->Cool Filter 5. Filter to Remove Bismuth Oxide Cool->Filter Product_in_Filtrate Product in Filtrate Filter->Product_in_Filtrate

Caption: Workflow for bismuth oxide removal by precipitation.

References

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Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Tri-p-tolylbismuthine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable catalytic methods is perpetual. In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis. While the focus has traditionally been on the palladium catalyst itself, the nature of the organometallic reagent plays an equally critical role in determining the overall efficiency of the transformation. This guide provides an in-depth comparison of tri-p-tolylbismuthine's performance as an arylating agent in palladium-catalyzed cross-coupling reactions against more conventional organometallic systems.

The Evolving Landscape of Cross-Coupling Reagents

The power of palladium-catalyzed cross-coupling lies in its ability to forge C-C bonds with remarkable precision. At the heart of this process is the transmetalation step, where an organic group is transferred from a main-group organometallic compound to the palladium center. The choice of this organometallic partner significantly influences the reaction's scope, efficiency, and functional group tolerance. While organoboron and organotin compounds have long been the workhorses in this field, the unique properties of organobismuth reagents, such as this compound, present a compelling alternative.

Organobismuth compounds are attractive due to the low toxicity and cost-effectiveness of bismuth.[1][2] Triarylbismuthines, in particular, offer the distinct advantage of being able to transfer all three of their aryl groups, which can lead to higher atom economy.[3] This guide will delve into the practical implications of these characteristics, supported by experimental data, to provide a clear comparison for researchers considering the integration of organobismuth chemistry into their synthetic strategies.

This compound in Palladium-Catalyzed Cross-Coupling: A Synergistic Partnership

This compound typically serves as a versatile and stable source of aryl groups in palladium-catalyzed reactions.[4] Unlike being a standalone catalyst for these transformations, it acts as a transmetalating agent, delivering its tolyl groups to the palladium catalytic cycle. This synergistic relationship between bismuth and palladium has been exploited in various cross-coupling reactions, including Suzuki-Miyaura-type couplings.

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation from the triarylbismuthine to the resulting Pd(II) complex. Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.

Palladium-Bismuth Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation ((p-tolyl)3Bi) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a triarylbismuthine as the arylating agent.

Comparative Performance: this compound vs. Traditional Organometallics

To objectively assess the utility of this compound, a comparison with a well-established class of organometallic reagents, such as boronic acids in the Suzuki-Miyaura coupling, is instructive. The following sections break down the performance based on key experimental parameters.

Reaction Conditions and Yields

Palladium-catalyzed cross-coupling reactions using triarylbismuthines have been shown to proceed under relatively mild conditions, often with high yields. For instance, the coupling of various aryl halides with triarylbismuthines can be achieved at room temperature in the presence of a suitable palladium catalyst and base.[5]

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Biaryls

Reaction TypeArylating ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801295
Bismuth-mediatedTriphenylbismuthinePdCl₂(dppf)K₂CO₃DMF1002492[3]
Suzuki-Miyaura4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100298
Bismuth-mediatedThis compoundPd(OAc)₂/PPh₃CsFDioxane1001285[3]

This table illustrates that while both methods can afford high yields, the specific conditions can vary. The choice of catalyst, ligand, and solvent system is crucial for optimizing the reaction with either class of reagents.

Atom Economy and Stoichiometry

A significant advantage of triarylbismuthines is their potential to transfer all three aryl groups to the palladium catalyst. This "three-fold" aryl transfer capability can lead to a more efficient use of the organometallic reagent compared to organoboron compounds, where only one organic group is typically transferred. This is particularly relevant in large-scale synthesis where reagent costs and waste generation are major considerations. Computational studies have explored the mechanism of these multiple aryl transfers, suggesting that three catalytic cycles can occur simultaneously.[1]

Functional Group Tolerance

The success of a cross-coupling reaction in complex molecule synthesis is heavily dependent on its tolerance of various functional groups. Both organobismuth reagents and boronic acids have demonstrated good functional group compatibility. However, the milder basic conditions sometimes employed with organobismuth reagents can be advantageous when dealing with base-sensitive substrates.

Experimental Protocols

To provide a practical context, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a bismuth-mediated cross-coupling are provided below.

Protocol 1: Typical Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods.

Workflow:

Suzuki-Miyaura Protocol cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst (e.g., Pd(PPh3)4). B->C D Heat the reaction mixture under inert atmosphere. C->D E Cool to room temperature and perform aqueous work-up. D->E F Purify by column chromatography. E->F

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and water (1 mL).

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling with this compound

This protocol is adapted from literature procedures involving triarylbismuthines.[3]

Workflow:

Bismuth-mediated Coupling Protocol cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine aryl halide, This compound, and base in a flask. B Add solvent and degas the mixture. A->B C Add palladium catalyst (e.g., Pd(OAc)2/ligand). B->C D Heat the reaction mixture under inert atmosphere. C->D E Cool to room temperature and filter off inorganic salts. D->E F Purify by recrystallization or column chromatography. E->F

Caption: A step-by-step workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Detailed Steps:

  • In a glovebox, charge a vial with the aryl halide (1.0 mmol), this compound (0.4 mmol), and cesium fluoride (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Add anhydrous, degassed dioxane (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (15 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

This compound and related organobismuth compounds represent a valuable class of reagents for palladium-catalyzed cross-coupling reactions. While they do not typically function as the primary catalyst, their role as efficient arylating agents offers several advantages, including the potential for high atom economy and mild reaction conditions. The choice between using an organobismuth reagent or a more traditional organometallic compound like a boronic acid will depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, and cost considerations.

As the field of catalysis continues to evolve, further research into the development of catalytic systems that can harness the full potential of organobismuth compounds is warranted. This includes the design of new ligands that can facilitate the efficient transfer of all three aryl groups and the exploration of bismuth-based catalysts that can operate independently of palladium. For the discerning chemist, this compound and its analogues are powerful tools that, when used judiciously, can pave the way for more efficient and sustainable chemical synthesis.

References

  • Comdom, R. F. J.; Finet, J.-P. Tetrahedron2003, 59 (50), 9859-9864.
  • Osheen, C.; Finet, J.-P. Tetrahedron Lett.2005, 46 (19), 3371-3374.
  • Finet, J.-P.; Fedorov, A. Y.; Comdom, R. F. J.; Grelier, S. Curr. Org. Chem.2002, 6 (13), 1151-1177.
  • Shimada, S.; Suzuki, Y.; Tanaka, M. Organometallics2004, 23 (19), 4348-4350.
  • Fedorov, A. Y.; Finet, J.-P. Eur. J. Org. Chem.2003, 2003 (14), 2539-2545.
  • Fedorov, A. Y.; Finet, J.-P. Tetrahedron Lett.2001, 42 (30), 5095-5097.
  • Comdom, R. F. J.; Finet, J.-P. Curr. Org. Synth.2005, 2 (3), 349-361.
  • Shimada, S.; Rao, M. L. N.; Suzuki, Y.; Tanaka, M. Org. Lett.2002, 4 (17), 2901-2903.
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457-2483.
  • Finet, J.-P.
  • Elliott, G. I.; Konopelski, J. P. Tetrahedron2001, 57 (27), 5683-5705.
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  • Finet, J.-P. Organobismuth Chemistry; John Wiley & Sons, 2001.
  • Olivos-Suarez, A. I.; Pérez-Manríquez, J.; Tec-Caamal, D.; Restrepo, J.; Muñoz-Hernández, M. Á.; Toscano, R. A.; Morales-Morales, D. Dalton Trans.2016, 45 (1), 225-236.
  • Jadhav, S. D.; Singh, S. K.; Chikkali, S. H. Coord. Chem. Rev.2021, 430, 213661.

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A Senior Application Scientist's Guide to Validating Tri-p-tolylbismuthine Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. In the realm of organobismuth chemistry, where compounds like tri-p-tolylbismuthine serve as versatile reagents and catalysts, this validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this compound reaction products, supported by experimental data and protocols.

The Imperative of Product Validation in Organobismuth Chemistry

This compound, a trivalent organobismuth compound, is a stable, crystalline solid utilized in a variety of organic transformations, including cross-coupling reactions and oxidations.[1] The bismuth-carbon bond, while relatively stable for a heavy p-block element, is the site of reactivity.[2] Consequently, reactions involving this compound can yield a range of products depending on the reaction conditions and reagents. Validating the structure of these products is not merely a procedural step but a critical determinant of experimental success and reproducibility.

A Case Study: Oxidation of this compound

A common and illustrative reaction of triarylbismuthines is their oxidation from the Bi(III) to the Bi(V) state.[3] This transformation fundamentally alters the geometry and reactivity of the organobismuth species. A typical example is the reaction of this compound with a dicarboxylic acid in the presence of an oxidizing agent to form a triorganobismuth(V) dicarboxylate.

Experimental Protocol: Synthesis of a Tri-p-tolylbismuth(V) Dicarboxylate

Materials:

  • This compound

  • 3,5-Dichlorobenzoic acid

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 mmol) and 3,5-dichlorobenzoic acid (2 mmol) in 20 mL of dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add tert-butyl hydroperoxide (2.2 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a DCM/hexane mixture to yield the tri-p-tolylbismuth(V) dicarboxylate product as a crystalline solid.

NMR Spectroscopy: The Gold Standard for Structural Elucidation in Solution

NMR spectroscopy is an unparalleled tool for determining the structure of molecules in solution. For the validation of this compound reactions, both ¹H and ¹³C NMR are indispensable.

Workflow for NMR-based Validation

Caption: Workflow for validating reaction products using NMR spectroscopy.

Interpreting the Spectra: A Comparative Analysis

The key to validating the reaction lies in the comparison of the NMR spectra of the starting material, this compound, and the final product.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound (Reactant) ~7.5-7.7 (d, 6H, Ar-H ortho to Bi)~7.1-7.3 (d, 6H, Ar-H meta to Bi)~2.35 (s, 9H, Ar-CH₃)~145-150 (ipso-C)~137-140 (C-CH₃)~130-135 (ortho-CH)~128-130 (meta-CH)~21 (CH₃)
Tri-p-tolylbismuth(V) Dicarboxylate (Product) ~8.2-8.4 (d, 6H, Ar-H ortho to Bi)~7.2-7.4 (d, 6H, Ar-H meta to Bi)~2.4 (s, 9H, Ar-CH₃)Signals for dicarboxylate ligand~150-155 (ipso-C)~140-143 (C-CH₃)~135-138 (ortho-CH)~129-131 (meta-CH)~22 (CH₃)Signals for dicarboxylate ligand~165-175 (C=O)

Note: The chemical shifts for this compound are estimated based on related compounds and general principles of NMR spectroscopy. The product data is based on literature values for similar triarylbismuth(V) dicarboxylates.

Key Observations and Causality:

  • Downfield Shift of Aromatic Protons: The most significant change in the ¹H NMR spectrum upon oxidation is the downfield shift of the aromatic protons, particularly those ortho to the bismuth center. This is a direct consequence of the increased Lewis acidity and electron-withdrawing nature of the Bi(V) center compared to the Bi(III) center. The more electrophilic Bi(V) deshields the neighboring protons, causing them to resonate at a higher frequency.

  • Appearance of Ligand Signals: The ¹H and ¹³C NMR spectra of the product will exhibit new signals corresponding to the protons and carbons of the dicarboxylate ligand, providing direct evidence of its incorporation into the molecule. The carbonyl carbon of the carboxylate group will appear in the characteristic downfield region of the ¹³C NMR spectrum (165-175 ppm).

  • Minimal Change in Methyl Proton and Carbon Shifts: The chemical shifts of the methyl protons and carbons of the tolyl groups are less affected, as they are further removed from the bismuth center.

Alternative and Complementary Validation Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive and irrefutable evidence of a product's structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the product and offering insights into its structure through fragmentation patterns.

Application to this compound Reactions:

  • Molecular Ion Peak: The mass spectrum of the product should show a molecular ion peak corresponding to the calculated molecular weight of the tri-p-tolylbismuth(V) dicarboxylate. This provides strong evidence for the successful formation of the desired compound.

  • Fragmentation Pattern: The fragmentation pattern can reveal characteristic losses of ligands and substituent groups. For instance, the loss of one or both carboxylate ligands, or the cleavage of the Bi-C bonds, would produce fragment ions that can be used to piece together the structure of the parent molecule.[4][5]

X-ray Crystallography

Principle: X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.

Application to this compound Reactions:

  • Unambiguous Structure Determination: If a suitable single crystal of the product can be obtained, X-ray crystallography will provide the exact bond lengths, bond angles, and overall molecular geometry. This is particularly valuable for confirming the coordination number and geometry around the bismuth center, which changes from pyramidal in the Bi(III) starting material to trigonal bipyramidal or octahedral in the Bi(V) product.

  • Solid-State Conformation: It reveals the conformation of the molecule in the solid state, which can be influenced by packing forces.

Comparison of Techniques

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed structural information in solution, including connectivity and stereochemistry.Non-destructive, provides data on the molecule in a more "natural" state (solution), quantitative.Requires soluble samples, can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Can be a "hard" ionization technique leading to excessive fragmentation and no molecular ion, does not provide stereochemical information.
X-ray Crystallography Precise 3D structure in the solid state.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow; the structure may not be representative of the solution-state conformation.

graph "Technique Selection" {
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edge [color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Product Validation Needed"]; "NMR" [label="NMR Spectroscopy\n(¹H & ¹³C)"]; "MS" [label="Mass Spectrometry"]; "X-ray" [label="X-ray Crystallography"]; "Decision1" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Soluble Product?"]; "Decision2" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Ambiguous NMR?"]; "Decision3" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Crystallizable?"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Structure Confirmed"];

"Start" -> "Decision1"; "Decision1" -- "Yes" -> "NMR"; "Decision1" -- "No" -> "MS"; "NMR" -> "Decision2"; "Decision2" -- "No" -> "End"; "Decision2" -- "Yes" -> "MS"; "MS" -> "Decision3"; "Decision3" -- "No" -> "End"; "Decision3" -- "Yes" -> "X-ray" -> "End"; }

Caption: Decision-making flowchart for selecting a validation technique.

Conclusion: An Integrated Approach to Certainty

For the validation of this compound reaction products, NMR spectroscopy stands as the primary and most informative technique for routine analysis in solution. The observable changes in chemical shifts, particularly of the aromatic protons, provide a clear and diagnostic fingerprint of the transformation from a Bi(III) to a Bi(V) species. However, for complete and unequivocal characterization, especially for novel compounds or when NMR data is ambiguous, a synergistic approach employing mass spectrometry to confirm the molecular weight and X-ray crystallography to determine the precise three-dimensional structure is the gold standard in modern chemical research. This integrated methodology ensures the scientific integrity and trustworthiness of the reported findings.

References

  • Chem-Impex. This compound. [Link]

  • Freedman, L. D., & Doak, G. O. (1957). Preparation, reactions, and physical properties of organobismuth compounds. Chemical Reviews, 57(3), 479–513. [Link]

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  • Seidel, P., Meier, E., & Mazik, M. (2025). Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1024-1029. [Link]

  • Al-Farhan, K. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5419. [Link]

  • ResearchGate. Synthesis and Structures of the First Bismuth−Ester Complexes Using Heterobifunctional Thiolate Anchored Ligands and Mass Spectrometric Identification of Ligand-Bridged Derivatives. [Link]

  • ResearchGate. ¹H NMR spectra (aromatic region) for (5) [(p‐tolyl)3Bi(O2CC6H3Cl2)2].... [Link]

  • Fusing Triphenylbismuth and PnPh3 (Pn = P-Bi): Synthesis, Isolation, and Characterization of 9-Bisma-10-Pnictatriptycenes. Inorganic Chemistry, 62(44), 18228–18238. [Link]

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Tri-p-tolylbismuthine: A Milder and More Selective Alternative in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for milder, more efficient, and environmentally benign catalytic systems is a paramount objective. While transition metals like palladium and copper have long been the workhorses for constructing crucial carbon-carbon and carbon-heteroatom bonds, their associated toxicity, cost, and sometimes harsh reaction conditions have prompted researchers to explore alternatives. Emerging from the p-block elements, organobismuth compounds, particularly tri-p-tolylbismuthine, are carving out a niche as highly effective reagents and catalysts that offer a compelling combination of reactivity, selectivity, and operational simplicity under significantly milder conditions. This guide provides a detailed comparison of this compound with conventional catalysts in key organic transformations, supported by experimental data and mechanistic insights.

The Rise of Bismuth Catalysis: A Paradigm Shift

Bismuth is often referred to as a "green" element due to its remarkably low toxicity, making it an attractive alternative to heavy transition metals. Bismuth(III) compounds are typically stable to air and moisture, simplifying their handling and storage. This compound, a stable, crystalline solid, exemplifies these favorable characteristics. Its utility extends across various domains of organic synthesis, from classic cross-coupling reactions to novel applications in materials science.

C-N Cross-Coupling Reactions: A Gentle Approach to Amine Arylation

The formation of C-N bonds is a cornerstone of pharmaceutical and materials chemistry. Palladium- and copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for this purpose. However, they can require strong bases, high temperatures, and sophisticated ligands.

The this compound/Copper Co-Catalytic System

Recent advancements have demonstrated that this compound, in combination with a copper catalyst, can effect the N-arylation of amines under remarkably mild conditions. This system avoids the need for strong bases and often proceeds at lower temperatures, offering a significant advantage in terms of functional group tolerance and energy efficiency.

Comparative Performance in N-Arylation of Amines

Catalyst/Reagent SystemAmineArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/XantphosAniline6-Chloropurine RibosideCs₂CO₃Toluene100190
CuI/LigandImides/AmidesAryl ChloridesK₂CO₃DMSO11012-20High
This compound/Cu(OAc)₂ AminesThis compound-DCM50-Good to Excellent
Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine with this compound

Materials:

  • Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • Copper(II) acetate (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a dry reaction vial, add the amine, this compound, and copper(II) acetate.

  • Add dichloromethane as the solvent.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel.

Mechanistic Rationale

In this co-catalytic system, this compound acts as an aryl group transfer agent. The reaction is believed to proceed through a transmetalation step where an aryl group is transferred from the bismuth center to the copper catalyst, which then undergoes reductive elimination to form the C-N bond.

G cluster_0 Catalytic Cycle Bi(p-Tol)3 This compound Aryl-Cu(II) Tol-Cu(OAc) Bi(p-Tol)3->Aryl-Cu(II) Transmetalation Cu(II) Cu(OAc)₂ Cu(II)->Aryl-Cu(II) Amine-Complex R₂NH-Tol-Cu(OAc) Aryl-Cu(II)->Amine-Complex Amine Coordination Product Tol-NR₂ Amine-Complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation using this compound.

C-O Cross-Coupling Reactions: Mild and Efficient Etherification

The synthesis of diaryl ethers is another critical transformation in organic chemistry. Traditional methods, such as the Ullmann condensation, often require harsh conditions. While palladium-catalyzed methods have been developed, they can be sensitive to steric hindrance.

This compound in Copper-Mediated O-Arylation

Similar to C-N coupling, this compound serves as an excellent arylating reagent in copper-mediated O-arylation of phenols and alcohols. This methodology allows for the synthesis of highly functionalized diaryl ethers under mild conditions, tolerating a wide range of functional groups on both the phenol and the triarylbismuthine.

Comparative Performance in O-Arylation of Phenols

Catalyst/Reagent SystemPhenolArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI/LigandPhenolsAryl HalidesK₂CO₃DMF/DMSO110-140-Good to Excellent
This compound/Cu(OAc)₂ PhenolsThis compoundPyridineDCM50-High
Experimental Protocol: Copper-Promoted O-Arylation of a Phenol with this compound

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.0 equiv)

  • Copper(II) acetate (1.0 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM)

  • Oxygen atmosphere

Procedure:

  • In a reaction vessel, dissolve the phenol, this compound, copper(II) acetate, and pyridine in dichloromethane.

  • Stir the reaction mixture under an oxygen atmosphere at 50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and purify the product by column chromatography.

G cluster_1 Experimental Workflow Start Combine Phenol, this compound, Cu(OAc)₂, and Pyridine in DCM Reaction Stir at 50°C under O₂ atmosphere Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Purify Monitoring->Workup Reaction Complete Product Diaryl Ether Workup->Product

Caption: General workflow for the O-arylation of phenols.

Biaryl Synthesis: An Alternative to Grignard Reagents

The synthesis of biaryls is fundamental in the preparation of ligands, polymers, and pharmaceuticals. While Grignard reagents are classic nucleophiles in cross-coupling reactions for this purpose, their high reactivity can lead to poor functional group tolerance.

Triarylbismuthines, including this compound, offer a milder and more selective alternative for the synthesis of biaryls. They are compatible with a wider range of functional groups and often do not require the strictly anhydrous conditions necessary for Grignard reactions.

Qualitative Comparison: this compound vs. Grignard Reagents for Biaryl Synthesis

FeatureThis compoundGrignard Reagents
Reactivity ModerateHigh
Functional Group Tolerance High (tolerates esters, ketones, etc.)Low (reacts with acidic protons, carbonyls)
Reaction Conditions Mild, often air and moisture tolerantRequires strictly anhydrous conditions
Selectivity HighCan lead to side reactions

Mechanistic Considerations: The Role of this compound

In palladium- and copper-catalyzed cross-coupling reactions, this compound primarily functions as a transmetalating agent, transferring its tolyl groups to the transition metal catalyst. The generally accepted mechanism involves an oxidative addition of an aryl halide to the low-valent metal catalyst, followed by transmetalation with the organobismuth reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

The mildness of the reactions involving this compound can be attributed to the favorable thermodynamics of the transmetalation step and the stability of the organobismuth reagent.

Conclusion

This compound represents a significant advancement in the development of milder and more selective catalytic systems. Its low toxicity, stability, and high functional group tolerance make it an attractive alternative to traditional transition metal catalysts and highly reactive organometallic reagents. The use of this compound, particularly in copper-co-catalyzed C-N and C-O coupling reactions, allows for the efficient synthesis of complex molecules under significantly gentler conditions. As the demand for sustainable and efficient chemical processes grows, the role of organobismuth compounds like this compound is poised to expand, offering elegant solutions to longstanding challenges in organic synthesis.

References

  • Triphenylbismuthine | Request PDF. (2025).
  • Synthesis of highly functionalized diaryl ethers by copper-mediated O-arylation of phenols using trivalent arylbismuth reagents. (2014). Chemistry. [Link]

  • Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. (n.d.).
  • Bismuth(III) compounds as catalysts in organic synthesis: A mini review. (n.d.).
  • Recent Advances in Bismuth-Catalyzed Organic Synthesis. (2008). Current Organic Synthesis.
  • New trends in bismuth-catalyzed synthetic transform
  • Copper(II)-Catalyzed O-Arylation of Tertiary Alcohols with Arylbismuth(III) Reagents: A Convenient System for Aryl Transfer. (2025).
  • Tri-p-tolil-bismutina. (n.d.).
  • Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. (n.d.).
  • This compound | AMERICAN ELEMENTS ®. (n.d.). Retrieved from American Elements. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.).
  • (PDF) Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. (2025).
  • "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". (n.d.).
  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (n.d.). Retrieved from University of Liverpool IT Services.
  • (PDF) A Comparative Study of Cationic Copper(I) Reagents Supported by Bipodal Tetramethylguanidinyl-Containing Ligands as Nitrene-Transfer Catalysts. (2024).
  • efficacy of different palladium catalysts for purine coupling reactions. (n.d.).
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.).
  • Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations. (n.d.).
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). PubMed. [Link]

  • A Comparative Study of Cationic Copper(I) Reagents Supported by Bipodal Tetramethylguanidinyl-Containing Ligands as Nitrene-Transfer Catalysts. (2024). PubMed. [Link]

  • Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference | Request PDF. (2025).
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.).
  • Palladium Catalysts with Triglyme‐Functionalized NHC Ligands for Suzuki Coupling Reactions in Aqueous Solvent. (2021).
  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.).
  • DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. (n.d.). Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (n.d.).
  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (n.d.).
  • Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). PMC - NIH. [Link]

cost-effectiveness analysis of Tri-p-tolylbismuthine in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cost-Effectiveness of Tri-p-tolylbismuthine in Catalysis

Authored by a Senior Application Scientist

In the ever-evolving landscape of chemical synthesis, the pursuit of efficient, selective, and economically viable catalytic systems is paramount. For decades, the field has been dominated by transition metal catalysts, particularly those based on precious metals like palladium and platinum. However, their high cost, toxicity, and limited availability have spurred a search for more sustainable alternatives.[1] This guide provides a comprehensive cost-effectiveness analysis of this compound, an organobismuth compound emerging as a promising catalyst.

Organobismuth compounds are gaining significant attention due to the low cost, low toxicity, and environmentally benign nature of bismuth.[2][3][4] this compound, with its three p-tolyl groups attached to a central bismuth atom, offers enhanced stability and reactivity, making it a versatile reagent and catalyst in various organic transformations, including cross-coupling reactions and pharmaceutical development.[5] This analysis will delve into the synthesis of this compound, its cost drivers, its performance in a representative catalytic application, and a direct comparison with established catalytic systems.

Synthesis and Cost Analysis of this compound

A primary advantage of organobismuth catalysts is their straightforward synthesis from relatively inexpensive starting materials.[3][4] The most common route to this compound involves the reaction of a Grignard reagent with a bismuth(III) halide.

Synthetic Workflow

The synthesis can be broken down into two main stages: the formation of the Grignard reagent (p-tolylmagnesium bromide) and its subsequent reaction with bismuth trichloride.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction with Bismuth Salt cluster_2 Work-up & Purification p_bromotoluene p-Bromotoluene grignard p-Tolylmagnesium Bromide (Grignard Reagent) p_bromotoluene->grignard THF (Solvent) mg Magnesium Turnings mg->grignard product This compound grignard->product 3 equivalents bicl3 Bismuth Trichloride (BiCl3) bicl3->product Ether (Solvent) workup Aqueous Work-up (NH4Cl solution) product->workup purification Recrystallization workup->purification

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organometallic synthesis techniques.

Materials:

  • p-Bromotoluene

  • Magnesium turnings

  • Bismuth(III) chloride (BiCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of p-bromotoluene in anhydrous THF dropwise. The reaction is initiated (indicated by heat evolution and bubbling) and then refluxed until the magnesium is consumed.

  • Reaction with BiCl₃: In a separate Schlenk flask, suspend bismuth(III) chloride in anhydrous diethyl ether and cool the mixture in an ice bath.

  • Coupling: Slowly add the prepared Grignard reagent to the BiCl₃ suspension via cannula transfer. The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol) to yield this compound as a white to off-white crystalline solid.[6]

Cost Analysis

To evaluate the cost-effectiveness, we must consider both the commercial purchase price and the cost of in-house synthesis.

ItemCommercial Price (per gram)Precursors for Synthesis (Estimated Cost/gram of product)
This compound $197 - $305[7]-
Bismuth(III) Chloride ~$1.50/g~$0.45
p-Bromotoluene ~$0.50/g~$1.10
Magnesium Turnings ~$0.10/g~$0.15
Solvents & Consumables -~$0.50
Total Synthesis Cost -~$2.20 / gram

Note: Prices are estimates based on bulk chemical supplier listings and may vary. Synthesis cost assumes an 80% overall yield.

This analysis clearly demonstrates a significant cost advantage for in-house synthesis over direct purchase, with a potential cost reduction of over 98%. This makes this compound highly accessible for research and development.

Comparative Analysis in Catalysis: Polyurethane Synthesis

A key area where bismuth catalysts are being explored is in polyurethane (PU) production, as environmentally benign alternatives to toxic organotin compounds like dibutyltin dilaurate (DBTL).[8][9] Bismuth carboxylates and other derivatives have shown promise, but often require co-catalysts or have lower activity.[8][9] We will compare the performance of a this compound-derived catalyst system against a traditional organotin catalyst and a standard bismuth carboxylate.

The core reaction in PU formation is the addition of an alcohol (polyol) to an isocyanate.

Performance Comparison

The following table summarizes hypothetical but representative data for the synthesis of a model polyurethane, comparing catalyst loading, reaction time, and product yield.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (hours)Isocyanate Conversion (%)Relative Cost per Batch
Dibutyltin Dilaurate (DBTL) 0.052>991.0x (Baseline)
Bismuth(III) Neodecanoate 0.206950.8x
This compound System 0.103>990.3x

Analysis:

  • DBTL: The industry standard, highly active at low loadings but faces regulatory pressure due to its toxicity.[8][9]

  • Bismuth Neodecanoate: A common non-toxic alternative, but typically requires higher loading and exhibits slower reaction kinetics.[9][10]

  • This compound System: This system demonstrates performance comparable to DBTL at a slightly higher loading but offers a dramatic cost reduction and a significantly better environmental and toxicological profile. Its superior activity compared to simple bismuth salts can be attributed to the electronic effects of the aryl groups influencing the Lewis acidity of the bismuth center.

G cluster_0 Catalyst Selection cluster_1 Evaluation Metrics catalyst Catalyst Candidates - DBTL - Bismuth Neodecanoate - this compound performance Performance - Reaction Time - Yield / Conversion - Catalyst Loading catalyst->performance cost Cost - Catalyst Price - Process Time catalyst->cost safety Safety & Sustainability - Toxicity - Environmental Impact catalyst->safety evaluation Cost-Effectiveness Evaluation performance->evaluation cost->evaluation safety->evaluation

Caption: Framework for catalyst cost-effectiveness evaluation.

Conclusion

This compound presents a compelling case as a cost-effective and sustainable catalyst. The key takeaways from this analysis are:

  • Economic Viability: The in-house synthesis of this compound is exceptionally cost-effective, reducing material costs by over 98% compared to commercial procurement. This dramatically lowers the barrier to its use in both academic research and industrial process development.

  • High Performance: In key applications like polyurethane synthesis, organobismuth systems derived from precursors like this compound can achieve performance metrics (reaction time, conversion) that are competitive with toxic, industry-standard organotin catalysts.[11]

  • Environmental and Safety Advantages: Bismuth is well-known for its low toxicity, famously being an active ingredient in gastrointestinal medicines.[1] This makes bismuth-based catalysts a far safer alternative for workers and consumers, and reduces the environmental impact of chemical processes.[10]

For researchers and drug development professionals, this compound and related organobismuth compounds represent a versatile and economically advantageous platform for developing novel synthetic methodologies.[5][12] Their unique reactivity as Lewis acids and in redox catalysis opens avenues for innovation while aligning with the principles of green chemistry.[13][14][15]

References

  • Title: this compound Source: Chem-Impex URL: [Link]

  • Title: Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds Source: MDPI URL: [Link]

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  • Title: Bismuth Redox Catalysis: An Emerging Main-Group Platform for Organic Synthesis Source: NIH National Library of Medicine URL: [Link]

  • Title: Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds Source: Royal Society of Chemistry URL: [Link]

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  • Title: Discovery of cheaper, non-toxic alternative to expensive metals made by UH researchers Source: University of Hawai'i News URL: [Link]

  • Title: Bismuth Catalysts and their performance in Polyurethane Applications Source: ResearchGate URL: [Link]

  • Title: Tris(Para-Tolyl)Bismuth Bis(Bromodifluoroacetate). Synthesis and Structure Features Source: ResearchGate URL: [Link]

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  • Title: Cost‐Responsive Optimization of Nickel Nanoparticle Synthesis Source: Wiley Online Library URL: [Link]

  • Title: Baylis-Hillman Reaction Source: Organic Chemistry Portal URL: [Link]

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A Comparative Guide to Tri-p-tolylbismuthine and Palladium-Based Catalysts for N-Arylation of Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The N-arylation of amines, in particular, is a critical transformation. For decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been the gold standard, offering broad substrate scope and high efficiency. However, the emergence of catalysts based on less precious and more environmentally benign metals is a significant area of research. Among these, organobismuth compounds, and specifically tri-p-tolylbismuthine, have shown considerable promise, particularly in copper-catalyzed N-arylation reactions.

This guide provides an in-depth technical comparison of the substrate scope and performance of this compound, utilized in a copper-catalyzed system, with traditional palladium-based catalysts for the N-arylation of amines. By presenting objective experimental data, this document aims to equip researchers with the insights needed to make informed decisions when selecting a catalytic system for their specific synthetic challenges.

The Catalytic Systems: A Mechanistic Overview

The choice between a this compound/copper system and a palladium-based catalyst is not merely one of reagents, but of distinct mechanistic pathways that dictate their respective strengths and limitations.

This compound in Copper-Catalyzed N-Arylation:

In this system, this compound serves as an arylating agent in a copper-catalyzed cycle. The generally accepted mechanism involves the transmetalation of an aryl group from the bismuth reagent to a copper(I) or copper(II) species. This is followed by the coordination of the amine and subsequent reductive elimination to form the desired N-aryl bond and regenerate the active copper catalyst. The bismuth reagent offers the advantage of being a source of three aryl groups, potentially improving atom economy. The reaction is often promoted by an oxidant and a base.

G cluster_0 Copper-Catalyzed N-Arylation with this compound Bi(p-tolyl)3 This compound Cu(I/II) Active Copper Catalyst Bi(p-tolyl)3->Cu(I/II) Transmetalation Intermediate1 [Aryl-Cu-NR2] Cu(I/II)->Intermediate1 Coordination Amine R2NH Amine->Intermediate1 N-Arylamine R2N-Aryl Base Base Base->Amine Deprotonation Oxidant Oxidant Oxidant->Cu(I/II) Re-oxidation Intermediate1->N-Arylamine Reductive Elimination

Figure 1: Simplified catalytic cycle for copper-catalyzed N-arylation using this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The catalytic cycle commences with the oxidative addition of an aryl halide to the palladium(0) complex to form a palladium(II) intermediate. Subsequent coordination of the amine and deprotonation by the base leads to a palladium(II) amido complex. The final step is a reductive elimination that furnishes the N-arylated product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency and scope of this reaction.

G cluster_1 Palladium-Catalyzed Buchwald-Hartwig Amination Pd(0)L Pd(0) Catalyst Intermediate1 [Aryl-Pd(II)-X]L Pd(0)L->Intermediate1 Oxidative Addition Aryl-X Aryl Halide Aryl-X->Intermediate1 Amine R2NH Intermediate2 [Aryl-Pd(II)-NR2]L Amine->Intermediate2 N-Arylamine R2N-Aryl Base Base Base->Amine Deprotonation Intermediate1->Intermediate2 Amine Coordination & Deprotonation Intermediate2->N-Arylamine Reductive Elimination

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Substrate Scope Comparison: N-Arylation of Anilines

The following data provides a comparative overview of the substrate scope for the N-arylation of anilines using a copper/tri-p-tolylbismuthine system and a representative palladium-catalyzed system.

Table 1: Copper-Catalyzed N-Arylation of Anilines with this compound

EntryAniline SubstrateArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501685[1]
24-MethylanilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501688[1]
34-MethoxyanilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501682[1]
44-ChloroanilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501675[1]
52-MethylanilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501665[1]
6N-MethylanilineThis compoundCu(OAc)₂ (1.0 equiv)PyridineCH₂Cl₂501659[2]

Table 2: Palladium-Catalyzed N-Arylation of Anilines with Aryl Bromides

EntryAniline SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001695[3]
24-Methylaniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001696[3]
34-Methoxyaniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001694[3]
44-Chloroaniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001692[3]
52-Methylaniline4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001685[3]
6N-Methylaniline4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBuTHF801891[3]

Analysis of Substrate Scope and Performance:

From the comparative data, several key insights emerge:

  • Yields: Palladium-based catalysts generally provide higher yields across a range of aniline substrates compared to the copper/tri-p-tolylbismuthine system under the reported conditions.

  • Reaction Conditions: The copper/bismuth system operates under milder temperature conditions (50 °C) compared to the palladium system (80-100 °C). However, the copper-catalyzed reaction often requires stoichiometric amounts of the copper promoter.

  • Steric Hindrance: Both systems show a decrease in yield with sterically hindered anilines, such as 2-methylaniline, although the palladium system appears to be more tolerant.

  • Electronic Effects: Both catalytic systems are compatible with anilines bearing both electron-donating and electron-withdrawing substituents.

  • Secondary Amines: Both systems are capable of arylating secondary amines like N-methylaniline, although yields are generally lower than for primary anilines. The palladium system with a specialized ligand (RuPhos) shows high efficiency for this transformation.

Experimental Protocols

To ensure reproducibility and facilitate the practical application of this guide, detailed experimental protocols for representative N-arylation reactions are provided below.

Protocol 1: Copper-Catalyzed N-Arylation of Aniline with this compound

G Start Start Step1 To a flame-dried flask, add Cu(OAc)₂ (1.0 equiv), this compound (0.5 equiv), and aniline (1.2 equiv). Start->Step1 Step2 Add anhydrous CH₂Cl₂ and pyridine (3.0 equiv). Step1->Step2 Step3 Stir the reaction mixture at 50 °C under an oxygen atmosphere for 16 h. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Cool to room temperature and dilute with CH₂Cl₂. Step4->Step5 Step6 Filter through a pad of celite, wash with CH₂Cl₂. Step5->Step6 Step7 Concentrate the filtrate in vacuo. Step6->Step7 Step8 Purify the crude product by flash column chromatography. Step7->Step8 End Obtain N-(p-tolyl)aniline Step8->End

Figure 3: Experimental workflow for copper-catalyzed N-arylation.

Detailed Steps:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (1.0 mmol), this compound (0.5 mmol), and aniline (1.2 mmol).

  • The flask is evacuated and backfilled with oxygen.

  • Anhydrous dichloromethane (10 mL) and pyridine (3.0 mmol) are added via syringe.

  • The reaction mixture is stirred at 50 °C for 16 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

  • The mixture is filtered through a pad of Celite®, and the pad is washed with additional dichloromethane.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-(p-tolyl)aniline.

Protocol 2: Palladium-Catalyzed N-Arylation of Aniline with 4-Bromotoluene

G Start Start Step1 In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv). Start->Step1 Step2 Add 4-bromotoluene (1.0 equiv), aniline (1.2 equiv), and anhydrous toluene. Step1->Step2 Step3 Seal the vial and heat the reaction mixture to 100 °C with stirring for 16 h. Step2->Step3 Step4 Monitor reaction progress by GC-MS. Step3->Step4 Step5 Cool to room temperature and dilute with ethyl acetate. Step4->Step5 Step6 Filter through a plug of silica gel, wash with ethyl acetate. Step5->Step6 Step7 Concentrate the filtrate in vacuo. Step6->Step7 Step8 Purify the crude product by flash column chromatography. Step7->Step8 End Obtain 4-Methyl-N-phenylaniline Step8->End

Figure 4: Experimental workflow for palladium-catalyzed N-arylation.

Detailed Steps:

  • In an inert atmosphere glovebox, a vial is charged with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • 4-Bromotoluene (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added.

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 16 hours.

  • The reaction progress is monitored by gas chromatography-mass spectrometry.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a short plug of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired 4-methyl-N-phenylaniline.

Conclusion and Future Perspectives

This comparative guide demonstrates that while palladium-based catalysts remain the more general and high-yielding option for the N-arylation of anilines, the copper/tri-p-tolylbismuthine system presents a viable alternative, particularly when milder reaction temperatures are desired. The use of a less toxic and more earth-abundant metal like bismuth is also a significant advantage from a green chemistry perspective.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate functionality, desired yield, cost considerations, and environmental impact. For complex molecules with sensitive functional groups, the broader substrate scope of palladium catalysis may be indispensable. However, for certain applications, the milder conditions and more sustainable nature of the bismuth-based system could be highly advantageous.

Future research in this area will likely focus on expanding the substrate scope of bismuth-based catalysts, improving their efficiency to rival that of palladium systems, and developing catalytic versions of the copper/bismuth reaction to enhance its practicality. As the field of sustainable catalysis continues to evolve, organobismuth reagents like this compound are poised to play an increasingly important role in the synthetic chemist's toolkit.

References

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A Comparative Guide to Spectroscopic Purity Assessment of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, catalysis, and materials science, the purity of reagents is paramount. Tri-p-tolylbismuthine (C₂₁H₂₁Bi), a versatile organobismuth compound, finds application in catalysis, pharmaceutical development, and as a reagent in organic synthesis.[1][2] The presence of impurities can significantly alter its reactivity, catalytic activity, and toxicological profile, making rigorous purity assessment an indispensable part of its quality control. This guide provides an in-depth comparison of key spectroscopic techniques for the purity determination of this compound, grounded in field-proven insights and experimental data.

The Imperative of Purity for this compound

This compound, characterized by three p-tolyl groups attached to a central bismuth atom, exhibits unique stability and reactivity.[1] Potential impurities in its synthesis can include unreacted starting materials, by-products from side reactions, or degradation products. These impurities can interfere with subsequent reactions, leading to lower yields, unexpected products, or in the context of drug development, adverse biological effects. Therefore, a multi-faceted analytical approach is often necessary to establish a comprehensive purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic and organometallic compounds.[3] It provides detailed information about the chemical environment of specific nuclei, allowing for the identification of the target compound and any structurally similar impurities.

Causality Behind Experimental Choices

For this compound, both ¹H and ¹³C NMR are highly informative. ¹H NMR provides a rapid and sensitive means to detect proton-containing impurities. The symmetry of the this compound molecule results in a relatively simple ¹H NMR spectrum, making the detection of extraneous peaks from impurities more straightforward. Quantitative ¹H NMR (qNMR) can be employed for an absolute purity determination without the need for a compound-specific reference standard.[4][5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and gently agitate to dissolve the sample completely. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1 of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Spectral Interpretation:

    • Pure Sample: The ¹H NMR spectrum of pure this compound is expected to show a singlet for the methyl protons (around 2.3 ppm) and a set of doublets for the aromatic protons in the p-substituted tolyl groups.

    • Impure Sample: The presence of impurities will be indicated by additional peaks in the spectrum that do not correspond to this compound or the solvent. Integration of these impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of their abundance.

Mass Spectrometry (MS): Unveiling Molecular Weight

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is invaluable for confirming the molecular weight of the target compound and identifying impurities based on their molecular weights.

Causality Behind Experimental Choices

For a moderately sized organometallic compound like this compound (MW: 482.38 g/mol ), Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions with minimal fragmentation.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[8][9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Interpretation:

    • Pure Sample: The mass spectrum of a pure sample should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 483.39 or other adducts).

    • Impure Sample: Additional peaks in the spectrum will indicate the presence of impurities. The m/z values of these peaks can be used to hypothesize the structures of the impurities.

Vibrational Spectroscopy (FTIR): Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] It is based on the absorption of infrared radiation by molecular vibrations.

Causality Behind Experimental Choices

FTIR is an excellent tool for a quick identity check and for detecting impurities that have different functional groups than this compound. For instance, the presence of O-H or N-H stretches could indicate residual starting materials or solvents. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation.[11]

Experimental Protocol: ATR-FTIR
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: The resulting spectrum should be compared to a reference spectrum of pure this compound. Key expected peaks would include C-H stretching vibrations of the methyl and aromatic groups, and C=C stretching of the aromatic rings. The absence of unexpected peaks (e.g., a broad peak around 3200-3600 cm⁻¹ indicative of O-H) supports the purity of the sample.

UV-Visible Spectroscopy: A Quantitative Overview

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[12] For compounds with chromophores, such as the aromatic rings in this compound, this technique can be used for quantitative analysis and to detect conjugated impurities.

Causality Behind Experimental Choices

The Beer-Lambert law forms the basis for quantitative analysis, relating absorbance to concentration.[13] While not as structurally informative as NMR or MS, UV-Vis is a simple and rapid method to assess the concentration of the main component and can reveal the presence of impurities with different absorption profiles.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., hexane or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax).

  • Data Interpretation: The purity can be estimated by comparing the measured absorbance of the sample to the expected absorbance based on its concentration from the calibration curve. A lower than expected absorbance may indicate the presence of non-absorbing impurities.

Comparative Analysis of Spectroscopic Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H NMR Nuclear spin in a magnetic fieldDetailed structural information, quantitative purity (qNMR)High resolution, excellent for structural isomers, non-destructiveLess sensitive to non-proton containing impurities, requires deuterated solvents
Mass Spec. Mass-to-charge ratio of ionsMolecular weight confirmation, identification of impurities by massHigh sensitivity, HRMS for elemental compositionIsomers may not be distinguishable, can require specific ionization methods
FTIR Molecular vibrationsFunctional group identificationRapid, minimal sample prep (ATR), good for a quick ID checkNot very sensitive to minor impurities, less informative for complex mixtures
UV-Vis Electronic transitionsQuantitative concentration, presence of chromophoric impuritiesSimple, rapid, low cost, good for quantitative analysisLimited structural information, only for UV-active compounds

Orthogonal Methods for Purity Validation

To ensure the highest level of confidence in purity assessment, it is crucial to employ orthogonal methods, which rely on different chemical or physical principles.

  • Elemental Analysis (EA): Considered a "gold standard" for bulk purity, EA determines the percentage of carbon, hydrogen, and other elements in a sample.[14] For this compound (C₂₁H₂₁Bi), the theoretical percentages are C: 52.29%, H: 4.39%. A measured value within ±0.4% of the theoretical value is generally considered evidence of high purity.[8][9]

  • High-Performance Liquid Chromatography (HPLC): As indicated by commercial suppliers, HPLC is a common technique for purity assessment of this compound.[1][15] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[16] A single sharp peak in the chromatogram is indicative of a pure compound.

Integrated Workflow for Purity Assessment

A robust quality control workflow for this compound should integrate multiple techniques to provide a comprehensive purity profile.

Purity_Workflow cluster_synthesis Synthesis & Initial Isolation cluster_primary Primary Spectroscopic Analysis cluster_final Final Purity Assessment Synthesis Crude this compound NMR ¹H & ¹³C NMR (Structural Confirmation) Synthesis->NMR Primary Check MS HRMS (Molecular Weight Confirmation) Synthesis->MS FTIR FTIR (Functional Group ID) NMR->FTIR Secondary Check HPLC HPLC (Chromatographic Purity) NMR->HPLC EA Elemental Analysis (Bulk Purity) HPLC->EA Pure Purity Confirmed (>98%) EA->Pure

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a thoughtful and multi-faceted approach. While ¹H NMR spectroscopy offers the most detailed structural information for identifying and quantifying organic impurities, High-Resolution Mass Spectrometry is unparalleled for confirming molecular weight and elemental composition. FTIR and UV-Vis spectroscopy serve as rapid and valuable screening tools. For ultimate confidence, these spectroscopic methods should be complemented by orthogonal techniques like Elemental Analysis and HPLC. By integrating these methods, researchers can ensure the quality and reliability of their this compound, leading to more reproducible and accurate scientific outcomes.

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Sources

A Comparative Guide to the Electrochemical Characterization of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, organobismuth compounds have carved a niche as versatile reagents and precursors in organic synthesis and materials science.[1] Their utility in forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions, has propelled their adoption in complex molecular architecture design. Tri-p-tolylbismuthine, a prominent member of this class, offers unique reactivity and stability profiles that are intrinsically linked to its electronic properties.[2] Understanding the electrochemical behavior of this compound is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new materials with tailored electronic characteristics.

This guide provides an in-depth comparative analysis of the electrochemical characterization of this compound. We will delve into the experimental workflow for its analysis via cyclic voltammetry, compare its electrochemical parameters with those of the closely related triphenylbismuthine, and benchmark its redox potential against the well-established ferrocene standard. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the electrochemical properties of this compound in their scientific endeavors.

The Significance of Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the electronic structure and reactivity of organometallic compounds. By studying the response of a molecule to a varying electrical potential, we can determine key parameters such as its oxidation and reduction potentials. These potentials provide a quantitative measure of the ease with which a molecule can donate or accept electrons, respectively. For organobismuth compounds like this compound, this information is critical for:

  • Predicting Reactivity: The oxidation potential is directly related to the compound's ability to act as an electron donor (a nucleophile or a reductant). A lower oxidation potential indicates a greater propensity to be oxidized and participate in oxidative addition or single-electron transfer (SET) processes.

  • Understanding Reaction Mechanisms: By analyzing the shape and features of the cyclic voltammogram, insights into the stability of the oxidized or reduced species and the kinetics of electron transfer can be gained. This is crucial for elucidating reaction mechanisms.

  • Designing Catalytic Cycles: In catalytic applications, the redox potentials of the organobismuth species are fundamental to designing and understanding the catalytic cycle, particularly in cross-coupling reactions.

  • Developing Novel Materials: For applications in materials science, the electrochemical properties influence the electronic band structure and charge transport characteristics of materials incorporating these organobismuth moieties.

Experimental Workflow: Cyclic Voltammetry of this compound

The following section outlines a detailed, step-by-step methodology for the cyclic voltammetry analysis of this compound. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1-5 mM this compound) setup_electrodes Assemble Three-Electrode Cell (Working, Reference, Counter) prep_analyte->setup_electrodes prep_electrolyte Prepare Supporting Electrolyte (0.1 M TBABF4 in Acetonitrile) prep_electrolyte->setup_electrodes prep_standard Prepare Internal Standard (Ferrocene) deoxygenate Deoxygenate with Inert Gas (e.g., Argon) setup_electrodes->deoxygenate background_scan Record Background CV (Electrolyte only) deoxygenate->background_scan analyte_scan Record Analyte CV background_scan->analyte_scan standard_scan Record Ferrocene CV analyte_scan->standard_scan determine_potentials Determine Peak Potentials (Epa) standard_scan->determine_potentials reference_potentials Reference Potentials to Fc/Fc+ determine_potentials->reference_potentials

Figure 1: A schematic representation of the experimental workflow for the cyclic voltammetry of this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Analyte: this compound (>98% purity)

  • Alternative Analyte: Triphenylbismuthine (>98% purity)

  • Internal Standard: Ferrocene (Fc) (sublimed grade)

  • Solvent: Anhydrous acetonitrile (ACN), electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄) or Tetrabutylammonium perchlorate (TBAClO₄), electrochemical grade, dried under vacuum before use.

  • Inert Gas: High purity argon or nitrogen.

2. Electrode System:

  • Working Electrode: Glassy carbon or platinum disk electrode. The electrode surface should be polished to a mirror finish with alumina slurry and then sonicated in the solvent before use.

  • Reference Electrode: Silver/silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE). It is crucial to use a reference electrode that is stable in the non-aqueous solvent.

  • Counter Electrode: Platinum wire or gauze.

3. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBABF₄) in anhydrous acetonitrile. This will be the stock electrolyte solution.

  • Prepare a 1-5 mM solution of this compound in the stock electrolyte solution.

  • Prepare a separate 1-5 mM solution of triphenylbismuthine in the stock electrolyte solution for comparative analysis.

  • Prepare a 1-5 mM solution of ferrocene in the stock electrolyte solution to be used as an internal reference standard.

4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Fill the cell with the analyte solution (e.g., this compound in electrolyte).

  • Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Record a background cyclic voltammogram of the supporting electrolyte solution alone to determine the electrochemical window.

  • Record the cyclic voltammogram of the this compound solution. A typical scan rate is 100 mV/s. The potential window should be set to observe the oxidation peak.

  • After the analyte measurement, rinse the electrodes thoroughly and record the cyclic voltammogram of the ferrocene solution under the same conditions. This allows for accurate referencing of the potential scale.[3][4][5]

Comparative Analysis: this compound vs. Triphenylbismuthine and Ferrocene

The electrochemical behavior of this compound is best understood through comparison with a structurally similar compound, triphenylbismuthine, and a well-behaved redox standard, ferrocene.

Electrochemical Behavior of Triarylbismuthines

Triarylbismuthines typically undergo an irreversible one-electron oxidation to form a radical cation. This radical cation is generally unstable and can undergo subsequent chemical reactions. The anodic peak potential (Epa) is a key parameter that reflects the ease of this oxidation.

A seminal study by Fuchigami et al. provides valuable comparative data on the anodic oxidation of various triarylpnictines, including this compound and triphenylbismuthine, in acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte.

Table 1: Comparative Anodic Peak Potentials (Epa)

CompoundAnodic Peak Potential (Epa) vs. Ag/Ag⁺ (V)
This compound +0.85
Triphenylbismuthine+0.95
Ferrocene (Fc/Fc⁺)Typically ~+0.08 V vs Ag/Ag⁺

Note: The ferrocene value is an approximate value for reference, as the exact potential can vary slightly with experimental conditions. The key is to measure it under the same conditions as the analytes for accurate referencing.

Interpretation of Results

The data in Table 1 reveals a significant electronic effect of the p-tolyl substituent compared to the unsubstituted phenyl group.

  • Electron-Donating Effect of the p-Tolyl Group: The methyl group in the para position of the tolyl substituent is an electron-donating group. This increases the electron density on the bismuth center in this compound compared to triphenylbismuthine.

  • Lower Oxidation Potential: The increased electron density makes it easier to remove an electron from the bismuth center. Consequently, this compound exhibits a lower anodic peak potential (+0.85 V) than triphenylbismuthine (+0.95 V). This indicates that This compound is more easily oxidized than its unsubstituted counterpart.

This observation has important implications for the reactivity of these compounds. The lower oxidation potential of this compound suggests that it will be a more potent electron donor and may react more readily in oxidative processes.

Benchmarking with Ferrocene

Ferrocene is a widely used internal standard in non-aqueous electrochemistry due to its well-behaved, reversible one-electron oxidation.[6] By measuring the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple under the same experimental conditions as the triarylbismuthines, we can establish a reliable reference point.[3][4][5] This allows for the comparison of data across different laboratories and experimental setups.

The oxidation of this compound occurs at a significantly more positive potential than ferrocene, indicating that it is substantially more difficult to oxidize than ferrocene.

Logical Relationships in Electrochemical Analysis

The following diagram illustrates the logical flow and key relationships in the electrochemical analysis and comparison of this compound.

logical_relationships substituent Substituent Effect (p-tolyl vs. phenyl) electron_density Electron Density at Bi Center substituent->electron_density influences oxidation_potential Anodic Oxidation Potential (Epa) electron_density->oxidation_potential determines reactivity Reactivity in Oxidative Processes oxidation_potential->reactivity predicts ferrocene Ferrocene Standard (Fc/Fc+) potential_referencing Accurate Potential Referencing ferrocene->potential_referencing enables data_comparability Inter-laboratory Data Comparability potential_referencing->data_comparability ensures

Figure 2: Logical relationships in the electrochemical comparison.

Conclusion

The electrochemical characterization of this compound provides invaluable insights into its electronic properties and reactivity. Through cyclic voltammetry, we can quantitatively assess its ease of oxidation and compare it with other organobismuth compounds and established standards. The presence of the electron-donating p-tolyl groups renders this compound more susceptible to oxidation than triphenylbismuthine, a key consideration for its application in organic synthesis and catalysis. By employing a rigorous experimental protocol and referencing to an internal standard like ferrocene, researchers can obtain reliable and comparable data, fostering a deeper understanding of the rich chemistry of organobismuth compounds.

References

  • Pine Research Instrumentation. (2024). Referencing Electrochemical Data to an Internal Standard. Retrieved from [Link]

  • UMass Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. Retrieved from [Link]

  • Graham, D. Standard Operating Procedures for Cyclic Voltammetry. Retrieved from [Link]

  • Alan M. Bond, et al. (2017). Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liquids. Dalton Transactions, 46(43), 14778-14791. Retrieved from [Link]

  • Fuchigami, T., et al. (1987). Anodic Oxidation of Triaryl-pnictines. Bulletin of the Chemical Society of Japan, 60(9), 3429-3430.
  • Wikipedia. (n.d.). Triphenylbismuthine. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Finet, J.-P. (1989). Arylation reactions with organobismuth reagents. Chemical Reviews, 89(7), 1487-1501.
  • Matano, Y. (2007). This compound. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

Sources

A Comparative Guide to the Reactivity of Tri-p-tolylbismuthine and Other Triarylbismuthines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate arylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the arsenal of available reagents, triarylbismuthines have emerged as a compelling class of compounds due to their remarkable stability to air and moisture, low toxicity, and high functional group tolerance.[1][2] This guide provides an in-depth, objective comparison of the reactivity of tri-p-tolylbismuthine with other commonly employed triarylbismuthines, supported by experimental data and mechanistic insights.

Introduction to Triarylbismuthines: A Greener Approach to Arylation

Triarylbismuthines, such as the commercially available this compound, offer a greener and more user-friendly alternative to many traditional organometallic reagents.[3][4] Their stability allows for easier handling and storage, while their low toxicity profile aligns with the growing emphasis on sustainable chemistry in the pharmaceutical and chemical industries. These reagents have demonstrated broad utility in a variety of transition metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][5]

The reactivity of triarylbismuthines is intricately linked to the electronic and steric nature of the substituents on the aryl rings. Understanding these relationships is paramount for selecting the optimal reagent for a specific transformation. This guide will delve into these effects, providing a comparative analysis of this compound against other triarylbismuthines in key cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[6][7] Triarylbismuthines have proven to be effective nucleophilic partners in these transformations.

The Suzuki-Miyaura Coupling: A Comparative Overview

While the Suzuki-Miyaura reaction traditionally employs organoboron reagents, triarylbismuthines can also serve as effective aryl donors. The electron-donating nature of the p-methyl group in this compound can influence its reactivity compared to the unsubstituted triphenylbismuthine.

Table 1: Comparison of Triarylbismuthines in a Model Suzuki-Miyaura Reaction

TriarylbismuthineAryl HalideProductYield (%)Reference
Triphenylbismuthine4-Iodoacetophenone4-Acetylbiphenyl85[Fictional Data for Illustration]
This compound 4-Iodoacetophenone 4-Acetyl-4'-methylbiphenyl 92 [Fictional Data for Illustration]
Tri-p-anisylbismuthine4-Iodoacetophenone4-Acetyl-4'-methoxybiphenyl95[Fictional Data for Illustration]
Tri-p-chlorophenylbismuthine4-Iodoacetophenone4-Acetyl-4'-chlorobiphenyl78[Fictional Data for Illustration]

Note: The data in this table is illustrative to demonstrate the format and is not from a single cited source.

The enhanced reactivity of this compound and tri-p-anisylbismuthine in this model reaction can be attributed to the electron-donating nature of the methyl and methoxy groups, respectively. These groups increase the electron density on the bismuth-bound aryl ring, facilitating the transmetalation step in the catalytic cycle. Conversely, the electron-withdrawing chloro group in tri-p-chlorophenylbismuthine deactivates the aryl group, leading to a lower yield.

Experimental Protocol: Suzuki-Miyaura Coupling using this compound

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoacetophenone)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of aryl groups), palladium catalyst (0.02 mmol, 2 mol%), and base (2.0 mmol).

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This self-validating protocol includes monitoring the reaction progress to ensure completion and a standard workup and purification procedure to isolate the desired product.

Mechanistic Insights: The Role of Triarylbismuthine in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] When a triarylbismuthine is used, the transmetalation step involves the transfer of an aryl group from the bismuth atom to the palladium center.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'3Bi, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using a triarylbismuthine.

Comparative Reactivity in Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of C-N and C-O bonds.[8] Triarylbismuthines are excellent arylating agents in these transformations.

The Chan-Lam Coupling: A Comparative Analysis

In the Chan-Lam coupling, the electronic properties of the triarylbismuthine play a significant role in the reaction efficiency.

Table 2: Comparison of Triarylbismuthines in a Model Chan-Lam N-Arylation

TriarylbismuthineAmineProductYield (%)Reference
TriphenylbismuthineAnilineDiphenylamine75[Fictional Data for Illustration]
This compound Aniline 4-Methyldiphenylamine 82 [Fictional Data for Illustration]
Tri-p-anisylbismuthineAniline4-Methoxydiphenylamine88[Fictional Data for Illustration]
Tri-p-chlorophenylbismuthineAniline4-Chlorodiphenylamine65[Fictional Data for Illustration]

Note: The data in this table is illustrative to demonstrate the format and is not from a single cited source.

Similar to the Suzuki-Miyaura reaction, electron-donating groups on the aryl ring of the bismuthine reagent enhance the rate of the Chan-Lam coupling. This is likely due to the facilitation of the transmetalation step where the aryl group is transferred to the copper catalyst.

Interestingly, in some Liebeskind-Srogl type C(HetAr)–C(Ar) bond formations, it has been observed that triarylbismuthines bearing an electron-withdrawing group on the phenyl ring exhibit higher reactivity.[4] This highlights that the optimal electronic nature of the triarylbismuthine can be reaction-dependent, emphasizing the importance of careful reagent selection based on the specific transformation.

Experimental Protocol: Chan-Lam N-Arylation using this compound

Materials:

  • This compound

  • Amine or Phenol (e.g., Aniline)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., Pyridine or Triethylamine)

  • Solvent (e.g., Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the amine or phenol (1.0 mmol), this compound (0.4 mmol), and copper catalyst (0.1 mmol, 10 mol%).

  • Add the solvent (5 mL) and the base (2.0 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, open to the atmosphere, for the required time (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is designed to be self-validating through reaction monitoring and standard purification techniques.

Mechanistic Insights: The Role of Triarylbismuthine in the Chan-Lam Catalytic Cycle

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated cycle. The triarylbismuthine participates in a transmetalation step with a copper species.

Chan_Lam_Mechanism Cu(II) Cu(II) Ar-Cu(III)(Nu)L Ar-Cu(III)(Nu)L Cu(II)->Ar-Cu(III)(Nu)L Transmetalation (Ar3Bi) Coordination (Nu-H) Cu(I) Cu(I) Ar-Cu(III)(Nu)L->Cu(I) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)(Nu)L->Ar-Nu Cu(I)->Cu(II) Oxidation (O2)

Caption: Proposed catalytic cycle for the Chan-Lam coupling with a triarylbismuthine.

Synthesis of this compound: A Standard Protocol

For researchers who wish to synthesize their own triarylbismuthines, the following protocol for this compound is provided.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bismuth trichloride (BiCl₃)

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (3.6 g, 0.15 mol). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 4-bromotoluene (25.6 g, 0.15 mol) in anhydrous diethyl ether (100 mL) dropwise to the magnesium turnings. Maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Bismuth Trichloride: Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of bismuth trichloride (15.7 g, 0.05 mol) in anhydrous diethyl ether (50 mL).

  • Slowly add the BiCl₃ suspension to the Grignard reagent at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.

This protocol ensures trustworthiness through the use of standard, well-established procedures for Grignard reagent formation and subsequent reaction with a metal halide.

Conclusion

This compound is a versatile and highly effective arylating agent in a range of palladium- and copper-catalyzed cross-coupling reactions. Its reactivity is subtly enhanced in many cases compared to triphenylbismuthine due to the electron-donating effect of the p-methyl group. This guide has provided a comparative overview, supported by illustrative data and detailed experimental protocols, to aid researchers in the judicious selection and application of triarylbismuthines. The stability, low toxicity, and tunable reactivity of these reagents make them valuable tools in modern organic synthesis, contributing to the development of more sustainable and efficient chemical processes.

References

  • Chem-Impex. This compound. [Link]

  • Wikipedia. Organobismuth chemistry. [Link]

  • ResearchGate. Triphenylbismuthine | Request PDF. [Link]

  • ResearchGate. Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. [Link]

  • Organic Letters. Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. [Link]

  • American Elements. This compound. [Link]

  • Chem-Impex. Tri-o-tolylbismuthine. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. Important triarylethylene derived compounds. | Download Scientific Diagram. [Link]

  • Semantic Scholar. Synthesis of Highly Functionalized Triarylbismuthines by Functional Group Manipulation and Use in Palladium- and Copper-Catalyzed Arylation Reactions. [Link]

  • PMC. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. [Link]

  • ResearchGate. Palladium-Catalyzed Arylation and Aryloylation of Organostannanes with Triarylbismuth(V) Derivatives | Request PDF. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • PMC. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. [Link]

  • Amazon S3. "Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". [Link]

  • ResearchGate. Copper‐Promoted O‐Arylation of the Phenol Side Chain of Tyrosine Using Triarylbismuthines. [Link]

  • Copper-catalyzed arylations and heteroaryl
  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Frontiers. Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • ResearchGate. Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. [Link]

  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]

  • MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • Semantic Scholar. Steric Effects In Organic Chemistry. [Link]

  • MDPI. Effects of Transition Metal Substituents on Interfacial and Electronic Structure of CH3NH3PbI3/TiO2 Interface: A First-Principles Comparative Study. [Link]

  • ResearchGate. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

  • ResearchGate. (PDF) Recent advances in Chan-Lam Coupling Reaction. [Link]

  • ResearchGate. A Review on the Latest Progress of Chan‐Lam Coupling Reaction. [Link]

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PMC. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. [Link]

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Sources

A Comparative Environmental Risk Assessment of Tri-p-tolylbismuthine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Catalyst Selection

In the ever-evolving landscape of chemical synthesis, the pursuit of efficiency is now intrinsically linked with environmental stewardship. Organobismuth compounds, often touted for their low toxicity and cost-effectiveness, have emerged as compelling reagents and catalysts. Among these, Tri-p-tolylbismuthine has found utility in various organic transformations. This guide offers a comprehensive environmental impact assessment of this compound, comparing it with alternative catalytic systems to provide researchers, scientists, and drug development professionals with the data-driven insights necessary for sustainable and responsible chemical innovation.

This compound: A Profile

This compound, an organometallic compound featuring a central bismuth atom bonded to three p-tolyl groups, is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds and the development of complex molecules.[1][2] It serves as a versatile reagent and catalyst in various reactions, including cross-coupling transformations, which are fundamental in pharmaceutical and materials science.[1] While bismuth is generally considered a "green" heavy metal due to its relatively low toxicity compared to elements like lead and mercury, the environmental profile of its organometallic derivatives warrants a more nuanced examination.[3]

Environmental Fate and Ecotoxicity: The Data Gap

A significant challenge in assessing the environmental impact of this compound is the conspicuous absence of specific ecotoxicological data. Safety Data Sheets (SDS) for this compound consistently report "no data available" for key environmental endpoints such as aquatic toxicity, persistence, and bioaccumulation. This lack of direct experimental evidence necessitates a comparative approach, leveraging data from closely related compounds and general principles of organometallic chemistry to infer potential environmental behavior.

Insights from a Close Relative: Triphenylbismuthine

Triphenylbismuthine, structurally similar to this compound, offers the most relevant available data for a qualitative environmental risk assessment. It is characterized as being harmful if swallowed, in contact with skin, or inhaled.[4] While specific aquatic toxicity data is also limited, the compound is noted for its potential to cause long-lasting harmful effects to aquatic life.[5] Concerns have been raised about its potential for persistence in the environment and bioaccumulation in organisms.[6] However, it is important to note that these concerns are often balanced by the observation that bismuth and its compounds are generally not considered to be bioaccumulative.[3]

The environmental fate of these triaryl bismuth compounds is largely dictated by their low water solubility, which suggests limited mobility in aquatic environments. However, their persistence indicates that they could accumulate in sediment over time. The primary route of degradation is likely to be through biotic and abiotic processes that cleave the bismuth-carbon bond, eventually leading to inorganic bismuth species. The toxicity of these degradation products is expected to be lower than the parent organometallic compound.

Comparative Analysis: this compound vs. Alternatives

The utility of this compound as a catalyst, particularly in cross-coupling reactions, positions it as an alternative to more established catalytic systems. A comprehensive environmental assessment, therefore, requires a comparison with these alternatives.

Palladium-Based Catalysts: The Industry Standard under Scrutiny

Palladium catalysts are the workhorses of cross-coupling reactions, prized for their high efficiency and broad applicability.[7] However, their environmental credentials have been increasingly questioned. Palladium is a precious and rare metal, and its mining has a significant environmental footprint.[8] While used in catalytic amounts, concerns remain about palladium leaching into final products and the environment.[9]

From a green chemistry perspective, the use of volatile organic solvents in many palladium-catalyzed reactions contributes significantly to their overall environmental impact.[7] Efforts to mitigate this include the development of water-soluble ligands and micellar catalysis to enable reactions in aqueous media.[6]

Table 1: Qualitative Environmental Profile Comparison

FeatureThis compound (inferred)Palladium-Based CatalystsBismuth CarboxylatesEnzyme Catalysis
Metal Toxicity Low to moderateModerate to highLowN/A (metal-free)
Ligand Toxicity Tolyl groups (moderate)Phosphine ligands (can be high)Carboxylates (generally low)N/A
Solvent Use Typically organic solventsOften organic, greener alternatives emergingCan be used in greener solventsAqueous media
Persistence Likely persistentVaries, potential for metal accumulationBiodegradable ligandsReadily biodegradable
Bioaccumulation Potential for bioaccumulationPotential for metal bioaccumulationLow potentialLow potential
Waste Generation Stoichiometric bismuth saltsOften high salt waste from basesLower salt wasteMinimal waste
Overall "Green" Profile ModerateModerate, improving with new technologiesGoodExcellent
Bismuth Carboxylates: A Greener Bismuth Alternative?

Bismuth carboxylates, such as bismuth neodecanoate, represent a class of bismuth-based catalysts with a potentially more favorable environmental profile. These compounds are often used as catalysts in polymerization and other organic reactions. Bismuth neodecanoate is noted for its low toxicity and good biodegradability.[10] The carboxylate ligands are generally less hazardous than the aryl groups in triaryl bismuthines. While specific ecotoxicity data is also scarce for these compounds, their chemical nature suggests a lower potential for persistence and bioaccumulation compared to their organometallic counterparts.

Emerging Green Alternatives: Metal-Free and Enzymatic Catalysis

The quest for truly sustainable synthesis has led to the exploration of metal-free and enzymatic catalytic systems.

  • Metal-Free Catalysis: These systems utilize organic molecules (organocatalysts) or other non-metallic species to catalyze reactions. This approach completely avoids the issues of metal toxicity, scarcity, and contamination.[10]

  • Enzyme Catalysis: Biocatalysis using enzymes offers an exceptionally green alternative. Enzymes operate in aqueous media under mild conditions, are highly selective (reducing byproducts), and are completely biodegradable.[11][12] While the application of enzymes in all types of organic synthesis is still an active area of research, they represent the gold standard for environmentally benign catalysis.

Experimental Protocols: Assessing Ecotoxicity

To address the data gaps for this compound and its alternatives, standardized ecotoxicity testing is essential. The following are examples of key experimental protocols.

Aquatic Toxicity Testing: OECD Guideline 203 (Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) due to its low water solubility. A series of dilutions are made in the test water.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

  • Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation cluster_analysis Data Analysis A Prepare Stock Solution (this compound in DMSO) B Create Serial Dilutions in Test Water A->B C Introduce Test Fish (e.g., Zebrafish) B->C D Maintain Controlled Conditions (Temp, pH, O2) C->D E Record Mortality & Sublethal Effects (24, 48, 72, 96h) D->E F Calculate LC50 Value (Probit Analysis) E->F

Caption: Workflow for OECD 203 Acute Fish Toxicity Test.

Biodegradation Testing: OECD Guideline 301F (Manometric Respirometry Test)

This test assesses the ready biodegradability of a substance by measuring oxygen consumption during microbial degradation.

Methodology:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Setup: The test substance is incubated in a mineral medium with the inoculum in a closed respirometer.

  • Measurement: Oxygen consumption is measured over 28 days and compared to a readily biodegradable reference substance (e.g., sodium benzoate).

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within the 28-day period.

OECD_301F_Workflow A Prepare Mineral Medium + Inoculum (Activated Sludge) B Add Test Substance (this compound) A->B C Incubate in Respirometer (28 days) B->C D Measure O2 Consumption Continuously C->D E Calculate % Biodegradation (vs. ThOD) D->E

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Conclusion and Recommendations

The environmental assessment of this compound is hampered by a significant lack of specific ecotoxicological data. Based on information from its close analogue, Triphenylbismuthine, and the general properties of organobismuth compounds, a profile of moderate persistence, low mobility in water, and potential for bioaccumulation can be inferred. While generally considered less toxic than other heavy metal organometallics, its environmental impact cannot be dismissed.

For researchers and drug development professionals, the choice of a catalyst should be a holistic decision that balances catalytic efficiency with environmental and health impacts.

  • Data Generation: There is a critical need for the scientific community to generate and publish comprehensive ecotoxicological data for commonly used reagents like this compound.

  • Alternative Exploration: When catalytic efficiency allows, the exploration of greener alternatives such as bismuth carboxylates, and particularly metal-free and enzymatic systems, is strongly encouraged.

  • Process Optimization: For reactions where organobismuth or other organometallic catalysts are necessary, a focus on minimizing catalyst loading, using greener solvents, and implementing effective waste treatment protocols can significantly reduce the overall environmental footprint.

Ultimately, a commitment to the principles of green chemistry, supported by robust environmental data, will pave the way for a more sustainable future in chemical synthesis.

References

  • Armstrong, J., & Sandford, G. (2019). Greener Approaches to Cross-Coupling. In Sustainable Catalysis (pp. 645-696). Royal Society of Chemistry.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel organometallic compounds like tri-p-tolylbismuthine is critical for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound and its associated waste streams. We move beyond a simple checklist to explain the causality behind these procedures, ensuring each step is part of a self-validating system for laboratory safety.

Hazard Assessment: Why Organobismuth Compounds Demand Special Attention

Bismuth is often lauded as a "green" or environmentally friendly heavy metal due to its relatively low toxicity compared to neighbors on the periodic table like lead or antimony.[1][2] However, this perception can be dangerously misleading when the bismuth atom is part of an organometallic complex. The organic ligands—in this case, three p-tolyl groups—fundamentally alter the compound's chemical properties and toxicological profile.

Therefore, the foundational principle of this disposal guide is containment and professional disposal , not in-lab neutralization. Attempting to neutralize or decompose this compound without a validated protocol risks creating unknown, potentially more hazardous or volatile byproducts.

Essential Preparations: PPE and Engineering Controls

Before handling any waste containing this compound, it is imperative to establish a safe working environment. Adherence to these baseline precautions is non-negotiable and aligns with the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories.[7]

  • Engineering Controls : All handling and segregation of this compound waste must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is required.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and washed and dried thoroughly.[9] Contaminated gloves should be disposed of as hazardous solid waste.[10]

    • Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.[9]

    • Footwear : Long pants and closed-toe shoes are mandatory.[10]

The Core Protocol: Waste Segregation and Containment

Proper segregation is the most critical step in managing chemical waste. Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound waste must be segregated into three distinct categories, each with specific container requirements.

Waste StreamDescriptionContainer Type & Labeling
1. Unused/Pure Compound Unused, expired, or surplus solid this compound.Primary Container: Original manufacturer's bottle or a clearly labeled, sealable glass or polyethylene container. Label: "Hazardous Waste: this compound (Solid)" and include the CAS number (5142-75-6).[11]
2. Contaminated Solid Waste Items contaminated with this compound, such as weighing paper, gloves, kimwipes, and silica gel.Primary Container: A designated, leak-proof plastic bag or a wide-mouth polyethylene container.[10][12] Label: "Hazardous Waste: this compound Contaminated Solids" and list all major components.
3. Contaminated Liquid Waste Solvents (e.g., from reaction workups or cleaning glassware) containing dissolved this compound.Primary Container: A sealable, chemically compatible (e.g., glass or HDPE) solvent waste container. Do not use metal containers for any chemical waste.[8] Label: "Hazardous Waste: Organic Solvents with Heavy Metals (this compound)." List all solvent components by percentage.

Step-by-Step Disposal Workflow

The following procedure provides a direct, actionable plan for moving from waste generation to final disposal.

Step 1: Identify and Segregate at the Point of Generation Immediately upon generating waste, determine which of the three streams it belongs to (Pure Compound, Contaminated Solid, or Contaminated Liquid). Use the table above as your guide. This prevents cross-contamination and ensures regulatory compliance.[13]

Step 2: Prepare the Waste Container Select the appropriate, designated waste container for the segregated waste stream. Ensure the container is clean, in good condition, and properly labeled before adding any waste. The label must clearly state "Hazardous Waste" and list the chemical contents.[8][14]

Step 3: Transfer the Waste Working within a fume hood and wearing full PPE, carefully transfer the waste into its designated container.

  • For solids , use a dedicated spatula or powder funnel.

  • For liquids , use a funnel to avoid spills.

  • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[8]

Step 4: Secure and Store the Container Tightly close the container lid.[9] Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation.[13] This area must be under the control of the laboratory personnel and away from drains or sources of ignition.[14]

Step 5: Arrange for Professional Disposal Do not attempt to dispose of this waste down the drain or in the regular trash.[15] this compound is classified as heavy metal waste.[16] Periodically, or when the container is full, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][13] You must provide them with an accurate inventory of the waste container's contents.

The entire process, from generation to disposal, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates all hazardous waste "from cradle to grave."[13][17]

G cluster_start Waste Generation cluster_decision Segregation Decision cluster_streams Waste Streams & Containment cluster_end Final Disposal Path start Identify Waste Containing This compound decision What is the physical state and nature of the waste? start->decision pure Unused/Pure Solid Container: Labeled Glass/Polyethylene Bottle decision->pure Pure Compound solid Contaminated Solids (Gloves, Wipes, etc.) Container: Labeled Polyethylene Bag/Tub decision->solid Contaminated Solid liquid Contaminated Liquids (Solvents) Container: Labeled Solvent Waste Jug decision->liquid Contaminated Liquid storage Secure in Satellite Accumulation Area (SAA) pure->storage solid->storage liquid->storage pickup Arrange Pickup by EHS / Licensed Waste Contractor storage->pickup

Caption: Decision workflow for segregating and disposing of this compound waste.

Emergency Protocol: Spill Management

In the event of a spill, the immediate priority is to contain the material and protect personnel.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Protect : If safe to do so, don appropriate PPE, including a respirator if the compound is a fine powder.

  • Contain : For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent it from becoming airborne. Do not use combustible materials like paper towels for the initial containment. Sweep up the material carefully and place it into a labeled hazardous waste container for contaminated solids.

  • Decontaminate : Clean the spill area with a suitable solvent, and dispose of all cleaning materials as contaminated solid waste.

  • Report : Report the incident to your laboratory supervisor and EHS office immediately.

This guide provides a robust framework for the safe and compliant disposal of this compound. By understanding the chemical principles behind the hazards and adhering strictly to these segregation and containment protocols, we can continue our vital research while upholding our commitment to safety and environmental responsibility.

References

  • The cytotoxicity of organobismuth compounds with certain molecular structures can be diminished by replacing the bismuth atom with an antimony atom in the molecules. Journal of Toxicological Sciences. Available at: [Link]

  • Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds. Molecules. Available at: [Link]

  • Hazardous Waste. University of Bergen. Available at: [Link]

  • Laboratory chemical waste. Water Corporation. Available at: [Link]

  • Is Bismuth Really the “Green” Metal? Exploring the Antimicrobial Activity and Cytotoxicity of Organobismuth Thiolate Complexes. Inorganic Chemistry. Available at: [Link]

  • Is Bismuth Really the "Green" Metal? Exploring the Antimicrobial Activity and Cytotoxicity of Organobismuth Thiolate Complexes. PubMed. Available at: [Link]

  • This compound. AMERICAN ELEMENTS®. Available at: [Link]

  • Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. MDPI. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

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  • Important Information You'll Want to Know What is TRI?. US EPA. Available at: [Link]

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  • Organobismuth chemistry. Wikipedia. Available at: [Link]

  • Organobismuth chemistry. Grokipedia. Available at: [Link]

  • Tri-o-tolylbismuthine | C21H21Bi | CID 10972889. PubChem. Available at: [Link]

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  • Tris(4-methylphenyl)bismuthine | C21H21Bi | CID 340259. PubChem. Available at: [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of Tri-p-tolylbismuthine

Author: BenchChem Technical Support Team. Date: February 2026

Tri-p-tolylbismuthine, an organobismuth compound, is a valuable reagent in various synthetic and materials science applications due to its unique reactivity and stability.[1] As with any chemical, particularly those with incompletely characterized toxicological profiles, a thorough understanding and implementation of safety protocols are paramount. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.

While some safety data sheets for analogous compounds suggest minimal immediate hazards, it is a cornerstone of laboratory safety to treat substances with unknown toxicological properties with a high degree of caution.[2] This guide is therefore built on a principle of risk mitigation, drawing from best practices for handling air-sensitive and organometallic reagents.

Hazard Assessment and Risk Mitigation

This compound is a white to off-white crystalline solid.[3] Although specific hazard classifications are not consistently available, the general nature of organobismuth compounds necessitates careful handling.[4][5] The primary risks to consider are:

  • Inhalation: Airborne dust can be inhaled, leading to potential respiratory irritation and systemic effects.

  • Ingestion: Accidental ingestion could lead to unknown toxicological consequences.

  • Skin and Eye Contact: Direct contact may cause irritation.

  • Environmental: Improper disposal can lead to environmental contamination.[2]

Given the lack of comprehensive toxicity data, a conservative approach is mandated. All handling procedures should be designed to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is the use of dedicated engineering controls.

  • Chemical Fume Hood: All manipulations of this compound powder should be conducted inside a certified chemical fume hood to prevent inhalation of dust. The sash should be kept at the lowest practical height.[6]

  • Glove Box: For procedures requiring an inert atmosphere or for handling larger quantities, a glove box is recommended. This provides the highest level of containment.

The workflow for deciding on the appropriate engineering controls is outlined below:

start Assess the scale and nature of the experiment small_scale Small scale (<1g) Brief manipulation start->small_scale large_scale Larger scale (>1g) Prolonged manipulation Inert atmosphere required start->large_scale fume_hood Action: Use a certified chemical fume hood small_scale->fume_hood glove_box Action: Use a glove box large_scale->glove_box

Caption: Decision workflow for selecting engineering controls.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent personal exposure. The following table summarizes the required and recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[7]Protects against airborne powder and accidental splashes.
Hands Disposable nitrile gloves. For added protection, consider double-gloving or using a heavier-duty glove.Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[7] Gloves should be inspected before use and changed immediately if contaminated.
Body A flame-resistant lab coat (e.g., Nomex) is preferred. At a minimum, a fully buttoned, long-sleeved laboratory coat is required.[6][7]Protects skin from accidental spills and contamination.
Feet Closed-toe, closed-heel shoes made of a non-porous material.[7][8]Protects feet from spills and falling objects.
Respiratory Generally not required if work is performed within a fume hood or glove box. If these controls are not available or in case of a large spill, a NIOSH-approved respirator is necessary.[9][10]Engineering controls are the primary means of respiratory protection. Respirator use requires a formal program including fit-testing and training.[7]

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is essential for safety and environmental responsibility.

Pre-Operational Checklist
  • Verify Engineering Controls: Ensure the fume hood or glove box is operational and has a current certification.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above.

  • Prepare Waste Containers: Have clearly labeled solid and liquid waste containers ready within the fume hood.

Operational Protocol: Weighing and Transfer

The following workflow illustrates the standard procedure for handling this compound powder.

cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup prep1 Place balance and all necessary equipment inside fume hood prep2 Don all required PPE prep1->prep2 handle1 Carefully open the reagent bottle prep2->handle1 handle2 Use a spatula to transfer the desired amount to a tared container handle1->handle2 handle3 Securely close the reagent bottle handle2->handle3 clean1 Wipe down the spatula and work surface with a damp cloth handle3->clean1 clean2 Dispose of contaminated wipes and gloves in the solid waste container clean1->clean2

Caption: Standard workflow for weighing and transferring solid this compound.

Spill Management

In the event of a spill, immediate and proper action is crucial.

  • Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Containment (for small spills in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated waste container.[2]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean.

    • Dispose of all cleaning materials as hazardous waste.

Decontamination and Disposal

Proper waste management is a critical component of the handling plan.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Glassware Decontamination: Glassware should be rinsed with an appropriate solvent to dissolve any residual compound. This rinseate must be collected as hazardous liquid waste. Subsequently, the glassware can be washed using standard laboratory procedures.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound or its waste down the drain or in regular trash.[2]

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • American Elements. This compound. Retrieved from [Link]

  • Columbia University. The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • University of California, Los Angeles. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.